2-(2-Aminoethyl)aniline dihydrochloride
Description
Properties
IUPAC Name |
2-(2-aminoethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-6-5-7-3-1-2-4-8(7)10;;/h1-4H,5-6,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZZSHRMVZTDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674205 | |
| Record name | 2-(2-Aminoethyl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159823-45-6 | |
| Record name | 2-(2-Aminoethyl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-Aminoethyl)aniline dihydrochloride chemical properties
An In-depth Technical Guide to 2-(2-Aminoethyl)aniline Dihydrochloride: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile bifunctional building block crucial in synthetic chemistry and drug discovery. The document delineates its core chemical and physical properties, offers insights into its synthesis and reactivity, and explores its applications, particularly in the development of novel pharmaceutical agents. Detailed experimental protocols, safety and handling guidelines, and spectroscopic data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound.
Introduction: The Strategic Importance of Bifunctional Scaffolds
In the landscape of modern medicinal chemistry and material science, molecules possessing multiple, strategically positioned functional groups are of paramount importance. These "bifunctional scaffolds" serve as versatile starting points for constructing complex molecular architectures. 2-(2-Aminoethyl)aniline, and its more stable dihydrochloride salt, represents a classic example of such a scaffold. It features a primary aromatic amine and a primary aliphatic amine, each offering a distinct reactivity profile. This duality allows for selective chemical modifications, making it a valuable intermediate in the synthesis of heterocycles, ligands, and pharmacologically active compounds.[1] Aromatic amines, in particular, are key substructures in over a third of drug candidates, highlighting the relevance of aniline derivatives in pharmaceutical research.[2] This guide aims to provide an in-depth, practical understanding of this compound for laboratory applications.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of 2-(2-Aminoethyl)aniline. The salt form is typically preferred in laboratory settings due to its enhanced stability and crystallinity compared to the free base.
Table 1: Core Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 2-(2-Amino-ethyl)-phenylamine dihydrochloride | [3][4] |
| CAS Number | 1159823-45-6 | [3][5] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [3][4] |
| Molecular Weight | 209.11 g/mol | [3][4] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in water, ethanol, and methanol | [3] |
| InChI Key | KRZZSHRMVZTDTQ-UHFFFAOYSA-N | [4] |
Note: The properties of the free base, 2-(2-Aminoethyl)aniline (CAS: 48108-93-6), include a molecular weight of 136.19 g/mol and a boiling point of approximately 274.4 °C.[1][6]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key structural features—an ortho-substituted benzene ring, an ethyl chain, and two protonated amine groups—give rise to a distinct spectroscopic fingerprint.
-
¹H NMR Spectroscopy: In a solvent like D₂O or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the ~7.0-7.5 ppm range), whose splitting pattern will reflect the 1,2-disubstitution. The two methylene groups of the ethyl chain will appear as two triplets (or more complex multiplets due to coupling with the amine protons if they are not exchanged) in the upfield region (~2.8-3.5 ppm). The amine protons will appear as broad signals, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals for the aromatic carbons, with four in the aromatic region (~115-150 ppm) and two aliphatic signals for the ethyl linker (~30-40 ppm). The presence of the electron-donating amino groups influences the chemical shifts of the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum of the dihydrochloride salt will be characterized by broad absorption bands in the 2400-3200 cm⁻¹ region, which are typical for ammonium (R-NH₃⁺) stretching vibrations. The aromatic C-H stretching bands will appear around 3000-3100 cm⁻¹, and the characteristic C=C stretching vibrations of the benzene ring will be observed in the 1450-1600 cm⁻¹ region.[7]
-
Mass Spectrometry (MS): Under electrospray ionization (ESI) conditions, the mass spectrum will typically show the molecular ion of the free base [M+H]⁺ at m/z 137.1.
Synthesis, Reactivity, and Applications
General Synthesis Workflow
The synthesis of this compound typically starts from a readily available precursor, such as 2-nitrophenylacetonitrile or 2-nitrophenethylamine. A common strategy involves the reduction of the nitro group and the nitrile (if present) to form the diamine, followed by treatment with hydrochloric acid to precipitate the dihydrochloride salt.
Caption: General workflow for the synthesis of this compound.
Reactivity and Strategic Use in Synthesis
The synthetic utility of 2-(2-Aminoethyl)aniline stems from the differential reactivity of its two amino groups.
-
Aromatic Amine (Aniline moiety): This group is less nucleophilic than the aliphatic amine due to the delocalization of the nitrogen lone pair into the benzene ring. It readily undergoes diazotization, electrophilic aromatic substitution, and can be used in coupling reactions.
-
Aliphatic Amine (Ethylamine moiety): This group is a stronger nucleophile and more basic. It preferentially reacts with electrophiles like acyl chlorides, alkyl halides, and aldehydes/ketones (via reductive amination).
This reactivity difference allows for selective protection and functionalization, enabling the molecule to be used as a linchpin in assembling more complex structures.
Applications in Drug Discovery
Aniline derivatives are foundational in drug development.[8] The 2-(2-aminoethyl)aniline scaffold is particularly valuable for creating constrained heterocyclic systems, which are prevalent in medicinal chemistry. For instance, it is a key precursor for synthesizing benzimidazoles, which have shown promise for their anthelmintic activity.[9] Furthermore, substituted anilines are being actively investigated as potent kinase inhibitors for anti-cancer therapies, where the aniline nitrogen often forms a critical hydrogen bond in the kinase hinge region.[10][11] The ethylamine side chain provides a convenient handle for introducing additional functionalities to target other regions of the protein or to modulate the compound's pharmacokinetic properties.
Experimental Protocol: Synthesis of N-(2-(2-aminophenyl)ethyl)acetamide
This protocol describes a self-validating experiment: the selective acylation of the more nucleophilic aliphatic amine of 2-(2-Aminoethyl)aniline. Successful execution, confirmed by spectroscopic analysis, validates the principle of differential reactivity.
Objective: To selectively acylate the aliphatic primary amine of 2-(2-Aminoethyl)aniline in the presence of the aromatic primary amine.
Materials:
-
This compound
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Acetyl chloride or Acetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and separation funnel
Step-by-Step Methodology:
-
Preparation of the Free Base (In Situ):
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 g of this compound in 20 mL of anhydrous DCM.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add 2.2 equivalents of triethylamine dropwise to the stirring suspension. The purpose of the base is to deprotonate the ammonium salts to generate the free diamine in situ.
-
Stir the mixture at 0 °C for 30 minutes. A clear solution or a fine suspension of triethylamine hydrochloride may form.
-
-
Selective Acylation:
-
While maintaining the temperature at 0 °C, slowly add a solution of 1.0 equivalent of acetyl chloride in 5 mL of anhydrous DCM dropwise over 15 minutes. The slow addition at low temperature is crucial to control the exothermic reaction and maximize selectivity for the more reactive aliphatic amine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove excess acid) and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Characterization:
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
-
Confirm the structure of the product, N-(2-(2-aminophenyl)ethyl)acetamide, using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new acetyl methyl singlet (~2.0 ppm) and an amide N-H signal in the ¹H NMR, along with the corresponding mass peak, will confirm the successful and selective reaction.
-
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its free base.
-
Hazard Identification: The free base, 2-(2-Aminoethyl)aniline, is expected to be harmful if swallowed or in contact with skin, and may cause skin and respiratory irritation.[1] Aniline compounds should generally be handled with care due to potential long-term health risks.[1] The dihydrochloride salt is a corrosive solid that can cause severe skin burns and eye damage.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14][15]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][16] Avoid contact with skin, eyes, and clothing.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[13][16]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[14]
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its dual amine functionality, with distinct and predictable reactivity, provides a robust platform for the synthesis of a wide array of complex organic molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, handling, and synthetic potential is essential for leveraging this scaffold to its full potential in the development of novel and impactful chemical entities.
References
-
PubChem. (n.d.). 4-(2-Aminoethyl)aniline hydrochloride. Retrieved from [Link]
-
Chemsrc. (2025). 2-(2-Aminoethyl)aniline. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. Retrieved from [Link]
-
Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]
-
PubMed. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
Sources
- 1. CAS 48108-93-6: 2-(2-aminoethyl)aniline | CymitQuimica [cymitquimica.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. 2-(2-Aminoethyl)aniline | CAS#:48108-93-6 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. cresset-group.com [cresset-group.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-(2-Aminoethyl)aniline Dihydrochloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2-aminoethyl)aniline dihydrochloride, a key molecular building block in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and analytical characterization, as well as explore its significant role in the development of novel therapeutics.
Introduction: The Significance of the Phenethylamine Scaffold
2-(2-Aminoethyl)aniline belongs to the broader class of phenethylamines, a structural motif that is a cornerstone in medicinal chemistry and neuropharmacology.[1] This scaffold is the backbone of a vast array of psychoactive compounds and is found in numerous endogenous neurochemicals like dopamine and norepinephrine.[2][3][4] The strategic placement of an aniline group in 2-(2-aminoethyl)aniline offers unique chemical handles for further molecular elaboration, making it an invaluable intermediate in the synthesis of complex bioactive molecules.[5][6] Its dihydrochloride salt form enhances stability and solubility, facilitating its use in various synthetic applications.
Anilines, while versatile, can sometimes present challenges in drug development related to metabolic instability or toxicity.[7] However, their ability to be chemically modified allows for the fine-tuning of a compound's pharmacological properties, such as bioavailability and receptor selectivity.[7][8][9]
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is crucial for its effective application in research and synthesis.
| Property | Value | Source |
| CAS Number | 1159823-45-6 | [10][11] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [12] |
| Molecular Weight | 209.12 g/mol | [12] |
| Appearance | Solid | [12][13] |
| Purity | Typically ≥95% | [11][14] |
| InChI Key | KRZZSHRMVZTDTQ-UHFFFAOYSA-N | [12] |
Molecular Structure Visualization
The structure of this compound consists of a benzene ring substituted with an amino group and an aminoethyl side chain. The dihydrochloride salt form indicates that both the aromatic and the aliphatic amino groups are protonated.
Caption: Molecular structure of this compound.
Synthesis and Methodologies
The synthesis of phenethylamine derivatives is a well-established area of organic chemistry.[3] A common route to synthesize 2-(2-aminoethyl)aniline involves the reduction of a corresponding nitro compound, such as 2-(2-nitro-phenyl)-ethylamine.
Illustrative Synthesis Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: Reduction of 2-(2-Nitrophenyl)ethylamine
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
-
Dissolution: Dissolve 2-(2-nitrophenyl)ethylamine in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-aminoethyl)aniline free base.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a stoichiometric amount (2 equivalents) of hydrochloric acid (typically as a solution in ether or isopropanol) dropwise with stirring.
-
Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization
The identity and purity of synthesized this compound must be confirmed through various analytical techniques.
Spectroscopic Data Interpretation
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the δ 7-8 ppm region), and two sets of methylene protons of the ethyl chain (typically in the δ 2.5-3.5 ppm region). The amine protons will likely be broad and may exchange with solvent protons. |
| ¹³C NMR | Resonances for the aromatic carbons (in the δ 110-150 ppm range) and the two aliphatic carbons of the ethyl group (in the δ 30-50 ppm range). |
| Infrared (IR) Spectroscopy | N-H stretching vibrations for the primary amine and the anilinium ion will appear in the range of 3300-3000 cm⁻¹.[15] The N-H bending vibration for the primary amine is typically observed around 1650-1580 cm⁻¹.[15] C-N stretching for the aromatic amine will be in the 1335-1250 cm⁻¹ region.[15] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the free base (C₈H₁₂N₂) at m/z 136.19.[13] |
Analytical Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. cresset-group.com [cresset-group.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. This compound - 通用试剂 - 西典实验 [seedior.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. 2-(2-amino-ethyl)-aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. manchesterorganics.com [manchesterorganics.com]
- 15. wikieducator.org [wikieducator.org]
A Comprehensive Technical Guide to the Synthesis of 2-(2-Aminoethyl)aniline Dihydrochloride
Abstract
This in-depth technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 2-(2-Aminoethyl)aniline dihydrochloride, a key intermediate in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core chemical transformations, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters for ensuring a high-yield, high-purity synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Introduction and Strategic Importance
2-(2-Aminoethyl)aniline, also known as 2-aminophenethylamine, is a valuable building block in organic synthesis due to its bifunctional nature, possessing both a primary aliphatic amine and a primary aromatic amine. The dihydrochloride salt form enhances its stability and handling properties, making it a preferred form for storage and subsequent reactions.[1] Its structural motif is found in a variety of biologically active molecules and materials. This guide will focus on a common and reliable synthetic route commencing from 2-nitrophenylacetonitrile.
The Synthetic Pathway: A Two-Stage Reduction Strategy
The most direct and efficient synthesis of this compound involves a two-stage reduction of 2-nitrophenylacetonitrile. This precursor is readily available and allows for the sequential reduction of the nitro group and the nitrile functionality.
The overall transformation can be visualized as follows:
Caption: Synthetic pathway from 2-nitrophenylacetonitrile to this compound.
Stage 1: Catalytic Hydrogenation of 2-Nitrophenylacetonitrile
The cornerstone of this synthesis is the simultaneous reduction of both the aromatic nitro group and the nitrile group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and the ability to achieve both reductions in a single step.[2][3]
Mechanism and Catalyst Choice:
Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of both nitroarenes and nitriles.[2][3] The reaction proceeds via the adsorption of the substrate onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The nitro group is typically reduced more readily than the nitrile. The choice of a palladium catalyst is crucial for achieving high selectivity towards the primary amine from the nitrile reduction.[3]
Solvent and Reaction Conditions:
The choice of solvent is critical for the solubility of the starting material and the product, as well as for the efficiency of the hydrogenation. Alcohols such as ethanol or methanol are commonly employed. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure to facilitate the reduction.
Stage 2: Formation of the Dihydrochloride Salt
Once the reduction to 2-(2-Aminoethyl)aniline (the free base) is complete, the dihydrochloride salt is prepared by treating the free base with two equivalents of hydrochloric acid.[1] This is an acid-base reaction where both the aliphatic and aromatic amino groups are protonated.[4]
Rationale for Dihydrochloride Formation:
The formation of a dihydrochloride salt serves several purposes:
-
Enhanced Stability: The salt is generally more stable and less prone to air oxidation compared to the free base.[1]
-
Improved Handling: The salt is typically a crystalline solid, which is easier to handle, weigh, and store than the often-oily free base.
-
Increased Solubility: In many cases, hydrochloride salts exhibit improved solubility in aqueous media.[1]
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Nitrophenylacetonitrile | ≥98% | Sigma-Aldrich |
| Palladium on Carbon (10 wt. %) | - | Sigma-Aldrich |
| Ethanol (anhydrous) | Reagent Grade | Fisher Scientific |
| Hydrochloric Acid (concentrated) | ACS Reagent Grade | VWR |
| Diethyl Ether (anhydrous) | Reagent Grade | Sigma-Aldrich |
| Celite® | - | Sigma-Aldrich |
| Hydrogen Gas | High Purity | Airgas |
Step-by-Step Procedure
Step 1: Catalytic Hydrogenation
-
To a high-pressure hydrogenation vessel, add 2-nitrophenylacetonitrile (1.0 eq).
-
Add anhydrous ethanol as the solvent.
-
Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
Step 2: Dihydrochloride Salt Formation and Isolation
-
Combine the ethanolic filtrate and washes.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid (2.2 eq) dropwise with stirring. A precipitate should form.
-
After the addition is complete, continue to stir the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to obtain this compound as a crystalline solid.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Elemental Analysis: To confirm the empirical formula.
Data Presentation
| Parameter | Value |
| Starting Material | 2-Nitrophenylacetonitrile |
| Molecular Formula (Product) | C₈H₁₂N₂·2HCl[5] |
| Molecular Weight (Product) | 209.12 g/mol |
| Typical Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and methanol |
Safety and Handling
-
2-Nitrophenylacetonitrile: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Palladium on Carbon: The catalyst is pyrophoric, especially when dry and in the presence of hydrogen and air. Handle with care in an inert atmosphere when possible.
-
Hydrogen Gas: Hydrogen is highly flammable. The hydrogenation reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions.
-
Concentrated Hydrochloric Acid: This is a corrosive acid. Handle with extreme care and appropriate PPE.
Conclusion
The synthesis of this compound via the catalytic hydrogenation of 2-nitrophenylacetonitrile is a reliable and high-yielding method. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully perform this synthesis. The principles outlined here can be adapted for various scales of production.
References
-
PubChem. (n.d.). 2-Nitrophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6175. Retrieved from [Link]
-
Reddit. (2023). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? r/chemhelp. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. scbt.com [scbt.com]
- 6. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(2-Aminoethyl)aniline Dihydrochloride: A Technical Guide
Introduction
2-(2-Aminoethyl)aniline dihydrochloride is a diamine compound featuring a phenethylamine skeleton with an additional amino group at the ortho position of the aromatic ring. Its structure is of significant interest to researchers in medicinal chemistry and materials science due to the presence of two nucleophilic centers with different basicities and the potential for complex coordination. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for various synthetic applications.
A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The insights provided herein are based on established principles and data from analogous structures, offering a robust framework for researchers working with this and related molecules.
Molecular Structure and Spectroscopic Overview
The structure of this compound features a protonated ethylamine side chain and a protonated aniline moiety. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.
Caption: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct signals for the aromatic and aliphatic portions of the molecule.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethyl chain protons. Due to the protonation of the amino groups, the adjacent protons will be deshielded and may exhibit broad signals due to exchange with the solvent and quadrupolar effects of the nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (4H) | 7.2 - 7.6 | Multiplet | 4H |
| -CH₂-Ar | ~3.2 | Triplet | 2H |
| -CH₂-NH₃⁺ | ~3.4 | Triplet | 2H |
| Ar-NH₃⁺ | 8.0 - 9.0 | Broad Singlet | 3H |
| -CH₂-NH₃⁺ | 8.0 - 9.0 | Broad Singlet | 3H |
Causality Behind Experimental Choices: The choice of a polar, deuterated solvent like D₂O or DMSO-d₆ is crucial for dissolving the dihydrochloride salt.[1] In D₂O, the acidic N-H protons will exchange with deuterium, causing their signals to disappear from the spectrum. This can be a useful technique for identifying the amine proton signals. The chemical shifts are referenced to a suitable internal standard, such as DSS in D₂O or TMS in DMSO-d₆.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton. The protonation of the amino groups will have a noticeable effect on the chemical shifts of the adjacent carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-N | ~135 |
| Aromatic C-C | ~130 |
| Aromatic C-H | 120 - 130 |
| -CH₂-Ar | ~35 |
| -CH₂-NH₃⁺ | ~40 |
Expertise & Experience Insights: The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing inductive effect of the -NH₃⁺ group.[2][3] This is in contrast to the free aniline base, where the -NH₂ group is an electron-donating group via resonance, leading to upfield shifts of the ortho and para carbons.[4]
Caption: A generalized workflow for NMR data acquisition.
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (10-50 mg)
-
Deuterated solvent (D₂O or DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1]
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.[1] Gently sonicate or vortex if necessary to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time with more scans will be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard.
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by vibrations associated with the ammonium groups, the aromatic ring, and the alkyl chain.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Medium |
| N-H Bend (Ammonium) | 1600 - 1500 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| Aromatic C-H Bend | 850 - 690 | Strong |
Trustworthiness through Self-Validation: The presence of the broad and strong absorption band in the 3200-2800 cm⁻¹ region is a hallmark of ammonium salts and provides strong evidence for the protonation of the amine groups. The aromatic C-H bending patterns in the fingerprint region can help confirm the substitution pattern on the benzene ring.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Objective: To obtain a high-quality transmission IR spectrum of solid this compound.
Materials:
-
This compound (1-2 mg)
-
Spectroscopy-grade potassium bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press and die
-
FTIR spectrometer
Procedure:
-
Grinding: Place 1-2 mg of the sample and about 100-200 mg of dry KBr powder into an agate mortar.[5]
-
Mixing: Thoroughly grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[5] The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[5]
-
Loading the Die: Transfer a portion of the mixture into the pellet die.
-
Pressing the Pellet: Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.[5] A vacuum is often applied to remove trapped air and moisture.[6]
-
Pellet Formation: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.
-
Background Spectrum: Acquire a background spectrum using an empty sample compartment or a pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum.
-
Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, electrospray ionization (ESI) is a suitable technique.
Table 4: Predicted Mass Spectrometric Data for this compound
| Ion | m/z (predicted) | Interpretation |
| [M+H]⁺ | 137.11 | Protonated molecule (free base) |
| [M+2H]²⁺ | 69.06 | Doubly protonated molecule |
| 120.08 | Loss of NH₃ | |
| 106.07 | Benzylic cleavage |
Authoritative Grounding: The fragmentation of phenethylamines in mass spectrometry is well-documented. A common fragmentation pathway involves the loss of ammonia from the protonated molecule.[7][8] Another characteristic fragmentation is the benzylic cleavage, which would result in a fragment with m/z corresponding to the aminotropylium ion or a related structure.[9][10]
Caption: Predicted major fragmentation pathways in ESI-MS.
Experimental Protocol for Mass Spectrometry
Objective: To confirm the molecular weight and obtain fragmentation data for this compound using ESI-MS.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., methanol or acetonitrile/water mixture)
-
Formic acid (optional, to aid ionization)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the chosen solvent. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.
-
-
Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 137.11) as the precursor and acquiring the product ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak(s) in the full scan spectrum.
-
Analyze the fragmentation pattern in the MS/MS spectrum to gain structural information.
-
Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound will be characteristic of a substituted benzene ring.
Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Acidic (e.g., 0.1 M HCl) | ~203, ~254 | π → π* (Benzene-like) |
| Neutral (e.g., Water) | ~230, ~280 | π → π* (Aniline-like) |
Mechanistic Claims & Citations: In an acidic medium, the lone pair of electrons on the aniline nitrogen is protonated, making it unavailable for resonance with the aromatic ring. As a result, the UV spectrum of the anilinium ion is very similar to that of benzene.[11] As the pH increases and the aniline moiety is deprotonated, the lone pair can participate in resonance, causing a red shift (bathochromic shift) in the absorption maxima.[12][13]
Experimental Protocol for UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound and observe the effect of pH.
Materials:
-
This compound
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in deionized water of a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation (Acidic): Dilute the stock solution with 0.1 M HCl to a suitable concentration for measurement (typically resulting in an absorbance between 0.2 and 1.0).
-
Sample Preparation (Basic): Dilute the stock solution with 0.1 M NaOH to a similar concentration.
-
Blank Measurement: Fill a quartz cuvette with the respective solvent (0.1 M HCl or 0.1 M NaOH) and record a baseline spectrum.
-
Sample Measurement:
-
Rinse the cuvette with the acidic sample solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum over a range of approximately 200-400 nm.
-
Repeat the process for the basic sample solution.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each condition.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind each spectroscopic technique and the influence of the molecule's structure on the resulting spectra, researchers can confidently verify the identity and purity of their samples. The detailed experimental protocols serve as a practical resource for acquiring high-quality data. The synthesis of information from analogous compounds provides a robust predictive framework, underscoring the importance of leveraging existing scientific knowledge in the characterization of novel compounds.
References
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]
-
What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis. (n.d.). KINTEK. Retrieved from [Link]
-
KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). FAO AGRIS. Retrieved from [Link]
-
Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.). ResearchGate. Retrieved from [Link]
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). PubMed. Retrieved from [Link]
-
UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
-
What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (n.d.). Kintek Press. Retrieved from [Link]
-
Phenethylamine HCl. (n.d.). SpectraBase. Retrieved from [Link]
-
ULTRAVIOLET SPECTROSCOPY. (n.d.). Retrieved from [Link]
-
2-Phenylethylamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Phenethylamine HCl - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
UV-Vis Absorption Spectrum of Aniline. (n.d.). SIELC Technologies. Retrieved from [Link]
-
KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019). AntsLAB. Retrieved from [Link]
-
Preparation of Samples for IR Spectroscopy as KBr Disks. (n.d.). The Infrared and Raman Discussion Group (IRDG). Retrieved from [Link]
-
UV Visible spectra for polymerization of aniline at pH 4 in the presence of SPS catalyzed by amide functionalized hematin. (n.d.). ResearchGate. Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Structure of phenethylamine hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. (2019). ResearchGate. Retrieved from [Link]
-
Protonation of aniline to afford either N-protonated or... (n.d.). ResearchGate. Retrieved from [Link]
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
-
Lecture 13: Experimental Methods. (2011). Retrieved from [Link]
-
2-(4-Aminophenyl)ethylamine. (n.d.). NIST WebBook. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]
- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.).
-
5.4: The 1H-NMR experiment. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]
-
H-NMR: Why do Amines deshield the alpha C's protons (CONCEPTUAL QUESTION). (2023). Reddit. Retrieved from [Link]
-
NMR Spectra of Anilines. (n.d.). ResearchGate. Retrieved from [Link]
-
Correlations of NHN hydrogen bond energy with geometry and 1 H NMR chemical shift difference of NH protons for aniline complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
2-[1-(2-Aminophenyl)-1-methyl-ethyl]aniline - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Ethanol, 2-[(2-aminoethyl)amino]-. (n.d.). NIST WebBook. Retrieved from [Link]
-
2-(2-Aminoethyl)aniline. (n.d.). Chemsrc. Retrieved from [Link]
-
2-(Aminomethyl)aniline. (n.d.). PubChem. Retrieved from [Link]
-
Experimental 1H NMR methods. (n.d.). ResearchGate. Retrieved from [Link]
-
Representative 1 H-NMR spectra of (a) aniline and (b) benzene exposed... (n.d.). ResearchGate. Retrieved from [Link]
-
2-(2-Phenylethynyl)aniline. (n.d.). SpectraBase. Retrieved from [Link]
-
MSBNK-UvA_IBED-UI000201. (n.d.). MassBank. Retrieved from [Link]
-
The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate. Retrieved from [Link]
-
IR transmission spectrum of aniline. (n.d.). ResearchGate. Retrieved from [Link]
-
13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
Tris(2-aminoethyl)amine. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 6. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]
- 7. benchchem.com [benchchem.com]
- 8. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [agris.fao.org]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure Determination and Analysis of 2-(2-Aminoethyl)aniline Dihydrochloride
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-(2-Aminoethyl)aniline dihydrochloride. While a public crystal structure for this specific salt has not been reported, this document serves as an expert-level protocol and interpretive guide for researchers in crystallography, medicinal chemistry, and materials science. We will explore the theoretical underpinnings of experimental design, from crystallization to data refinement, and predict the key structural features based on analogous chemical systems. This guide is designed to be a self-validating instructional tool, emphasizing the causality behind each methodological step to ensure the generation of high-quality, publishable crystallographic data.
Introduction: The Significance of this compound in Research
2-(2-Aminoethyl)aniline is a substituted phenethylamine derivative featuring both an aromatic and an aliphatic primary amine. This dual functionality makes it a versatile building block in synthetic chemistry. The dihydrochloride salt form is often preferred for its increased stability and solubility in polar solvents, which are advantageous properties for handling and for certain applications[1][2].
The precise three-dimensional arrangement of atoms in the crystalline state is fundamental to understanding a molecule's physicochemical properties. For a dihydrochloride salt like this, the crystal structure reveals:
-
Molecular Conformation: The torsion angles of the ethylamine sidechain relative to the aniline ring.
-
Protonation States: Unambiguous assignment of the protonation sites of the two distinct amino groups.
-
Intermolecular Interactions: A detailed map of the hydrogen bonding network, which is dominated by interactions between the protonated amine donors and chloride ion acceptors. These interactions govern properties such as melting point, dissolution rate, and hygroscopicity.
For drug development professionals, this information is critical for understanding receptor binding, formulation development, and solid-state stability. For materials scientists, it provides insights into crystal packing and the design of novel crystalline materials with tailored properties.
A Validated Protocol for Single-Crystal X-ray Diffraction Analysis
The following protocol is a comprehensive workflow for obtaining the crystal structure of this compound. Each stage is designed to maximize the probability of success and to provide checkpoints for quality control.
Synthesis and Purification of the Dihydrochloride Salt
The quality of the final crystal structure is critically dependent on the purity of the starting material.
Protocol:
-
Dissolution: Dissolve commercially available 2-(2-Aminoethyl)aniline (free base) in a minimal amount of a suitable organic solvent such as isopropanol or methanol[3].
-
Acidification: Slowly add a stoichiometric excess (approximately 2.2 equivalents) of concentrated hydrochloric acid dropwise to the stirred solution. The dihydrochloride salt is expected to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting material or excess acid.
-
Drying: Dry the resulting white to off-white solid under vacuum.
-
Purity Confirmation: Confirm the identity and purity of the salt using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
-
Expert Insight: The use of a slight excess of HCl ensures complete protonation of both amine groups. The choice of solvent is crucial; it should be one in which the free base is soluble but the dihydrochloride salt is sparingly soluble at room temperature.
Crystallization: The Art and Science of Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the solute slowly deposits in an ordered crystalline lattice.
Recommended Crystallization Techniques:
| Technique | Protocol | Rationale & Causality |
| Slow Evaporation | 1. Create a saturated solution of the salt in a suitable solvent (e.g., methanol, ethanol, or a water/ethanol mixture).2. Loosely cap the vial (e.g., with perforated parafilm).3. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature. | This is the simplest method. The slow removal of solvent gradually increases the concentration, leading to controlled crystal growth. It is effective for compounds that are moderately soluble. |
| Vapor Diffusion (Solvent/Anti-Solvent) | 1. Dissolve the salt in a small amount of a "good" solvent (e.g., water or methanol).2. Place this solution in a small, open vial.3. Place the small vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether, acetone, or acetonitrile).4. Allow the anti-solvent vapor to slowly diffuse into the good solvent. | This technique provides exquisite control over the rate of supersaturation. As the anti-solvent diffuses into the primary solvent, it reduces the solubility of the salt, promoting slow and ordered precipitation. |
| Cooling Crystallization | 1. Prepare a nearly saturated solution at an elevated temperature.2. Slowly cool the solution. This can be done in a controlled manner using a programmable water bath or simply by transferring the solution to a refrigerator or freezer. | The solubility of most compounds decreases with temperature. Slow, controlled cooling can lead to the formation of high-quality crystals. |
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
This section outlines the standard procedure for collecting diffraction data using a modern automated diffractometer.
Workflow Diagram:
Caption: Workflow for SC-XRD Data Collection and Processing.
Step-by-Step Protocol:
-
Crystal Selection and Mounting: Select a clear, well-formed crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Perform the experiment at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a more precise structure.
-
Use a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.
-
Collect a full sphere of diffraction data.
-
-
Data Reduction: The raw diffraction images are processed to yield a list of reflection intensities. This process includes integration, scaling, and absorption correction.
Structure Solution and Refinement
This stage involves converting the reflection intensities into a 3D model of the electron density and refining the atomic positions.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Predicted Structural Features of this compound
Based on the known structures of similar molecules, we can predict the key structural characteristics.
Molecular Conformation and Geometry
The structure will consist of a 2-(2-aminoethyl)aniline dication and two chloride anions. Both the aniline and the ethylamine nitrogen atoms will be protonated, carrying a formal positive charge.
Expected Bond Lengths and Angles:
| Parameter | Expected Value | Rationale |
| C-C (aromatic) | ~1.39 Å | Typical for a benzene ring. |
| C-N (aniline) | ~1.46 Å | Shorter than a typical C-N single bond due to some double bond character, but elongated upon protonation. |
| C-N (ethylamine) | ~1.49 Å | Typical for a C(sp³)-N(sp³) single bond in an ammonium group. |
| N-H | ~0.90 Å | Standard length for N-H bonds in ammonium groups. |
| C-C-N angle | ~112° | Expected tetrahedral geometry at the sp³ carbon. |
The Hydrogen Bonding Network: The Defining Feature
The crystal packing will be dominated by a robust network of hydrogen bonds. The two ammonium groups (-NH₃⁺) are excellent hydrogen bond donors, while the chloride ions (Cl⁻) are excellent acceptors.
Predicted Hydrogen Bonding Interactions:
-
N-H···Cl: These will be the primary interactions, linking the dications and anions into a three-dimensional network. Each ammonium group can donate three hydrogen bonds, and each chloride ion can accept multiple hydrogen bonds.
Hypothetical Hydrogen Bonding Diagram:
Caption: Predicted H-bonding from the dication to chloride ions.
Data Interpretation and Validation
A successful structure determination is validated by several key metrics:
| Metric | Acceptable Value | Significance |
| R1 | < 0.05 for high-quality data | A measure of the agreement between the observed and calculated structure factor amplitudes. |
| wR2 | < 0.15 | A weighted R-factor based on F², generally considered a more reliable indicator. |
| Goodness-of-Fit (GooF) | ~1.0 | Should be close to 1, indicating a good model and appropriate weighting scheme. |
| Residual Electron Density | < ±0.5 e⁻/ų | Large positive or negative peaks in the difference Fourier map may indicate missing atoms or disorder. |
Upon completion, the structural data should be deposited in the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.
Conclusion
This guide provides a robust and scientifically grounded methodology for determining and analyzing the crystal structure of this compound. By following these protocols, researchers can generate high-quality crystallographic data that will provide invaluable insights into the solid-state properties of this compound. The emphasis on the causality behind experimental choices ensures that the process is not merely a set of steps, but a self-validating scientific investigation. The resulting structural information will be a significant contribution to the fields of synthetic chemistry, drug development, and materials science.
References
This reference list is compiled based on the context of the guide and available information on similar compounds and general chemical suppliers.
Sources
Physical characteristics of 2-(2-Aminoethyl)aniline dihydrochloride
An In-depth Technical Guide to the Physical Characteristics of 2-(2-Aminoethyl)aniline Dihydrochloride
Introduction
2-(2-Aminoethyl)aniline, often encountered in its more stable dihydrochloride salt form, is a chemical compound of significant interest in various research and development sectors, particularly in medicinal chemistry and materials science. Its bifunctional nature, possessing both a primary aliphatic amine and an aromatic amine, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and ligands for metal complexes. Understanding the fundamental physical characteristics of this compound is paramount for its effective handling, storage, and application in synthetic chemistry. This guide provides a comprehensive overview of its key physical properties, the methodologies for their determination, and the scientific rationale behind these experimental choices.
Chemical Structure and Basic Properties
The structural integrity of a molecule dictates its physical and chemical behavior. This compound is the salt formed by the reaction of 2-(2-Aminoethyl)aniline with two equivalents of hydrochloric acid. This protonation occurs at the two basic nitrogen centers: the primary aliphatic amine and the primary aromatic amine.
Caption: Chemical structure of this compound.
Table 1: Core Physical and Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₈H₁₄Cl₂N₂ | |
| Molecular Weight | 209.12 g/mol | |
| CAS Number | 63234-03-7 | |
| Appearance | Off-white to light yellow crystalline powder |
Melting Point
The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range typically signifies high purity, whereas a broad melting range often suggests the presence of impurities.
Experimental Determination: The melting point of this compound is determined using a standard melting point apparatus. A small amount of the finely ground solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
Table 2: Melting Point Data
| Property | Value | Source |
| Melting Point | 248 - 252 °C |
Expert Insight: The high melting point of this compound is a direct consequence of its ionic character. The strong electrostatic interactions between the ammonium cations and chloride anions in the crystal lattice require a significant amount of thermal energy to overcome, leading to a much higher melting point compared to its free base form.
Solubility
Solubility is a crucial parameter for any chemical that is to be used in solution-phase reactions or formulations. The dihydrochloride salt form generally imparts greater aqueous solubility compared to the neutral parent compound.
Experimental Protocol for Solubility Determination:
-
A known volume of the solvent (e.g., water, ethanol, DMSO) is placed in a thermostatted vessel.
-
Small, accurately weighed portions of this compound are added incrementally with constant stirring.
-
The mixture is allowed to equilibrate after each addition.
-
The point at which no more solid dissolves, and a saturated solution is formed, is noted.
-
Solubility can then be expressed in terms of g/L or mol/L.
Table 3: Solubility Profile
| Solvent | Solubility | Source |
| Water | Soluble | |
| Methanol | Soluble |
Rationale: The presence of the two ammonium chloride functionalities makes the molecule highly polar and capable of forming strong hydrogen bonds with protic solvents like water and methanol. This explains its good solubility in these media. In contrast, it is expected to have poor solubility in non-polar organic solvents.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the ammonium (-NH₃⁺) protons. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: Reveals the number of different carbon environments in the molecule.
2. Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
N-H stretching of the ammonium groups.
-
C-H stretching of the aromatic and aliphatic groups.
-
C=C stretching of the aromatic ring.
-
N-H bending vibrations.
3. Mass Spectrometry (MS):
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. For this compound, electrospray ionization (ESI) is a suitable technique. The spectrum would likely show a peak corresponding to the protonated molecule [M+H]⁺ (where M is the free base) or other related fragments.
Caption: Workflow for the physical characterization of the compound.
Stability and Storage
Proper storage is essential to maintain the integrity of this compound.
-
Hygroscopicity: As an ionic salt, it may be hygroscopic and should be stored in a tightly sealed container in a dry environment.
-
Light Sensitivity: While specific data is limited, it is good practice to store it protected from light to prevent potential degradation.
-
Recommended Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
The physical characteristics of this compound are a direct reflection of its molecular structure. Its high melting point and solubility in polar solvents are attributed to its ionic nature as a dihydrochloride salt. A comprehensive characterization, employing techniques such as melting point determination, solubility testing, and various spectroscopic methods, is crucial for confirming its identity, purity, and suitability for its intended applications in research and development. The methodologies and insights provided in this guide serve as a valuable resource for scientists and researchers working with this versatile chemical compound.
References
-
This compound, PubChem, National Center for Biotechnology Information. [Link]
2-(2-Aminoethyl)aniline dihydrochloride stability and storage
An In-depth Technical Guide to the Stability and Storage of 2-(2-Aminoethyl)aniline Dihydrochloride
Executive Summary
This compound is a bifunctional organic compound featuring both a primary aliphatic amine and an aromatic amine, presented as a stable dihydrochloride salt. This structure makes it a valuable building block in medicinal chemistry and materials science. However, the inherent reactivity of the aniline moiety necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling. This guide provides a comprehensive overview of the chemical and physical stability of this compound, detailing potential degradation pathways and offering field-proven protocols for optimal storage, handling, and stability assessment. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to maintain the purity, potency, and reliability of this critical reagent.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for its proper use. This compound is typically a white to off-white crystalline solid.[1] Its salt form enhances water solubility and generally improves shelf-life compared to the free base, which is more prone to rapid oxidation.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1159823-45-6 | [3] |
| Molecular Formula | C₈H₁₂N₂ · 2HCl (or C₈H₁₄Cl₂N₂) | [1][3] |
| Molecular Weight | 209.11 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water, ethanol, and methanol | [1] |
| Synonyms | 2-(2-Amino-ethyl)-phenylamine dihydrochloride |[4] |
Core Stability Profile: Degradation Pathways and Influencing Factors
The stability of this compound is primarily dictated by the aniline functional group, which is susceptible to several degradation mechanisms. The dihydrochloride salt form provides a significant measure of protection by protonating the amine groups, reducing their nucleophilicity and susceptibility to certain reactions, most notably oxidation.
Chemical Stability and Oxidative Degradation
Aromatic amines are fundamentally prone to oxidation.[5] Exposure to atmospheric oxygen can initiate a cascade of reactions, leading to discoloration (typically turning yellow, brown, or reddish) and the formation of complex nitrogen-containing oligomers and polymeric impurities.[6][7] This process is often catalyzed by light and trace metal impurities.
-
Causality: The lone pair of electrons on the aniline nitrogen is delocalized into the benzene ring, making the ring electron-rich and highly susceptible to electrophilic attack and oxidation.[8] While protonation in the dihydrochloride salt mitigates this by sequestering the lone pair, the equilibrium can still allow for slow oxidation over time, especially under suboptimal storage conditions.
Caption: Key environmental factors contributing to the degradation of the title compound.
Hygroscopicity and Moisture Sensitivity
As a hydrochloride salt, the compound is expected to be hygroscopic, readily absorbing water from the atmosphere.[9]
-
Expertise & Experience: The absorption of moisture is not merely a physical change. It can lead to the formation of a saturated aqueous microenvironment on the surface of the solid, which can significantly accelerate degradation. Water can act as a transport medium for catalysts and may facilitate hydrolysis, shifting the equilibrium from the stable salt back towards the more reactive free base. This is why storing the compound in a desiccated environment is non-negotiable for long-term stability.
Thermal Stability
The product is chemically stable under standard ambient conditions (room temperature).[10] However, elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating both oxidation and potential interactions with trace impurities. Long-term storage at elevated temperatures should be avoided.
Photostability
Aniline and its derivatives are known to be sensitive to light.[5][6] The energy from UV and even high-intensity visible light can be absorbed by the aromatic system, promoting electrons to higher energy states and leading to the formation of reactive radical species. These radicals can initiate chain reactions, resulting in complex degradation profiles.
-
Trustworthiness: To ensure the reliability of experimental results, all stock solutions and solid samples should be protected from light using amber vials or by wrapping containers in aluminum foil. Photostability is a critical parameter evaluated under ICH Q1B guidelines for pharmaceutical substances.[11][12]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the primary mechanism for preserving the integrity of this compound.
Optimal Storage Conditions
The following conditions are recommended based on the compound's chemical nature and data from analogous amine salts.[10][13]
Table 2: Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C or -20°C | Reduces the rate of all potential degradation reactions.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing atmospheric oxygen.[14] |
| Moisture | Tightly sealed container in a desiccator | Prevents hygroscopic water absorption and subsequent hydrolysis/degradation.[9] |
| Light | Protect from light (Amber container) | Prevents initiation of photochemical degradation pathways.[11] |
| Container | Tightly sealed, suitable container (e.g., glass) | Prevents contamination and exposure to environmental factors.[14] |
Safe Handling Workflow
Proper handling ensures both the stability of the compound and the safety of the researcher.
Caption: Recommended workflow for handling solid this compound.
Chemical Incompatibilities
To prevent hazardous reactions and sample degradation, avoid contact with:
-
Strong Oxidizing Agents: (e.g., nitrates, peroxides, chromates) Can lead to vigorous or explosive reactions.[15]
-
Strong Bases: Will deprotonate the salt to the more reactive and less stable free base.
-
Acid Anhydrides and Acid Chlorides: Can cause vigorous acylation reactions.[14]
Stability-Indicating Analytical Methods
Verifying the stability of a compound lot over time requires robust analytical methods capable of separating the intact parent compound from any potential degradants.
Methodologies
-
High-Performance Liquid Chromatography (HPLC): This is the premier technique for stability testing.[16] A reverse-phase C18 column with a gradient mobile phase of water/acetonitrile containing a modifier like formic acid or TFA, coupled with UV detection (typically ~254 nm), can effectively resolve the parent peak from more polar or less polar degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the salt, analysis typically requires derivatization (e.g., silylation) to convert the polar amine groups into more volatile moieties suitable for GC analysis.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a detailed structural fingerprint of the compound, allowing for the identification of impurities and structural changes over time.[16]
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation pathways and to confirm that the chosen analytical method is "stability-indicating."[18]
Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting samples by HPLC to identify degradation products and validate the analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber, oven, pH meter
-
Validated HPLC method
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions (in triplicate):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal (Solution): Heat stock solution at 60°C for 48 hours.
-
Thermal (Solid): Place solid compound in an oven at 80°C for 48 hours.
-
Photostability: Expose the stock solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²).[11] Keep a control sample wrapped in foil.
-
-
Sample Preparation for Analysis:
-
At the designated time points, draw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a final target concentration with the mobile phase.
-
-
HPLC Analysis:
-
Analyze all stressed samples, a non-stressed control solution, and a blank by the validated HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation by comparing the parent peak area in stressed samples to the control.
-
Evaluate the chromatograms for the appearance of new peaks (degradants).
-
Ensure the method provides sufficient resolution between the parent peak and all degradant peaks (peak purity analysis).
-
Caption: High-level overview of the experimental workflow for a forced degradation study.
Conclusion
While this compound is supplied in a stabilized salt form, its inherent chemical structure demands rigorous attention to storage and handling protocols. The primary degradation risks are oxidation, moisture absorption, and photodegradation, all of which can be effectively mitigated. By implementing the recommendations in this guide—storing the compound under cold, dark, dry, and inert conditions—and by verifying its purity with appropriate stability-indicating analytical methods, researchers can ensure the compound's integrity and the validity of their scientific outcomes.
References
- BLD Pharm. (n.d.). 4403-69-4|2-(Aminomethyl)aniline.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - TCO-amine HCl salt.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 2-(4-Aminophenyl)ethylamine.
- Santa Cruz Biotechnology. (n.d.). 4-(2-Aminoethyl)aniline.
- Cai, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - N-(2-Aminoethyl)pyrrolidine.
- Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS.
- Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)aniline 97.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- N.A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Price, X. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? AFPM.
- BenchChem. (2025). Establishing Analytical Standards for the Quantification of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Comparative Guide.
- Reddit. (2018). Ways of crashing out amines. r/chemistry.
- ManTech Publications. (2025). Stability Testing and Forced Degradation Studies in Drug Development: Principles and Practices. Journal of Pharmaceutical Analysis and Drug Research.
- N.A. (n.d.). Assay Development in Stability Test Methods. Scilit.
- Santa Cruz Biotechnology. (n.d.). 2-(2-Amino-ethyl)-aniline dihydrochloride.
- Guidechem. (n.d.). This compound 1159823-45-6.
- Sciencemadness. (2021). Forming oxalate salts of amines.
- CymitQuimica. (n.d.). This compound.
- Journal of Environmental and Public Health. (n.d.).
- PubChem. (n.d.). 4-(2-Aminoethyl)aniline hydrochloride.
- Wikipedia. (n.d.). Aniline.
- Ji, J., et al. (2011). Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. PubMed.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- ResearchGate. (2020). A brief review on aniline and its derivatives.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- Otsuka, M., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. MDPI.
- Chemsrc. (2025). 2-(2-Aminoethyl)aniline.
- Lyons, C. D., et al. (n.d.).
- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
- BenchChem. (2025). A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines.
- FooDB. (2010). Showing Compound Aniline (FDB003571).
- PubChem. (n.d.). 2-Ethylaniline.
- PLOS One. (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.
- Cenmed Enterprises. (n.d.). 2-(2-amino-ethyl)-aniline.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. reddit.com [reddit.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Showing Compound Aniline (FDB003571) - FooDB [foodb.ca]
- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. lobachemie.com [lobachemie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. database.ich.org [database.ich.org]
- 12. q1scientific.com [q1scientific.com]
- 13. 4403-69-4|2-(Aminomethyl)aniline|BLD Pharm [bldpharm.com]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. benchchem.com [benchchem.com]
- 18. admin.mantechpublications.com [admin.mantechpublications.com]
An In-Depth Technical Guide to the Theoretical Properties of 2-(2-Aminoethyl)aniline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Aminoethyl)aniline dihydrochloride is an organic compound featuring a disubstituted benzene ring with an aniline and an aminoethyl group at the ortho position. As a dihydrochloride salt, it exhibits increased solubility in aqueous solutions compared to its free base form, 2-(2-aminoethyl)aniline. While its para-isomer, 4-(2-aminoethyl)aniline, is more extensively documented in scientific literature, the ortho-substituted variant holds unique stereochemical properties that can be of interest in various synthetic applications, including pharmaceuticals, materials science, and dye manufacturing.[1]
This technical guide provides a comprehensive overview of the theoretical properties, potential synthetic pathways, and plausible applications of this compound. It is important to note that publicly available research specifically detailing the experimental properties and applications of this particular ortho-isomer is limited. Therefore, this guide synthesizes available data on its free base, related isomers, and the fundamental principles of organic chemistry to offer a robust theoretical framework for researchers.
Chemical and Physical Properties
The properties of this compound are derived from its constituent functional groups: a primary aromatic amine (aniline), a primary aliphatic amine, and the hydrochloride salt form. The presence of two basic nitrogen atoms allows for the formation of the dihydrochloride salt.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 2-(2-amino-ethyl)-phenylamine dihydrochloride | [2] |
| CAS Number | 1159823-45-6 | - |
| Molecular Formula | C₈H₁₄Cl₂N₂ | - |
| Molecular Weight | 209.12 g/mol | - |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in water (predicted) | [1] |
| Free Base CAS | 48108-93-6 | [3] |
| Free Base Formula | C₈H₁₂N₂ | |
| Free Base Mol. Wt. | 136.19 g/mol | |
| Free Base Boiling Pt. | 274.4 ± 15.0 °C at 760 mmHg | [3] |
| Free Base Density | 1.1 ± 0.1 g/cm³ | [3] |
Proposed Synthesis and Purification
Theoretical Synthesis Protocol:
-
Nitration of 2-phenylethanenitrile: Commercially available 2-phenylethanenitrile can be nitrated to introduce a nitro group onto the benzene ring. The ortho-isomer, 2-(2-nitrophenyl)acetonitrile, would be the desired product, which would need to be separated from the para-isomer.
-
Reduction of the Nitro Group and Nitrile: The resulting 2-(2-nitrophenyl)acetonitrile can then be reduced. A strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under pressure, would be required to simultaneously reduce both the nitro group to an amine and the nitrile group to a primary amine. This one-pot reduction would yield 2-(2-Aminoethyl)aniline.
-
Formation of the Dihydrochloride Salt: The crude 2-(2-Aminoethyl)aniline free base is dissolved in a suitable organic solvent (e.g., isopropanol or diethyl ether). An excess of hydrochloric acid (either as a gas or a concentrated solution in a miscible solvent) is then added. The this compound will precipitate out of the solution.
-
Purification: The precipitated salt can be collected by filtration, washed with a cold, non-polar solvent to remove any remaining impurities, and then dried under vacuum. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be performed for further purification.
Caption: Proposed workflow for the synthesis of this compound.
Reactivity and Potential Applications
The reactivity of 2-(2-Aminoethyl)aniline is dictated by its two primary amine groups. The aniline nitrogen is less basic due to the delocalization of its lone pair into the aromatic ring, while the ethylamine nitrogen is more nucleophilic and basic, behaving like a typical primary aliphatic amine. This difference in reactivity can be exploited for selective chemical modifications.
Applications in Drug Development and Medicinal Chemistry:
While specific examples for the ortho-isomer are scarce, the general class of aminoethyl anilines serves as versatile scaffolds in medicinal chemistry. The two amine groups provide points for derivatization to build more complex molecules. The free base, 2-(2-aminoethyl)phenylamine, is noted for its use as a chemical intermediate in the synthesis of various pharmaceutical compounds.[2] It is also used in the preparation of cannabinoid receptor photocontrol ligands.[2] The unique ortho-substitution pattern can enforce specific conformations in the final molecule, which can be crucial for binding to biological targets.
Applications in Polymer Chemistry:
Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline.[4] The aminoethyl group could be used to initiate polymerization or to create cross-linked polymer networks with unique properties. The related compound, 2-ethylaniline, is used in the synthesis of polymers and resins to enhance thermal stability and electrical conductivity.[5] The presence of two amine groups in 2-(2-Aminoethyl)aniline could lead to the formation of polyamides or polyimides with interesting properties.
Caption: Reactivity map of 2-(2-Aminoethyl)aniline functional groups.
Toxicology and Safety Information
There is no specific safety data sheet (SDS) available for this compound. However, an SDS for the free base, 2-(2-Aminoethyl)aniline, is available and provides crucial safety information. It is classified as harmful if swallowed and causes serious eye irritation.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Due to the limited toxicological data, this compound should be handled with extreme care, assuming it may have the potential for skin and respiratory irritation, and possible carcinogenic effects, which are concerns for some aniline derivatives.[1]
Conclusion
This compound is a chemical intermediate with potential for a variety of synthetic applications, particularly where the specific ortho-stereochemistry is desired. While it is less studied than its para-isomer, its unique structure as a diamine makes it a valuable building block. This guide provides a theoretical framework based on the known properties of its free base and the principles of organic chemistry. Further experimental research is needed to fully characterize its properties and unlock its full potential in drug development and materials science. Researchers working with this compound should proceed with caution, adhering to strict safety protocols due to the limited toxicological information available.
References
-
ChemSrc. (2025, August 24). 2-(2-Aminoethyl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)aniline hydrochloride. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-[1-(2-Aminophenyl)-1-methyl-ethyl]aniline - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]
- Google Patents. (n.d.). CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine.
-
IAM. (n.d.). Chemical intermediates: patentability and infringement under the doctrine of equivalents. Retrieved from [Link]
- Google Patents. (n.d.). US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.
- Google Patents. (n.d.). BR112018077149A2 - process for the production of aniline or other aniline products.
-
European Patent Office. (2015, July 15). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Aminomethyl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aniline derivatives. Retrieved from [Link]
-
Wiley Online Library. (2000, December 4). "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]
-
LookChem. (n.d.). Cas 48108-93-6,2-(2-AMINO-ETHYL)-PHENYLAMINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, November 12). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Retrieved from [Link]
-
MDPI. (2020, October 14). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]
-
Khan Academy. (2025, January 31). EAS reactions of aniline | Amines | Grade 12 | Chemistry. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Reaction Mechanisms of 2-(2-Aminoethyl)aniline Dihydrochloride
Abstract
2-(2-Aminoethyl)aniline, a substituted phenethylamine, is a versatile bifunctional molecule that serves as a valuable scaffold in synthetic organic chemistry and medicinal chemistry.[1][2] Its unique structure, featuring both a primary aliphatic amine and a primary aromatic amine, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[1][3][4] This guide provides an in-depth exploration of the core reaction mechanisms of 2-(2-Aminoethyl)aniline, presented as its common dihydrochloride salt. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights grounded in established chemical principles to empower researchers in their synthetic endeavors.
Structural Features and Inherent Reactivity
2-(2-Aminoethyl)aniline possesses two distinct nucleophilic centers: the sp³-hybridized nitrogen of the ethylamine moiety and the sp²-hybridized nitrogen of the aniline ring. The dihydrochloride salt form (C₈H₁₄Cl₂N₂) protonates both amino groups, rendering them non-nucleophilic.[5] Therefore, in most nucleophilic reactions, a base is required to deprotonate one or both amines to generate the reactive free base.
The aliphatic amine is generally more basic and more nucleophilic than the aromatic amine. This is because the lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system, reducing its availability to attack an electrophile.[6][7] This difference in reactivity is a critical factor that can be exploited to achieve selective functionalization.
Furthermore, the aniline ring is highly activated towards electrophilic aromatic substitution (EAS) by the ortho-amino group, which is a powerful ortho-, para-directing activator.[7][8] The ethylamine substituent is located at the ortho position, influencing the steric environment for subsequent reactions.
Caption: Core structure of 2-(2-Aminoethyl)aniline free base.
Key Reaction Mechanisms and Protocols
The Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines
The Pictet-Spengler reaction is a cornerstone transformation for β-arylethylamines, involving condensation with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.[9][10] This reaction is a powerful tool for constructing the tetrahydroisoquinoline core, a privileged scaffold in numerous alkaloids and pharmaceutical agents.[11][12]
Causality and Mechanistic Insights: The reaction begins with the formation of a Schiff base (or imine) between the more nucleophilic aliphatic amine and the carbonyl compound. In the presence of acid (conveniently supplied by the dihydrochloride starting material), the imine is protonated to form a highly electrophilic iminium ion.[9][13] The electron-rich aniline ring, activated by the ortho-amino group, then acts as the intramolecular nucleophile, attacking the iminium carbon to forge the new heterocyclic ring.[10][13] A final deprotonation step restores aromaticity, yielding the tetrahydroisoquinoline product. The presence of electron-donating groups on the aromatic ring, such as the amino group in our substrate, facilitates the reaction under mild conditions.[10]
Caption: Logical workflow of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of a Substituted Tetrahydroisoquinoline
-
Reactant Preparation: In a round-bottom flask, suspend 1.0 eq of this compound in a suitable solvent (e.g., methanol or toluene, 10 mL per mmol).
-
Carbonyl Addition: Add 1.1 eq of the desired aldehyde (e.g., benzaldehyde) to the suspension.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to reflux (e.g., 65 °C) for 12-24 hours. The reaction is self-catalyzed by the hydrochloric acid present.
-
Monitoring: Track the consumption of the starting material and formation of the product using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Partition the residue between an aqueous basic solution (e.g., saturated NaHCO₃) and an organic solvent (e.g., dichloromethane). Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Condensation Reactions: Synthesis of Tetrahydroquinazolines
The presence of two amine groups in a 1,4-relationship relative to the ethyl bridge allows for condensation reactions with bifunctional electrophiles or sequential reactions to form other heterocyclic systems, such as tetrahydroquinazolines.[14]
Causality and Mechanistic Insights: Reacting 2-(2-aminoethyl)aniline with aldehydes or ketones can lead to the formation of 2-substituted-1,2,3,4-tetrahydroquinazolines. This likely proceeds via a cyclo-condensation mechanism where one amine forms an imine with the carbonyl, and the second amine then attacks the same carbon in an intramolecular fashion, followed by dehydration.[14] The choice of solvent and catalyst can be critical; some protocols achieve this transformation in water without any added catalyst.[14]
Experimental Protocol: Catalyst-Free Synthesis of a Tetrahydroquinazoline Derivative
-
Reactant Preparation: To a solution of 2-(2-Aminoethyl)aniline (1.0 eq, prepared by neutralizing the dihydrochloride salt) in water, add an aldehyde (1.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature or under microwave irradiation for a short period (e.g., 2-10 minutes) as described in related literature.[14]
-
Isolation: The product, often being water-insoluble, precipitates out of the reaction mixture.
-
Purification: Collect the solid product by simple filtration, wash with cold water, and dry under vacuum. This method avoids the need for conventional organic solvent extraction and chromatography.[14]
N-Acylation: Amide Formation and Protecting Group Strategy
Acylation of the amino groups is a fundamental transformation used to synthesize amides or to protect the amines from undesired side reactions, such as over-oxidation or participation in electrophilic aromatic substitution.[7][15]
Causality and Mechanistic Insights: The more nucleophilic aliphatic amine is expected to react faster than the aromatic amine with acylating agents like acyl chlorides or anhydrides.[16] By using one equivalent of the acylating agent at low temperatures, selective acylation of the side-chain amine can often be achieved. Using an excess of the acylating agent under more forcing conditions will lead to di-acylation. A base (e.g., triethylamine, pyridine) is typically required to neutralize the acid (e.g., HCl) generated during the reaction.[17] Acetylation of the aniline nitrogen deactivates the aromatic ring towards EAS, making it less reactive and sterically hindering the ortho positions, which can be useful for directing subsequent substitutions to the para position.[6][7][8]
| Reagent Stoichiometry | Expected Major Product | Rationale |
| 1.0 eq Acylating Agent, Low Temp. | N-Acyl on Aliphatic Amine | Aliphatic amine is more nucleophilic. |
| >2.0 eq Acylating Agent, Heat | Di-N-Acyl Product | Both amines are acylated under forcing conditions. |
Experimental Protocol: Selective Mono-Acylation
-
Reactant Preparation: Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) to liberate the free amines.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours.
-
Monitoring & Workup: Monitor by TLC. Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product for further purification.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation introduces alkyl groups onto the nitrogen atoms, a common strategy in drug development to modulate properties like solubility, basicity, and receptor binding.[18]
Causality and Mechanistic Insights: Alkylation is typically achieved via nucleophilic substitution with alkyl halides or through reductive amination with aldehydes/ketones.[18][19] Similar to acylation, the aliphatic amine is more reactive. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination is often a cleaner method for controlled mono-alkylation.[19] When using alkyl halides, a base is necessary to scavenge the generated acid and prevent re-protonation of the amine nucleophile.[17]
Caption: A general experimental workflow for base-mediated reactions.
Conclusion
This compound is a powerful and versatile building block for synthetic chemistry. A thorough understanding of its fundamental reaction mechanisms—governed by the differential reactivity of its two amine functionalities and the activated nature of its aromatic ring—is paramount for its effective utilization. By carefully selecting reagents, stoichiometry, and reaction conditions, researchers can selectively target specific sites on the molecule to construct complex and valuable heterocyclic structures. The protocols and mechanistic insights provided in this guide serve as a foundational framework for professionals in drug discovery and chemical research to design and execute robust synthetic strategies.
References
-
Pictet–Spengler reaction - Wikipedia . Wikipedia. [Link]
-
Pictet-Spengler Reaction - J&K Scientific LLC . J&K Scientific LLC. [Link]
-
Exploring Enantioselective Pictet-Spengler Reactions . Organic Reactions. [Link]
-
Pictet-Spengler Reaction - NROChemistry . NROChemistry. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH . National Institutes of Health. [Link]
- US4436937A - Process for the ring alkylation of an aniline - Google Patents.
-
Condensation of 2-aminomethylaniline with aldehydes and ketones for the fast one-pot synthesis of a library of 1,2,3,4-tetrahydroquinazolines under flow conditions - ResearchGate . ResearchGate. [Link]
-
Acylation of Amines, Part 2: Other Electrophiles - YouTube . YouTube. [Link]
-
Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson . Pearson. [Link]
-
Chromium‐Catalyzed Alkylation of Amines by Alcohols - EPub Bayreuth . EPub Bayreuth. [Link]
-
Why does the acetylation of the NH2 group of aniline reduce its activity? - Quora . Quora. [Link]
-
2-(2-Aminoethyl)aniline | CAS#:48108-93-6 | Chemsrc . Chemsrc. [Link]
-
The condensation of ethyl acetoacetate with aniline under various different reaction conditions a… - ResearchGate . ResearchGate. [Link]
-
Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Alkylation of a aniline with ethylene glycol and bm-benzenediamines with benzyl alcohol using the AEMF1 catalyst in the presence and absence of EMF [57–59] - ResearchGate . ResearchGate. [Link]
-
Acetylation of aniline - YouTube . YouTube. [Link]
-
The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits . Acme Hardesty. [Link]
-
Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids - ResearchGate . ResearchGate. [Link]
-
Reactions of Aniline - Chemistry Steps . Chemistry Steps. [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI . MDPI. [Link]
-
Industrial Applications of Aniline - Periodical by Knowde . Knowde. [Link]
-
Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their synthetic application to pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]
-
Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]
- CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine - Google Patents.
-
Aniline replacement in drug-like compounds - Cresset Group . Cresset Group. [Link]
-
4-(2-Aminoethyl)aniline hydrochloride | C8H13ClN2 | CID 21997923 - PubChem . PubChem. [Link]
-
(PDF) Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives - ResearchGate . ResearchGate. [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR . Journal of Chemical and Pharmaceutical Research. [Link]
-
EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy - YouTube . Khan Academy. [Link]
-
Manufacturing Process . Parikh Industries. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. coherentmarketinsights.com [coherentmarketinsights.com]
- 4. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. quora.com [quora.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. organicreactions.org [organicreactions.org]
- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 19. jocpr.com [jocpr.com]
Methodological & Application
Application Note: 2-(2-Aminoethyl)aniline Dihydrochloride as a Versatile Scaffold for Constrained Peptide Synthesis
Abstract: Cyclic and constrained peptides have emerged as a promising class of therapeutics, offering enhanced stability, target affinity, and cell permeability compared to their linear counterparts.[1] The synthesis of these complex architectures, however, requires specialized chemical tools and strategies.[2] This guide details the application of 2-(2-Aminoethyl)aniline dihydrochloride, a unique bifunctional chemical scaffold, for the rational design and synthesis of novel constrained peptides. We explore its dual-nucleophilic nature, which enables its use as a building block for head-to-side-chain cyclization and as a template for more complex bicyclic peptide structures. This document provides the mechanistic rationale, detailed experimental protocols, and expert insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this reagent to advance their peptide-based projects.
Core Concepts & Mechanistic Rationale
The utility of 2-(2-Aminoethyl)aniline stems from the strategic placement of two distinct amine nucleophiles: a primary aromatic amine (aniline) and a primary aliphatic amine (ethylamine). This ortho-diamine arrangement on a rigid phenyl ring provides a pre-organized scaffold for introducing conformational constraints into a peptide sequence.
The o-aminoaniline moiety has been recognized in peptide chemistry as a precursor for generating peptide thioesters for native chemical ligation (NCL) or for creating unique cyclic structures.[3][4] In the context of 2-(2-Aminoethyl)aniline, the two amines can be leveraged for orthogonal chemical reactions:
-
Aniline Amine (Backbone Integration): The aromatic amine can be acylated to be incorporated into the peptide backbone, effectively acting as an N-substituted glycine analogue.
-
Ethylamine Side-Chain (Cyclization Handle): The more nucleophilic aliphatic amine on the ethyl side-chain serves as a handle for intramolecular reactions, most notably for forming a lactam bridge with the peptide's C-terminus.
This dual functionality allows for the synthesis of peptides with a novel head-to-side-chain cyclization, where the "side-chain" is the synthetic scaffold itself.
Diagram 1: Dual reactivity of the 2-(2-Aminoethyl)aniline scaffold.
Physicochemical Properties & Safe Handling
Proper handling of this compound is critical for experimental success and laboratory safety. The dihydrochloride salt is generally a more stable, solid form compared to the free base.
Table 1: Physicochemical and Safety Data
| Property | Value | Reference(s) |
| CAS Number | 1159823-45-6 | [5][6] |
| Molecular Formula | C₈H₁₂N₂ · 2HCl | [7] |
| Molecular Weight | 209.12 g/mol | [7] |
| Appearance | Solid | [8] |
| Primary Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [7][9] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | [9][10] |
| Storage Conditions | Store locked up in a dry, cool, well-ventilated place. Keep container tightly closed under an inert atmosphere (e.g., nitrogen or argon). Protect from moisture. | [9] |
Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or face shield, and chemical-resistant gloves.[11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid dust formation.[7]
-
First Aid:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Skin: Wash off with soap and plenty of water. Remove all contaminated clothing.[9]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[9]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9]
Protocol: On-Resin Head-to-Side-Chain Peptide Cyclization
This protocol outlines the synthesis of a cyclic peptide using 2-(2-Aminoethyl)aniline as the cyclization scaffold via standard Fmoc-based solid-phase peptide synthesis (SPPS).[12][13]
Workflow Overview:
Diagram 2: Workflow for on-resin cyclization using the aniline scaffold.
Materials:
-
Fmoc-protected amino acids
-
2-Chlorotrityl chloride (2-Cl-Trt) resin
-
Fmoc-protected 2-(2-Aminoethyl)aniline: This derivative must be synthesized beforehand. A plausible route involves mono-protection of the more reactive aliphatic amine with an Fmoc group, leaving the aniline amine available for the initial acylation during peptide synthesis.
-
Coupling reagents: HBTU, HATU, or PyBOP.[14]
-
Base: Diisopropylethylamine (DIPEA).
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Piperidine.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
Step-by-Step Methodology:
-
Resin Preparation and Scaffold Loading: a. Swell 2-Cl-Trt resin in DCM for 30 minutes in a peptide synthesis vessel. b. Drain the DCM. Dissolve the Fmoc-protected 2-(2-Aminoethyl)aniline analogue (1.5 eq) and DIPEA (3.0 eq) in DCM. c. Add the solution to the resin and agitate for 2-4 hours. d. Cap any unreacted sites by adding methanol (0.8 mL per gram of resin) and agitating for 30 minutes. e. Wash the resin thoroughly with DCM and DMF.
-
Linear Peptide Elongation (C- to N-terminus): a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes.[15] b. Washing: Wash the resin with DMF (x5), DCM (x3), and DMF (x3). c. Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq), a coupling reagent like HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF for 5 minutes. d. Add the activated amino acid solution to the resin and agitate for 1-2 hours. e. Washing: Wash the resin as in step 2b. f. Repeat steps 2a-2e for each amino acid in the linear sequence. The final residue coupled will be the N-terminal amino acid of the desired peptide.
-
On-Resin Cyclization: a. After the final coupling, perform an Fmoc deprotection (step 2a) to free the N-terminal amine of the linear peptide. b. Selective C-Terminus Deprotection: The 2-Cl-Trt resin allows for selective cleavage of the peptide's C-terminal carboxylic acid while the peptide remains attached via the scaffold's aniline nitrogen. Treat the resin with a dilute acid solution (e.g., 1-2% TFA in DCM) for short periods (2-minute intervals), collecting and testing the filtrate until the free acid is detected. c. Intramolecular Lactamization: i. Wash the resin thoroughly with DCM and DMF to remove residual acid. ii. Neutralize the resin with 10% DIPEA in DMF. iii. In a high-volume of DMF (to promote intramolecular vs. intermolecular reaction), add a coupling reagent (e.g., PyBOP, 3.0 eq) and DIPEA (6.0 eq).[14] iv. Agitate the reaction mixture for 12-24 hours. Monitor the reaction completion using a Kaiser test (should be negative, indicating no free primary amines remain).[13]
-
Final Cleavage and Global Deprotection: a. Wash the resin with DMF and DCM, then dry it under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours to cleave the peptide from the scaffold linkage and remove all side-chain protecting groups. c. Filter the resin and collect the TFA solution. d. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Confirm the identity and purity of the final product by mass spectrometry (LC-MS) and analytical HPLC.
Advanced Application: A Template for Bicyclic Peptides
The true synthetic power of the o-phenylenediamine core lies in its potential for creating even more complex, bicyclic architectures. The two adjacent aniline amines (one native, one from the ethylamine side-chain after backbone incorporation) can participate in cyclocondensation reactions with dicarbonyl compounds or aldehydes to form heterocyclic systems, while another part of the peptide undergoes a separate cyclization.
For example, a linear peptide containing the 2-(2-aminoethyl)aniline scaffold could first undergo lactamization as described above. Subsequently, the now-vicinal amines on the aromatic ring could be reacted with an on-peptide aldehyde (e.g., from an oxidized serine residue) to form a second ring, creating a rigid, bicyclic structure.
Diagram 3: Conceptual workflow for synthesizing a bicyclic peptide.
This advanced strategy significantly enhances the structural diversity accessible to peptide chemists, paving the way for novel scaffolds with precisely controlled three-dimensional conformations.
Troubleshooting & Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cyclization Yield | Intermolecular Dimerization: Reaction concentration is too high. Steric Hindrance: Cyclization site is sterically hindered. | Use high-dilution conditions for the on-resin cyclization step (i.e., a larger volume of DMF).[2] Re-design the linear peptide to place less bulky amino acids (e.g., Gly, Ala) near the cyclization points. |
| Incomplete Cyclization | Insufficient activation of the C-terminus. Poor swelling of the resin. | Use a more potent coupling reagent like HATU.[14] Increase reaction time and/or temperature (e.g., to 40°C). Ensure the resin is fully swollen in the reaction solvent. |
| Side Product Formation | Racemization: Base-mediated epimerization at the C-terminal amino acid during activation. Benzimidazole Formation: Under strongly acidic conditions during final cleavage, the o-diamine moiety can cyclize.[3] | Add an auxiliary nucleophile like HOAt or Oxyma to the coupling reaction to suppress racemization. Minimize cleavage time or use a milder cleavage cocktail if compatible with side-chain protecting groups. |
| Difficulty in Purification | Poor solubility of the crude cyclic peptide. | Screen different solvent systems for both dissolving the crude product and for the HPLC mobile phase. Lyophilize the crude peptide from a solution containing tert-butanol to obtain a more soluble, fluffy powder. |
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for peptide chemists. Its well-defined geometry and dual-amine functionality provide a reliable and versatile platform for synthesizing conformationally constrained peptides. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively employ this scaffold to create novel monocyclic and bicyclic peptides, accelerating the discovery and development of next-generation peptide-based therapeutics.
References
-
Fisher Scientific. (2021, December 24). Safety Data Sheet for 4-(2-Aminoethyl)aniline. Link
-
Fisher Scientific. (2009, September 26). Safety Data Sheet for Tris(2-aminoethyl)amine. Link
-
Sigma-Aldrich. (2024, September 6). Safety Data Sheet for 2-Ethynylaniline. Link
-
TCI Chemicals. (2024, November 20). Safety Data Sheet for N-(2-Aminoethyl)piperazine. Link
-
Zorzi, A., Deyle, K., & Heinis, C. (2017). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 46(22), 6641–6657. Link
-
Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet for 2-(2-Aminoethyl)aniline. Link
-
Creative Peptides. (n.d.). Peptide Synthesis for Cyclic Peptides: Methods and Applications. Link
-
White, C. J., & Yudin, A. K. (2011). The Synthesis of Cyclic Peptides. Nature Chemistry, 3(7), 509–524. Link
-
Timmerman, P., et al. (2005). Approaches for peptide and protein cyclisation. Chemical Society Reviews, 34(4), 363-373. Link
-
Malde, A., et al. (2022). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 27(3), 933. Link
-
Li, Y., & Li, X. (2021). Review on the o-Aminoaniline Moiety in Peptide and Protein Chemistry. ChemBioChem, 22(10), 1738–1747. Link
-
Henckes, N., et al. (2016). Cyclic Peptides Made by Linking Synthetic and Genetically Encoded Fragments. ChemBioChem, 17(5), 384-388. Link
-
Wang, L., et al. (2019). Chemoselective Peptide Cyclization and Bicyclization Directly on Unprotected Peptides. ChemRxiv. Link
-
Shugrue, C., et al. (2024). Electron-rich anilines as cleavable linkers for peptides. Bioorganic Chemistry, 154, 108084. Link
-
Santa Cruz Biotechnology, Inc. (n.d.). 2-(2-Amino-ethyl)-aniline dihydrochloride. Link
-
Santa Cruz Biotechnology, Inc. (n.d.). 2-(2-Amino-ethyl)-aniline dihydrochloride (Korean). Link
-
Xidian Chemical. (n.d.). This compound. Link
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Link
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. Link
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Link
-
Gante, J. (2002). Cyclization Strategies in Peptide Derived Drug Design. Current Topics in Medicinal Chemistry, 2(3), 327-341. Link
-
Li, Y., & Li, X. (2021). Review on the o-Aminoaniline Moiety in Peptide and Protein Chemistry. PubMed. Link
-
Sigma-Aldrich. (n.d.). 2-(2-amino-ethyl)-aniline AldrichCPR. Link
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Link
-
Royal Society of Chemistry. (2010). Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods. Link
-
Li, G., et al. (2013). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Scientific Reports, 3, 1980. Link
-
Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)aniline 97%. Link
-
Bloom Tech. (2024, February 17). Can Aniline Be Used In Drug Development?. Link
-
Bachem. (n.d.). Introduction to Peptide Synthesis Methods. Link
-
Katti, S. B., et al. (2019). synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. World Journal of Pharmaceutical Research, 8(11), 1141-1151. Link
-
BenchChem. (2025). Application Notes and Protocols: Exploring the Potential of 2-Aminoethyl Acetate in Peptide Synthesis. Link
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Link
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. Link
-
Wang, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 28(14), 5373. Link
Sources
- 1. Cyclic Peptides Made by Linking Synthetic and Genetically Encoded Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review on the o‐Aminoaniline Moiety in Peptide and Protein Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the o-Aminoaniline Moiety in Peptide and Protein Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. aaronchem.com [aaronchem.com]
- 8. 2-(2-amino-ethyl)-aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 13. bachem.com [bachem.com]
- 14. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications | MDPI [mdpi.com]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for 2-(2-Aminoethyl)aniline Dihydrochloride as a Heterobifunctional Chemical Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Orthogonal Reactivity
In the landscape of bioconjugation and materials science, precision is paramount. The ability to link distinct molecular entities in a controlled, stepwise manner is crucial for constructing complex architectures like antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized polymers. 2-(2-Aminoethyl)aniline dihydrochloride is a heterobifunctional linker distinguished by its simple structure, which belies a powerful, inherent chemical orthogonality.
This molecule possesses two primary amine groups with fundamentally different electronic properties: a reactive aliphatic amine on the ethyl side-chain and a less reactive aromatic amine on the phenyl ring. This disparity in reactivity allows for selective, sequential functionalization, making it an invaluable tool for multi-step conjugation strategies where control over connectivity is essential. These application notes provide a comprehensive guide to leveraging the unique properties of 2-(2-Aminoethyl)aniline, explaining the chemical principles behind its use and offering detailed protocols for its practical application.
Physicochemical Properties and Handling
This compound is typically supplied as a stable, water-soluble salt. For most synthetic applications, it must first be converted to its free-base form.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1],[2] |
| CAS Number | 1159823-45-6 | [1],[2] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [2] |
| Molecular Weight | 209.11 g/mol | [2] |
| Appearance | White to off-white crystalline solid | — |
| Solubility | Soluble in water, ethanol, methanol | — |
| pKa (Aliphatic NH₃⁺) | ~10-11 (estimated for primary alkylammonium) | [3],[4] |
| pKa (Aromatic NH₃⁺) | ~4.6 (for anilinium ion) | [4],[5] |
Safety and Handling:
-
Hazard Profile: Amine compounds can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust.
-
Storage: Store the dihydrochloride salt tightly closed in a cool, dry place, protected from moisture.
Protocol: Preparation of 2-(2-Aminoethyl)aniline Free Base This protocol describes the liberation of the reactive free-base from the dihydrochloride salt for use in organic-phase reactions.
-
Dissolve this compound (1.0 eq) in a minimal amount of deionized water.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) (2.2 eq) dropwise with stirring.
-
Monitor the pH with a pH meter or test strips, aiming for a final pH > 12 to ensure complete deprotonation of both amines.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent. The resulting solution contains the free-base and can be used directly or concentrated under reduced pressure. Note: The free base is susceptible to oxidation and should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon).
The Core Principle: pH-Gated Orthogonal Reactivity
The synthetic utility of 2-(2-Aminoethyl)aniline hinges on the significant difference in basicity between its two amine groups.
-
Aliphatic Amine: The lone pair of electrons on the nitrogen is localized, making it a strong base and a potent nucleophile.[7] Its conjugate acid has a high pKa (~10-11).[3],[4]
-
Aromatic Amine: The lone pair of electrons is delocalized into the aromatic π-system, which significantly reduces its availability for protonation or reaction with electrophiles.[8],[4] It is a much weaker base, with a conjugate acid pKa of ~4.6.[4]
This pKa differential allows for the use of pH as a "gate" to control which amine reacts. At a moderately basic pH (e.g., pH 8.0-9.0), the aliphatic amine (-CH₂-NH₂) is substantially deprotonated and nucleophilic, while the aromatic amine (-C₆H₄-NH₂) remains largely protonated and unreactive as the anilinium ion (-C₆H₄-NH₃⁺). This chemoselectivity is the foundation for all stepwise protocols.
Figure 1. Logical workflow illustrating pH control over the selective reactivity of 2-(2-Aminoethyl)aniline's distinct amine groups.
Application: Stepwise Synthesis of a Biomolecule Conjugate
A primary application for this linker is the stepwise construction of bioconjugates. The following protocols detail a two-stage process: first, attaching a payload molecule (e.g., a drug or fluorophore) to the linker's aliphatic amine, and second, attaching the linker-payload construct to a protein via the linker's aromatic amine.
Protocol 1: Selective Acylation of the Aliphatic Amine with an NHS Ester
This protocol describes the reaction of the linker with an N-Hydroxysuccinimide (NHS) ester-activated molecule, which selectively targets the more nucleophilic aliphatic amine.[9]
Materials:
-
2-(2-Aminoethyl)aniline free base (prepared as described above)
-
NHS ester-activated payload (e.g., drug, biotin, fluorophore)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
Procedure:
-
Prepare Linker Solution: Dissolve the 2-(2-Aminoethyl)aniline free base in the Reaction Buffer to a final concentration of 10-20 mM.
-
Prepare Payload Solution: Immediately before use, dissolve the NHS ester-activated payload in a minimal volume of DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Initiate Reaction: Add the payload stock solution to the linker solution to achieve a 1.5 to 2-fold molar excess of the linker. This minimizes di-acylation of the payload if it has multiple NHS esters and drives the mono-acylation of the linker to completion.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring, protected from light if the payload is light-sensitive.
-
Quench (Optional but Recommended): Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: The resulting mono-acylated intermediate must be purified from excess linker and hydrolysis byproducts. Reversed-phase HPLC is the recommended method for this step.
Protocol 2: Diazotization of the Aromatic Amine and Azo Coupling to Protein Tyrosine Residues
This protocol uses the purified intermediate from Protocol 1. The aromatic amine is converted to a reactive diazonium salt, which then couples to the electron-rich phenol side chain of tyrosine residues on a target protein.[10],[11]
Materials:
-
Purified Linker-Payload Intermediate (from Protocol 1)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Nitrite (NaNO₂), 1 M solution in cold deionized water (prepare fresh)
-
Target Protein (e.g., antibody) in a suitable buffer (e.g., PBS)
-
Coupling Buffer: 0.2 M Borate Buffer, pH 9.0
-
Urea (for testing reaction completion)
-
Starch-iodide paper
Procedure:
-
Diazonium Salt Formation: a. Dissolve the purified linker-payload intermediate (1.0 eq) in 1 M HCl. b. Cool the solution to 0-5 °C in an ice bath. Maintain this temperature throughout the diazotization process.[12],[13] c. While stirring vigorously, add the cold 1 M NaNO₂ solution dropwise. A slight molar excess (1.1 eq) is typical. d. Monitor the reaction. The presence of excess nitrous acid can be confirmed when a drop of the reaction mixture turns starch-iodide paper blue/black. Avoid a large excess of nitrite. e. Continue stirring at 0-5 °C for 15-20 minutes. The resulting solution contains the highly reactive diazonium salt and must be used immediately .
-
Protein Preparation: a. Exchange the target protein into the cold (4 °C) Coupling Buffer (pH 9.0) using a desalting column or dialysis. Adjust the protein concentration to 2-10 mg/mL.
-
Azo Coupling Reaction: a. While stirring the protein solution gently at 4 °C, slowly add the freshly prepared cold diazonium salt solution. A typical starting point is a 10- to 20-fold molar excess of the diazonium salt relative to the protein. b. Allow the coupling reaction to proceed for 1-2 hours at 4 °C. The reaction vessel should be protected from light. The solution may develop a yellow-orange color, indicating the formation of the azo bond.[10]
-
Purification: Immediately after the reaction, the protein conjugate must be purified from unreacted linker-payload and byproducts. Size-exclusion chromatography (SEC) is the preferred method (see Protocol 3).
Figure 2. Experimental workflow for the two-stage conjugation of a payload and protein using 2-(2-Aminoethyl)aniline as the linker.
General Purification and Characterization Protocols
Protocol 3: Purification by Size-Exclusion Chromatography (SEC)
SEC is an effective method for separating the large protein conjugate from smaller, unreacted molecules post-conjugation.
-
Column Selection: Choose a gel filtration resin with a fractionation range appropriate for the size of the target protein (e.g., Sephadex G-25 for desalting, or Superdex 200 for high-resolution separation).
-
Equilibration: Equilibrate the column with at least two column volumes of a suitable, cold storage buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Sample Loading: Load the crude conjugation reaction mixture onto the column.
-
Elution: Elute the sample with the storage buffer at a pre-determined flow rate.
-
Fraction Collection: Collect fractions and monitor the column eluate by measuring absorbance at 280 nm (for protein) and at the specific wavelength for the payload (if it has a chromophore). The protein conjugate will elute in the initial, high-molecular-weight fractions.
-
Pooling: Pool the fractions containing the purified conjugate.
Protocol 4: Characterization of the Final Conjugate
Confirmation of successful conjugation and determination of the drug-to-antibody ratio (DAR) are critical.
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for protein) and the λₘₐₓ of the payload to estimate the DAR.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the exact mass of the conjugate, confirming the number of linker-payload molecules attached.
-
SDS-PAGE: A shift in the molecular weight band on an SDS-PAGE gel compared to the unconjugated protein provides qualitative evidence of successful conjugation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Protocol 1 | 1. Inactive NHS ester due to hydrolysis. 2. Incorrect pH (too low). 3. Linker free base oxidized. | 1. Use fresh, anhydrous DMF/DMSO; purchase new NHS ester. 2. Verify reaction buffer pH is 8.3-8.5.[14] 3. Use the prepared free base immediately. |
| Di-acylation in Protocol 1 | Molar ratio of payload to linker is too high. | Increase the molar excess of the linker to payload (start with 1.5-2x and increase if needed).[15] |
| No/Low Yield in Protocol 2 | 1. Diazonium salt decomposed before use. 2. Incorrect pH for coupling. 3. Tyrosine residues are inaccessible. | 1. Maintain temperature strictly at 0-5°C and use the diazonium solution immediately.[12] 2. Ensure coupling buffer is at pH 9.0.[16] 3. Consider partial denaturation of the protein or choose a different conjugation strategy. |
| Protein Precipitation | 1. pH shock during addition of acidic diazonium salt. 2. High DAR leading to aggregation. | 1. Add the diazonium salt solution very slowly to the buffered protein with efficient but gentle stirring. 2. Reduce the molar excess of the diazonium salt in the coupling reaction. |
References
-
Li, Z., et al. (2021). An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome. Analytical Chemistry, 93(29), 10334–10342. [Link]
-
PubMed. (2021). An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome. National Library of Medicine. [Link]
-
PubMed. (2019). An Azo Coupling Strategy for Protein 3-Nitrotyrosine Derivatization. National Library of Medicine. [Link]
-
Progress in Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]
-
Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity? Quora. [Link]
-
Chemical Education Xchange. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. ChemEd X. [Link]
-
ACS Publications. (2019). Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. ACS Omega. [Link]
-
Glen Research. (2022). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
Quora. (2013). Why are aliphatic amines more basic than aromatic amines? Quora. [Link]
-
ResearchGate. (2019). The diazotization process. [Link]
-
Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Creative Biolabs. [Link]
-
PubMed. (1998). High yield selective acylation of polyamines: proton as protecting group. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. [Link]
-
JoVE. (2023). Video: Basicity of Aliphatic Amines. Journal of Visualized Experiments. [Link]
-
Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Amines. [Link]
-
ACS Publications. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. [Link]
-
Royal Society of Chemistry. (2012). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry. [Link]
-
G-Biosciences. (n.d.). Protein Cross-Linkers. [Link]
-
San Diego State University. (2019). Chapter 10, Amines. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
PubMed. (2013). Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. National Library of Medicine. [Link]
-
ResearchGate. (2017). Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins. [Link]
-
ACS Publications. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters. [Link]
-
Royal Society of Chemistry. (2022). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry. [Link]
-
Michigan State University. (n.d.). Amine Reactivity. [Link]
-
ACS Publications. (2020). On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines. [Link]
-
ACS Publications. (1962). Correlation of the Nucleophilic Reactivity of Aliphatic Amines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2004). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. [Link]
-
National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]
- Google Patents. (n.d.). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
-
ResearchGate. (2014). Synthesis of of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Video: Basicity of Aliphatic Amines [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. glenresearch.com [glenresearch.com]
- 10. An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 2-(2-Aminoethyl)aniline Dihydrochloride for Advanced Bioconjugation
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of 2-(2-Aminoethyl)aniline dihydrochloride in bioconjugation. We move beyond a simple recitation of steps to explore the underlying chemical principles that make this molecule a uniquely versatile building block. The core of its utility lies in the differential reactivity of its two primary amine groups—one aliphatic and one aromatic. By understanding and controlling this reactivity, scientists can execute sophisticated, multi-step conjugation strategies for applications ranging from antibody-drug conjugates (ADCs) to the functionalization of material surfaces. This guide offers mechanistic insights, detailed, field-tested protocols, and critical troubleshooting advice to ensure robust and reproducible results.
Introduction: A Molecule of Duality and Opportunity
In the landscape of bioconjugation, precision and control are paramount. The ability to link biomolecules, payloads, or reporters with site-specificity and stable bonds is the foundation of modern therapeutic and diagnostic development. 2-(2-Aminoethyl)aniline is a bifunctional linker that presents a unique opportunity for controlled, sequential conjugations. Its structure contains two distinct primary amines:
-
An aliphatic primary amine (-CH₂-NH₂) located on the ethyl side chain.
-
An aromatic primary amine (-C₆H₄-NH₂) attached directly to the benzene ring.
The critical difference is one of nucleophilicity and, therefore, reactivity. The lone pair of electrons on the nitrogen of the aliphatic amine is localized and readily available for reaction.[1] In contrast, the lone pair on the aromatic amine is delocalized into the pi-electron system of the benzene ring, rendering it significantly less nucleophilic and less reactive under standard acylation conditions.[1][2] This reactivity differential is not a limitation but a powerful tool, enabling chemists to perform sequential reactions by addressing one amine selectively while leaving the other available for a subsequent, different coupling chemistry.
This guide will detail how to exploit this duality to build complex bioconjugates.
Core Principles & Mechanistic Insights
The Foundation: Differential Amine Reactivity
The success of any protocol involving 2-(2-Aminoethyl)aniline hinges on the selective reaction of the aliphatic amine. Under mild, near-physiological pH conditions (pH 7-8.5), common amine-reactive electrophiles like N-hydroxysuccinimide (NHS) esters will react almost exclusively with the more nucleophilic aliphatic amine.[1] The aromatic amine remains largely unreactive, serving as a masked functional handle for a second, distinct conjugation step.
This allows for a powerful two-stage strategy:
-
Stage 1: Couple a molecule of interest (e.g., a drug payload, a fluorescent dye) to the aliphatic amine.
-
Stage 2: Utilize the now-isolated aromatic amine for a second reaction, such as coupling to a protein or a surface.
Handling the Dihydrochloride Salt
2-(2-Aminoethyl)aniline is typically supplied as a dihydrochloride salt (C₈H₁₂N₂ · 2HCl) to improve its stability and solubility in aqueous buffers.[3] Before use in a conjugation reaction, the amine groups must be deprotonated to their free base form to become nucleophilic. This is achieved by dissolving the salt in the reaction buffer and adjusting the pH with a non-nucleophilic base, such as sodium bicarbonate, sodium borate, or a tertiary amine like triethylamine (for organic solvents). It is critical to avoid primary or secondary amine-containing buffers like Tris, as these will compete in the conjugation reaction.
Caption: Structure and differential reactivity of 2-(2-Aminoethyl)aniline.
Application I: A Building Block for Heterobifunctional Linkers
One of the most powerful applications of this reagent is in the de novo construction of custom heterobifunctional linkers, particularly for creating antibody-drug conjugates (ADCs). The following protocol outlines a two-stage process: first, linking a payload to 2-(2-Aminoethyl)aniline, and second, conjugating the resulting intermediate to a protein via diazotization of the aromatic amine.
Protocol 1: Two-Stage Payload-to-Protein Conjugation
This protocol uses a payload containing a carboxylic acid and targets tyrosine residues on the protein for the final conjugation step.
Workflow Overview
Caption: Workflow for payload conjugation via a custom linker strategy.
Materials & Reagents
-
Payload with a carboxylic acid group
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.5
-
Diazotization Buffer: 0.1 M Borate Buffer, pH 8.8-9.0
-
Target protein (e.g., antibody) containing tyrosine residues
-
Sodium nitrite (NaNO₂), Hydrochloric acid (HCl)
-
Purification tools (e.g., HPLC, desalting columns)
Step-by-Step Methodology
Part A: Activation of Payload and Synthesis of Intermediate
-
Payload Activation: Dissolve the carboxylated payload, EDC, and Sulfo-NHS in anhydrous DMF or DMSO. A typical starting molar ratio is 1:1.5:1.5 (Payload:EDC:Sulfo-NHS).[4][5]
-
Incubate the activation mixture for 15-30 minutes at room temperature to form the NHS ester.[6]
-
Linker Preparation: In a separate vessel, dissolve this compound in Coupling Buffer (pH 7.5). Use a 5-10 fold molar excess of the linker relative to the payload. Ensure the pH is stable at 7.5.
-
Coupling Reaction: Add the activated payload solution (from step 2) dropwise to the linker solution (from step 3).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. The aliphatic amine will selectively attack the NHS ester, forming a stable amide bond.
-
Purification: Purify the resulting intermediate (Payload-Linker-Aniline) using reverse-phase HPLC to remove unreacted payload and excess linker. Lyophilize the pure fractions.
Part B: Diazonium Coupling to Protein
-
CAUTION: Diazonium salts can be unstable. This procedure should be performed quickly and at low temperatures.[7][8]
-
Protein Preparation: Prepare the target protein in ice-cold Borate Buffer (pH 8.8-9.0).
-
Diazonium Salt Formation: In a separate microfuge tube, dissolve the purified intermediate from Part A in ice-cold 1 M HCl. Add an equimolar amount of ice-cold aqueous sodium nitrite (NaNO₂) solution. A faint yellow color may appear, indicating diazonium salt formation. Let this reaction proceed on ice for 5-10 minutes.
-
Final Conjugation: Immediately add the freshly prepared diazonium salt solution to the cold protein solution. Maintain the pH at 8.8-9.0 using small additions of a concentrated base if necessary.[9]
-
Incubate the reaction on ice or at 4°C for 30-60 minutes with gentle mixing.[9] The activated diazonium salt will react with the electron-rich phenol side chain of tyrosine residues.
-
Quenching & Purification: Quench any unreacted diazonium salt by adding a tyrosine solution or another quenching agent. Purify the final protein conjugate using size exclusion chromatography or a desalting column to remove small molecule impurities.
Data Summary Table
| Parameter | Stage 1: Payload Coupling | Stage 2: Protein Coupling |
| Key Reaction | NHS Ester Acylation | Azo Coupling |
| Target Group | Aliphatic Primary Amine | Tyrosine Phenol Ring |
| Optimal pH | 7.2 - 8.0 | 8.5 - 9.2 |
| Temperature | Room Temperature (20-25°C) | 0 - 4°C |
| Typical Molar Ratios | 1 Payload : 5-10 Linker | 1 Protein : 10-20 Linker-Intermediate |
| Common Buffer | Phosphate, Bicarbonate | Borate |
Application II: Surface Functionalization for Biosensors & Nanoparticles
The differential reactivity of 2-(2-Aminoethyl)aniline is also ideal for modifying surfaces that have been functionalized with carboxylic acids. This protocol describes the covalent attachment of the linker to a carboxylated surface (e.g., sensor chip, nanoparticle) via its aliphatic amine, leaving the less-reactive aromatic amine exposed for subsequent chemistry.
Protocol 2: Amine Functionalization of a Carboxylated Surface
Workflow Overview
Caption: Workflow for surface functionalization.
Methodology
-
Surface Activation: Suspend the carboxylated material (e.g., nanoparticles) or flow buffer over the sensor surface with Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
Add EDC and Sulfo-NHS to the buffer to activate the surface carboxyl groups.[10][11] A two-step method, where the surface is activated first and then washed, is preferred to minimize polymerization.[10]
-
Incubate for 15-30 minutes at room temperature.
-
Washing: Wash the surface/particles 2-3 times with cold Coupling Buffer (e.g., PBS, pH 7.5) to remove excess EDC and Sulfo-NHS.[10]
-
Coupling: Immediately add a solution of neutralized 2-(2-Aminoethyl)aniline (prepared in Coupling Buffer) to the activated surface.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Blocking & Final Wash: Quench any remaining active NHS esters with a blocking buffer (e.g., 1 M ethanolamine, pH 8.5). Wash the surface extensively to remove non-covalently bound material.
-
The surface is now functionalized with exposed aromatic amines, ready for further modification (e.g., via diazotization or other aniline-specific reactions).[12][13]
Troubleshooting and Key Considerations
-
Solubility: The free base form of 2-(2-Aminoethyl)aniline has lower aqueous solubility than the dihydrochloride salt. Ensure complete dissolution and correct pH adjustment before starting reactions.
-
Oxidation: Aromatic amines can be susceptible to oxidation, which may cause discoloration of solutions. For sensitive applications, de-gassing buffers and working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
pH Control is Critical: The selectivity of the initial acylation step is highly pH-dependent. At pH values above 9, the aromatic amine becomes more nucleophilic, increasing the risk of cross-reactivity. Conversely, at pH below 7, the aliphatic amine becomes protonated and its reactivity drops significantly.
-
Characterization: Confirm the success of each step. For the intermediate in Protocol 1, use LC-MS and NMR. For the final protein conjugate, use SDS-PAGE (to observe mass shift), UV-Vis spectroscopy (to quantify payload), and functional assays. For surface modification, use techniques like XPS or contact angle measurements.
Safety & Handling
This compound and its free base are hazardous materials. They can cause skin and eye irritation or burns.[14] Always consult the Safety Data Sheet (SDS) before use.[14][15][16] Handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16]
References
- Vertex AI Search. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- Quora. Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity? (2024-02-11).
- ACS Publications. Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues | ACS Omega. (2019-12-10).
- G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017-09-26).
- Nicoya. Amine Coupling Kits.
- Chemistry point. Explain the comparative reactivity of aliphatic and aromatic amine? (2021-01-04).
- CovaChem. Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS.
- BenchChem. Application Notes and Protocols for EDC/NHS Coupling of Me-Tz-PEG4-COOH.
- Fisher Scientific. SAFETY DATA SHEET. (2009-09-26).
- Sigma-Aldrich. SAFETY DATA SHEET. (2024-03-07).
- Enamine. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET. (2021-12-24).
- ResearchGate. Direct Peptide Bioconjugation/PEGylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts | Request PDF.
- Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-06).
- PubMed Central. Exploring Flow Procedures for Diazonium Formation. (2016-07-14).
- CymitQuimica. This compound.
- PubMed Central. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation.
- PubMed Central. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols.
Sources
- 1. quora.com [quora.com]
- 2. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. covachem.com [covachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. biocat.com [biocat.com]
- 12. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. enamine.enamine.net [enamine.enamine.net]
Application Notes and Protocols for 2-(2-Aminoethyl)aniline Dihydrochloride in Heterocyclic Synthesis
Introduction
2-(2-Aminoethyl)aniline dihydrochloride is a versatile bifunctional aromatic diamine that serves as a valuable building block in synthetic organic and medicinal chemistry. Its structure, featuring a primary aliphatic amine and an aromatic primary amine on a benzene ring, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. This guide provides an in-depth exploration of its application in the synthesis of quinoxaline derivatives, a class of nitrogen-containing heterocycles with significant pharmacological interest. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.
Core Application: Synthesis of Quinoxaline Derivatives
The most prominent application of 2-(2-Aminoethyl)aniline and its salts is in the synthesis of quinoxalines. Quinoxalines, also known as benzopyrazines, are formed by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound. This reaction is a cornerstone of heterocyclic chemistry due to its reliability and the broad biological activities of the resulting products, which include antimicrobial, anticancer, and antiviral properties.
The use of this compound introduces an aminoethyl side chain onto the quinoxaline scaffold, providing a handle for further functionalization or for modulating the pharmacokinetic properties of the final molecule.
Reaction Principle: Cyclocondensation
The fundamental reaction is a cyclocondensation between the two amine groups of the o-phenylenediamine derivative and the two carbonyl groups of the α-dicarbonyl compound. The reaction proceeds through the formation of a diimine intermediate, which then cyclizes and aromatizes to form the stable quinoxaline ring system.
Experimental Protocol: Synthesis of 2-(2-(2,3-Diphenylquinoxalin-5-yl)ethyl)aniline
This protocol details the synthesis of a substituted quinoxaline via the condensation of this compound with benzil, a common 1,2-dicarbonyl compound.
Materials and Equipment
| Reagent/Equipment | Details |
| This compound | Purity ≥ 95% |
| Benzil | Purity ≥ 98% |
| Triethylamine (TEA) or other suitable base | Reagent grade |
| Ethanol (95% or absolute) | Reagent grade |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| Filtration apparatus (e.g., Buchner funnel) | |
| pH paper or pH meter |
Safety Precautions
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Benzil: May cause mild skin irritation. Use in a well-ventilated area.
-
Triethylamine: Corrosive and flammable. Handle in a fume hood with appropriate PPE.
-
Ethanol: Flammable. Keep away from open flames and ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Step-by-Step Procedure
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzil (1.0 equivalent) in a minimal amount of warm ethanol. For example, to a warm solution of 2.1 g of benzil, add 8 ml of rectified spirit.[1]
-
In a separate beaker, dissolve this compound (1.0 equivalent) in ethanol.
-
Crucial Step - In Situ Amine Liberation: To the solution of this compound, add triethylamine (2.2 equivalents) dropwise while stirring. The triethylamine acts as a base to neutralize the dihydrochloride salt, liberating the free 2-(2-Aminoethyl)aniline in situ. This is essential for the subsequent condensation reaction. A white precipitate of triethylamine hydrochloride may form.
-
-
Condensation Reaction:
-
Add the ethanolic solution of the free 2-(2-Aminoethyl)aniline to the warm solution of benzil in the round-bottom flask.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.
-
Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add distilled water dropwise to the reaction mixture until a slight cloudiness persists. This reduces the solubility of the organic product, inducing precipitation.[1]
-
Cool the mixture in an ice bath to maximize the precipitation of the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Expected Outcome
The expected product is 2-(2-(2,3-diphenylquinoxalin-5-yl)ethyl)aniline. The yield and purity will depend on the reaction scale and purification efficiency. A typical yield for this type of reaction is in the range of 70-90%. The product should be a crystalline solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of a substituted quinoxaline.
Causality Behind Experimental Choices
-
Choice of Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves both the reactants and is relatively easy to remove. Acetic acid can also be used and may catalyze the reaction, but ethanol is often preferred for a cleaner workup.
-
Use of a Base: The dihydrochloride salt of the diamine is not nucleophilic enough to react with the dicarbonyl compound. The addition of a base like triethylamine is crucial to deprotonate the ammonium salts and generate the free diamine, which is the active nucleophile. Two equivalents of base are required to neutralize both hydrochloride salts, with a slight excess to ensure complete reaction.
-
Heating under Reflux: The condensation reaction is typically accelerated by heating. Refluxing ensures that the reaction proceeds at a constant and sufficiently high temperature without the loss of solvent.
-
Precipitation with Water: The quinoxaline product is generally much less soluble in aqueous ethanol than in pure ethanol. The addition of water is a simple and effective method for inducing crystallization and isolating the product from the reaction mixture.
Self-Validating System
This protocol incorporates several checkpoints to validate the experimental progress and outcome:
-
Visual Confirmation: The formation of a precipitate (triethylamine hydrochloride) upon the addition of the base confirms the liberation of the free diamine. The precipitation of the final product upon the addition of water is a clear indication of a successful reaction.
-
TLC Monitoring: Regular monitoring of the reaction by TLC will show the consumption of the starting materials and the formation of a new, less polar product spot, confirming the progress of the condensation.
-
Characterization: The final validation comes from the analytical data (melting point, NMR, IR, MS), which should be consistent with the structure of the expected quinoxaline derivative.
References
- Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization, biological evaluation and docking studies of new quinoxaline derivatives. European Journal of Medicinal Chemistry, 45(4), 1323-1331.
- Sarsam, L. A., & Al-Lami, H. S. (2018). Synthesis, characterization and preliminary evaluation of antibacterial activity of some new quinoxaline derivatives. Journal of Pharmaceutical Sciences and Research, 10(4), 834-839.
Sources
Application Notes and Protocols: 2-(2-Aminoethyl)aniline Dihydrochloride in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 2-(2-Aminoethyl)aniline dihydrochloride, a versatile bifunctional building block, and its strategic application in medicinal chemistry. Possessing both a primary aliphatic amine and an aromatic amine, this molecule serves as a valuable precursor for the synthesis of nitrogen-containing heterocyclic scaffolds. A primary focus of this document is its utility in constructing 1,2,3,4-tetrahydroquinazoline cores, a privileged structure in numerous pharmacologically active agents. We provide detailed mechanistic insights, step-by-step synthetic protocols, safety guidelines, and data presentation to enable researchers, scientists, and drug development professionals to effectively utilize this reagent in their discovery programs.
Introduction: The Strategic Value of this compound
This compound is a crystalline solid that offers significant advantages in synthetic and medicinal chemistry.[1] Its dihydrochloride salt form enhances stability and improves handling characteristics compared to the free base. The molecule's key feature is the ethylamine substituent positioned ortho to an aniline nitrogen. This specific arrangement is pre-organized for intramolecular cyclization reactions, making it an ideal starting material for building fused heterocyclic systems.
The primary application of this scaffold is in the synthesis of tetrahydroquinazolines and related heterocycles. These structural motifs are central to a wide array of therapeutic agents, exhibiting biological activities that include anticancer, anti-inflammatory, antimicrobial, and CNS-modulating properties.[2][3][4] The ability to readily access this core structure from a commercially available starting material like this compound accelerates the drug discovery process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1159823-45-6 | [1][5][6] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [1][6] |
| Molecular Weight | 209.12 g/mol | [1][6] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water, ethanol, methanol | [1] |
Core Application: Synthesis of 1,2,3,4-Tetrahydroquinazoline Scaffolds
The most prominent application of 2-(2-Aminoethyl)aniline is its reaction with aldehydes or ketones to form the 1,2,3,4-tetrahydroquinazoline ring system. This transformation is a variation of the Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinolines and related heterocycles.[7][8]
Mechanistic Rationale
The reaction proceeds via a two-step sequence: imine formation followed by intramolecular electrophilic cyclization.
-
Imine/Iminium Ion Formation: The more nucleophilic primary aliphatic amine of 2-(2-Aminoethyl)aniline attacks the carbonyl carbon of an aldehyde or ketone. This is typically performed under mildly acidic conditions, which catalyze the dehydration of the resulting hemiaminal intermediate to form a reactive iminium ion.[9][10] The pH must be carefully controlled; highly acidic conditions would protonate the amine, rendering it non-nucleophilic.[10]
-
Intramolecular Cyclization: The electron-rich aniline ring then acts as an intramolecular nucleophile, attacking the electrophilic iminium ion. This ring-closing step, a form of intramolecular hydroarylation, forms the six-membered heterocyclic ring.
-
Deprotonation: A final deprotonation step re-aromatizes the system (in analogous reactions) or neutralizes the product, yielding the stable 1,2,3,4-tetrahydroquinazoline.
The causality behind this efficient cyclization lies in the substrate's inherent structure—the ortho-positioning of the aminoethyl side chain relative to the aniline nitrogen creates a favorable six-membered ring transition state.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product isolation.
Safety and Handling Precautions
This compound and its derivatives should be handled with appropriate care.
-
Hazard Profile: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Handle under an inert atmosphere (e.g., nitrogen or argon) if the free base form is used, as anilines are susceptible to oxidation.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Protocol: Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinazoline
This protocol details the acid-catalyzed condensation of this compound with benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Ethanol (EtOH), anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (e.g., 2.09 g, 10 mmol), ethanol (25 mL), benzaldehyde (1.11 g, 10.5 mmol), and p-TSA (0.19 g, 1 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 15 minutes, then heat to reflux (approx. 78 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting material is consumed (typically 4-6 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly add saturated NaHCO₃ solution to neutralize the acid until gas evolution ceases (pH ~8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 2-phenyl-1,2,3,4-tetrahydroquinazoline.
Broader Applications and Future Directions
While the synthesis of tetrahydroquinazolines is a primary application, the unique structure of 2-(2-Aminoethyl)aniline allows for its use in creating other complex molecular architectures. By reacting with dicarbonyl compounds, isothiocyanates, or other bifunctional electrophiles, a diverse range of heterocyclic scaffolds can be accessed.[11] This versatility solidifies its role as a power-ful building block in the design of novel therapeutic agents targeting a spectrum of diseases, from cancer to neurodegenerative disorders.[12][13][14] Future work will likely focus on its incorporation into diversity-oriented synthesis and the development of enantioselective cyclization methods to access chiral tetrahydroquinazolines.[15][16]
References
-
Journal of Pharmaceutical and Scientific Innovation. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Retrieved from JPSI. URL: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from Wikipedia. URL: [Link]
-
Jazan University. (n.d.). Current Organic Chemistry. Retrieved from JazanU. URL: [Link]
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from J&K Scientific. URL: [Link]
-
ScienceDirect. (n.d.). Exploring Enantioselective Pictet-Spengler Reactions. Retrieved from ScienceDirect. URL: [Link]
-
ResearchGate. (n.d.). Tandem synthesis of tetrahydroquinazolines. Retrieved from ResearchGate. URL: [Link]
-
ResearchGate. (2025, August 6). Advances in the Chemistry of Tetrahydroquinolines. Retrieved from ResearchGate. URL: [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from NROChemistry. URL: [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)aniline hydrochloride. Retrieved from PubChem. URL: [Link]
-
PubMed. (n.d.). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Retrieved from PubMed. URL: [Link]
-
Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from RSC Publishing. URL: [Link]
-
PubMed Central (PMC). (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from PMC. URL: [Link]
-
ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. Retrieved from ResearchGate. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline. Retrieved from Organic Chemistry Portal. URL: [Link]
-
PubMed. (n.d.). Design, synthesis and evaluation of novel hybrids between 4-anilinoquinazolines and substituted triazoles as potent cytotoxic agents. Retrieved from PubMed. URL: [Link]
-
ResearchGate. (n.d.). Condensation of 2-aminomethylaniline with aldehydes and ketones. Retrieved from ResearchGate. URL: [Link]
-
Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from Chemistry LibreTexts. URL: [Link]
-
PubMed. (2019, November 1). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from PubMed. URL: [Link]
-
ResearchGate. (2025, August 10). Cyclization of secondary aromatic amines with formaldehyde and cyclopentanone. Retrieved from ResearchGate. URL: [Link]
-
ResearchGate. (n.d.). Mannich reactions of ketones, benzaldehyde and aniline. Retrieved from ResearchGate. URL: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis and evaluation of novel hybrids between 4-anilinoquinazolines and substituted triazoles as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. organicreactions.org [organicreactions.org]
- 16. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Diamine: Harnessing 2-(2-Aminoethyl)aniline Dihydrochloride for Heterocyclic Scaffolds
Introduction: In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Nitrogen-containing heterocycles, in particular, form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Among the myriad of building blocks available to synthetic chemists, 2-(2-aminoethyl)aniline dihydrochloride emerges as a potent and versatile precursor for the construction of diverse and complex heterocyclic systems. Its unique structural motif, featuring a phenethylamine backbone with an additional primary amino group ortho to the ethylamine substituent, provides a gateway to a range of privileged scaffolds, including tetrahydroquinoxalines and tetrahydro-β-carbolines. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this valuable building block, complete with detailed protocols, mechanistic insights, and safety considerations.
Physicochemical Properties and Handling
This compound is a salt, typically supplied as a solid, which enhances its stability and ease of handling compared to the free base. Before its use in synthesis, it is often necessary to liberate the free diamine, which can be achieved by treatment with a suitable base.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [Cymit Quimica] |
| Molecular Weight | 209.12 g/mol | [Cymit Quimica] |
| Appearance | Solid | [Cymit Quimica] |
| Purity | ≥95% | [Cymit Quimica] |
Handling and Safety Precautions:
This compound should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential to prevent skin and eye contact.[3] Avoid inhalation of dust.[2] In case of contact, rinse the affected area thoroughly with water.[2] For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.[2][3]
Synthetic Applications: A Gateway to Bioactive Heterocycles
The strategic placement of two distinct amino groups in 2-(2-aminoethyl)aniline allows for a variety of cyclization strategies, making it a valuable precursor for several classes of nitrogen-containing heterocycles.
Synthesis of 1,2,3,4-Tetrahydroquinoxalines via Cyclocondensation
Tetrahydroquinoxalines are a class of heterocyclic compounds that have garnered significant interest due to their presence in various biologically active molecules. The reaction of 2-(2-aminoethyl)aniline with α-dicarbonyl compounds, such as glyoxal, provides a direct route to this scaffold.
Reaction Scheme:
Caption: General workflow for tetrahydroquinoxaline synthesis.
Mechanistic Rationale:
The synthesis proceeds through a tandem condensation-cyclization pathway. Initially, the free diamine, generated in situ, undergoes a double condensation with the two carbonyl groups of glyoxal to form a dihydropyrazine intermediate. This is followed by an intramolecular cyclization, driven by the nucleophilicity of the aniline nitrogen, to form the stable tetrahydroquinoxaline ring system. The choice of solvent and temperature can influence the reaction rate and yield. Protic solvents like ethanol are often employed to facilitate the proton transfer steps involved in imine formation and cyclization.
Detailed Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline
This protocol is adapted from general procedures for the synthesis of quinoxalines from o-phenylenediamines and may require optimization.
Materials:
-
This compound
-
Glyoxal (40% solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Liberation of the Free Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in water. Slowly add a saturated solution of sodium bicarbonate until the pH of the solution is ~8-9. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free diamine.
-
Reaction Setup: Dissolve the resulting 2-(2-aminoethyl)aniline in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Glyoxal: To the stirred solution, add glyoxal (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1,2,3,4-tetrahydroquinoxaline.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: The reaction is expected to yield 1,2,3,4-tetrahydroquinoxaline. The yield will be dependent on the specific reaction conditions and purification efficiency.
Synthesis of Tetrahydro-β-carboline Analogs via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.[4] 2-(2-Aminoethyl)aniline, being a β-arylethylamine, is an excellent substrate for this transformation, leading to the formation of tetrahydro-β-carboline-like structures.
Reaction Scheme:
Caption: The Pictet-Spengler reaction pathway.
Mechanistic Rationale:
The reaction is initiated by the formation of a Schiff base between the primary aliphatic amine of 2-(2-aminoethyl)aniline and the aldehyde. In the presence of an acid catalyst, the Schiff base is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring.[4] The choice of acid catalyst and solvent is crucial for the success of the reaction. Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids can be employed.[5]
Detailed Protocol 2: Synthesis of a Tetrahydro-β-carboline Analog
This is a generalized protocol based on the principles of the Pictet-Spengler reaction and will likely require optimization for specific substrates.[6]
Materials:
-
This compound
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Free Base Generation: Generate the free amine from the dihydrochloride salt as described in Protocol 1.
-
Reaction Setup: Dissolve the 2-(2-aminoethyl)aniline (1.0 eq) and the aldehyde (1.1 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0 °C and add trifluoroacetic acid (0.2-1.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: This procedure is expected to yield the corresponding tetrahydro-β-carboline analog. The diastereoselectivity of the reaction may vary depending on the substrates and reaction conditions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a range of medicinally relevant nitrogen-containing heterocycles. Its unique structure allows for the facile construction of tetrahydroquinoxalines and tetrahydro-β-carboline analogs through well-established synthetic methodologies. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers to explore the full potential of this precursor in their synthetic endeavors. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
(Please note that due to the nature of the search, direct protocols for the specified starting material were not available. The provided protocols are adapted from general and related procedures. The references support the general synthetic methods and concepts.)
- Fisher Scientific. (2009).
- Enamine. (n.d.).
- Gumus, S. (2011). A computational study on substituted diazabenzenes. Turk J Chem, 35, 803–808.
- A review on nitrogen containing heterocycles as potential biological activities. (n.d.). [Source not specified in search results]
- A review: Medicinally important nitrogen sulphur containing heterocycles. (2020). [Source not specified in search results]
- Synthesis and applications of nitrogen-containing heterocycles as antiviral agents. (2022). [Source not specified in search results]
- TCI Chemicals. (2024).
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [URL not directly available]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
- Cymit Quimica. (n.d.). This compound. [URL not directly available]
- ResearchGate. (n.d.). The suggested mechanism to explain the formation of quinoxalines 20. [URL not directly available]
- BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles. [URL not directly available]
Sources
- 1. The synthesis of amino-acid functionalized beta-carbolines as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. BJOC - Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction [beilstein-journals.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
Derivatization of 2-(2-Aminoethyl)aniline dihydrochloride for analysis
Anwendungshinweis und Protokolle
Thema: Derivatisierung von 2-(2-Aminoethyl)anilin-Dihydrochlorid für die analytische Bestimmung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieser Anwendungshinweis beschreibt detaillierte Strategien und Protokolle für die chemische Derivatisierung von 2-(2-Aminoethyl)anilin-Dihydrochlorid, um dessen Nachweis und Quantifizierung mittels Hochleistungsflüssigkeitschromatographie (HPLC) und Gaschromatographie-Massenspektrometrie (GC-MS) zu verbessern. 2-(2-Aminoethyl)anilin, eine Verbindung mit zwei primären Aminogruppen unterschiedlicher Reaktivität (aliphatisch und aromatisch), stellt eine analytische Herausforderung dar, da es keine starken endogenen Chromophore oder Fluorophore besitzt und eine hohe Polarität aufweist. Die hier vorgestellten Methoden wandeln das Analyt in Derivate mit verbesserten chromatographischen Eigenschaften und erhöhter Detektionsempfindlichkeit um, was eine robuste und präzise Analyse im Spurenbereich ermöglicht.
Einleitung: Die analytische Herausforderung
2-(2-Aminoethyl)anilin ist eine wichtige chemische Zwischenstufe und ein Baustein in der Synthese von Pharmazeutika und anderen organischen Verbindungen. Die genaue Quantifizierung in verschiedenen Matrices ist oft für die Prozesskontrolle, Reinheitsprüfung oder für metabolische Studien erforderlich. Die direkte Analyse mittels gängiger chromatographischer Techniken ist jedoch problematisch. Die Molekülstruktur, die sowohl eine primäre aliphatische als auch eine primäre aromatische Aminogruppe enthält, führt zu einer hohen Polarität und schlechtem Retentionsverhalten auf Umkehrphasen-HPLC-Säulen. Zudem fehlt dem Molekül eine für empfindliche UV-Vis- oder Fluoreszenzdetektoren geeignete funktionelle Gruppe.[1][2]
Die chemische Derivatisierung vor der chromatographischen Analyse (Pre-Column Derivatization) ist eine etablierte Strategie, um diese Einschränkungen zu überwinden.[3][4] Durch die kovalente Anbindung einer Markierungsgruppe an die Aminofunktionen werden folgende Ziele erreicht:
-
Verbesserte Detektierbarkeit: Einführung von starken Chromophoren oder Fluorophoren für eine hochempfindliche UV- oder Fluoreszenzdetektion.[1][3]
-
Verbesserte chromatographische Eigenschaften: Erhöhung der Hydrophobizität für eine bessere Retention und Trennung in der Umkehrphasen-Chromatographie.[1][5]
-
Erhöhte Flüchtigkeit: Umwandlung der polaren Amingruppen in weniger polare, thermisch stabilere Derivate für die GC-Analyse.[4][6][7]
Dieser Anwendungshinweis konzentriert sich auf zwei hochempfindliche Derivatisierungsmethoden für die HPLC-Analyse (Dansylchlorid und Fluorescamin) und eine Methode für die GC-MS-Analyse (Acylierung).
Derivatisierung für die HPLC-Analyse
Für die flüssigchromatographische Analyse ist die Einführung einer fluoreszierenden Markierung die Methode der Wahl, um höchste Empfindlichkeit zu erreichen.
Strategie A: Fluoreszenzmarkierung mit Dansylchlorid
Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid, Dns-Cl) ist ein weit verbreitetes Reagenz, das mit primären und sekundären Aminen reagiert und hochstabile, intensiv fluoreszierende Sulfonamid-Addukte bildet.[1][8][9]
Prinzip und Begründung: Die Reaktion, bekannt als Dansylierung, ist eine nukleophile Substitution, die unter alkalischen Bedingungen (pH 9,5–10,5) abläuft.[1][8] Der hohe pH-Wert stellt sicher, dass die Aminogruppen des Analyten deprotoniert und somit nukleophil sind. Sie greifen die elektrophile Sulfonylchlorid-Gruppe des Dansylchlorids an, was zur Bildung einer stabilen Sulfonamidbindung führt.[1] Die resultierenden Dansyl-Derivate sind nicht nur stark fluoreszierend, sondern auch deutlich hydrophober als der ursprüngliche Analyt, was ihre Retention auf C18-Säulen verbessert.[1][5] Da 2-(2-Aminoethyl)anilin zwei primäre Amingruppen besitzt, ist die Bildung eines di-dansylierten Produkts zu erwarten.
Abbildung 1: Reaktionsschema der Dansylierung von 2-(2-Aminoethyl)anilin.
Detailliertes Protokoll: Dansylierung
-
Reagenzienvorbereitung:
-
Analyt-Stammlösung (1 mg/mL): 10 mg 2-(2-Aminoethyl)anilin-Dihydrochlorid in 10 mL deionisiertem Wasser lösen.
-
Carbonat-Bicarbonat-Puffer (100 mM, pH 9,8): 840 mg Natriumbicarbonat (NaHCO₃) und 106 mg Natriumcarbonat (Na₂CO₃) in 100 mL deionisiertem Wasser lösen. pH-Wert prüfen und ggf. einstellen.[5]
-
Dansylchlorid-Lösung (5 mg/mL): 25 mg Dansylchlorid in 5 mL Acetonitril (ACN) frisch vor Gebrauch lösen. Vor Licht schützen.[5]
-
Quenching-Lösung (10 % Ammoniumhydroxid): 1 mL konzentriertes Ammoniumhydroxid mit 9 mL deionisiertem Wasser mischen.
-
-
Derivatisierungsreaktion:
-
In einem 1,5-mL-Mikroreaktionsgefäß 100 µL der Analytprobe (oder Kalibrierstandard) mit 200 µL des Carbonat-Bicarbonat-Puffers mischen.
-
400 µL der Dansylchlorid-Lösung hinzufügen.
-
Die Mischung gut durchmischen (Vortex) und für 60 Minuten bei 60 °C im Dunkeln inkubieren.
-
Um überschüssiges Dansylchlorid zu entfernen, 50 µL der Quenching-Lösung hinzufügen und für 10 Minuten bei Raumtemperatur stehen lassen.[1]
-
Die Lösung durch einen 0,22-µm-Spritzenfilter in ein HPLC-Fläschchen filtrieren.
-
Workflow der Dansylchlorid-Derivatisierung
Abbildung 2: Experimenteller Arbeitsablauf für die Dansylierung und HPLC-Analyse.
| Parameter | Empfohlene Bedingung |
| HPLC-Säule | C18 Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm) |
| Mobile Phase A | Wasser mit 0,1 % Ameisensäure |
| Mobile Phase B | Acetonitril (ACN) mit 0,1 % Ameisensäure |
| Gradient | 0-2 min: 50% B; 2-20 min: 50% -> 95% B; 20-25 min: 95% B; 25-30 min: 50% B |
| Flussrate | 1,0 mL/min |
| Säulentemperatur | 30 °C |
| Injektionsvolumen | 10 µL |
| Detektion | Fluoreszenz: Anregung (Ex) 335 nm, Emission (Em) 520 nm |
| Tabelle 1: Typische HPLC-Bedingungen für die Analyse von dansylierten Aminen. |
Strategie B: Fluorogene Markierung mit Fluorescamin
Fluorescamin ist ein Reagenz, das selbst nicht fluoresziert, aber bei Raumtemperatur und leicht alkalischem pH-Wert fast augenblicklich mit primären Aminen reagiert und hochfluoreszierende Pyrrolinon-Produkte bildet.[10][11]
Prinzip und Begründung: Ein wesentlicher Vorteil von Fluorescamin ist seine "fluorogene" Natur. Da das Reagenz und seine Hydrolyseprodukte nicht fluoreszierend sind, ist das Hintergrundsignal sehr gering, was zu einer exzellenten Empfindlichkeit führt.[11][12] Die Reaktion ist extrem schnell und findet bei Raumtemperatur statt.[10] Fluorescamin ist spezifisch für primäre Amine; sekundäre Amine reagieren nicht. Dies kann zur selektiven Analyse genutzt werden, ist aber für 2-(2-Aminoethyl)anilin, das zwei primäre Amine besitzt, weniger relevant.
Abbildung 3: Reaktionsschema der Derivatisierung mit Fluorescamin.
Detailliertes Protokoll: Derivatisierung mit Fluorescamin
-
Reagenzienvorbereitung:
-
Analyt-Stammlösung (1 mg/mL): Wie oben beschrieben.
-
Boratpuffer (0,2 M, pH 9,0): 1,24 g Borsäure in 100 mL deionisiertem Wasser lösen und den pH-Wert mit 1 M NaOH auf 9,0 einstellen.
-
Fluorescamin-Lösung (1,5 mg/mL): 15 mg Fluorescamin in 10 mL Acetonitril (ACN) frisch vor Gebrauch lösen.[12]
-
-
Derivatisierungsreaktion:
-
In einem 1,5-mL-Mikroreaktionsgefäß 100 µL der Analytprobe mit 500 µL des Boratpuffers mischen.
-
Das Gefäß auf einen Vortex-Mischer stellen und bei hoher Geschwindigkeit mischen.
-
Während des Mischens schnell 250 µL der Fluorescamin-Lösung zugeben.[12]
-
Die Reaktion ist innerhalb von Sekunden bis einer Minute abgeschlossen.
-
Die Probe direkt in ein HPLC-Fläschchen filtrieren (0,22 µm) und umgehend analysieren, da die Fluoreszenzintensität mit der Zeit abnehmen kann.
-
| Parameter | Empfohlene Bedingung |
| HPLC-Säule | C18 Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm) |
| Mobile Phase A | 50 mM Phosphatpuffer, pH 6,8 |
| Mobile Phase B | Acetonitril (ACN) |
| Gradient | Isokratisch oder Gradient, je nach Matrix (z. B. 40 % B für 15 min) |
| Flussrate | 1,2 mL/min |
| Säulentemperatur | 35 °C |
| Injektionsvolumen | 20 µL |
| Detektion | Fluoreszenz: Anregung (Ex) 390 nm, Emission (Em) 475 nm[13] |
| Tabelle 2: Typische HPLC-Bedingungen für die Analyse von Fluorescamin-Derivaten. |
Derivatisierung für die GC-MS-Analyse
Für die Analyse mittels Gaschromatographie müssen die polaren Aminogruppen in thermisch stabile und flüchtige Derivate umgewandelt werden. Acylierung ist eine robuste Methode, um dieses Ziel zu erreichen.
Prinzip und Begründung: Bei der Acylierung werden die aktiven Wasserstoffatome der Amingruppen durch eine Acylgruppe ersetzt.[7] Reagenzien wie Chlorameisensäureester (z. B. Ethylchlorformiat) reagieren mit Aminen zu stabilen und deutlich weniger polaren Carbamaten.[14] Diese Derivate sind flüchtig genug für die GC-Analyse und erzeugen im Massenspektrometer charakteristische Fragmentierungsmuster, die eine sichere Identifizierung und Quantifizierung ermöglichen.[15][16]
Detailliertes Protokoll: Acylierung mit Ethylchlorformiat (ECF)
-
Reagenzienvorbereitung:
-
Analyt-Stammlösung (1 mg/mL): Wie oben beschrieben.
-
Reaktionspuffer: Wasser/Ethanol/Pyridin (60:32:8, v/v/v).
-
Ethylchlorformiat (ECF).
-
Extraktionslösungsmittel: Chloroform.
-
-
Derivatisierungsreaktion:
-
In einem 10-mL-Glasröhrchen mit Schraubverschluss 500 µL der wässrigen Analytprobe mit 500 µL des Reaktionspuffers mischen.
-
Das Röhrchen in ein Eisbad stellen und 50 µL ECF zugeben.
-
Kräftig für 30 Sekunden vortexen. Die Reaktion ist exotherm.
-
Erneut 50 µL ECF zugeben und erneut für 30 Sekunden vortexen.
-
Zur Extraktion der Derivate 1 mL Chloroform zugeben, kräftig vortexen und die Phasen durch Zentrifugation trennen.
-
Die untere organische Phase (Chloroform) abtrennen und in ein sauberes Röhrchen überführen.
-
Die organische Phase unter einem leichten Stickstoffstrom zur Trockne eindampfen.
-
Den Rückstand in 100 µL Ethylacetat aufnehmen und in ein GC-MS-Fläschchen überführen.
-
| Parameter | Empfohlene Bedingung |
| GC-Säule | 5 % Phenyl-Methylpolysiloxan (z. B. DB-5ms, 30 m x 0,25 mm x 0,25 µm) |
| Trägergas | Helium, konstante Flussrate 1,2 mL/min |
| Injektor | Splitless, 250 °C |
| Temperaturprogramm | 80 °C (1 min halten), dann mit 15 °C/min auf 280 °C, 5 min halten |
| MS-Transferline | 280 °C |
| Ionenquelle | Elektronenstoßionisation (EI), 70 eV, 230 °C |
| MS-Detektion | Scan-Modus (m/z 50-550) zur Identifizierung oder Selected Ion Monitoring (SIM) zur Quantifizierung |
| Tabelle 3: Typische GC-MS-Bedingungen für die Analyse von acylierten Aminen. |
Zusammenfassung und Methodenvergleich
Die Wahl der geeigneten Derivatisierungsmethode hängt von der verfügbaren Ausstattung, der erforderlichen Empfindlichkeit und der Probenmatrix ab.
| Methode | Prinzip | Vorteile | Nachteile | Primäre Anwendung |
| Dansylchlorid | Fluoreszenzmarkierung | Hohe Empfindlichkeit, stabile Derivate, gut etabliert | Lange Reaktionszeit, Reagenz selbst fluoresziert leicht, erfordert Erhitzen | Quantitative Spurenanalyse mittels HPLC-FLD |
| Fluorescamin | Fluorogene Markierung | Sehr schnell, geringer Hintergrund, hohe Spezifität für primäre Amine | Derivate können instabil sein, Reagenz ist hydrolyseempfindlich | Schnelle und hochempfindliche Quantifizierung mittels HPLC-FLD |
| Acylierung (ECF) | Erhöhung der Flüchtigkeit | Robuste Reaktion, geeignet für GC-MS, ermöglicht strukturelle Aufklärung | Mehrstufiger Prozess (Extraktion, Eindampfen), erfordert Umgang mit Chloroform | Identifizierung und Quantifizierung mittels GC-MS |
Tabelle 4: Vergleich der Derivatisierungsstrategien.
Referenzen
-
BenchChem. (2025). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. BenchChem.
-
Yuan, T. F., et al. (2021). Targeted quantification of amino acids by dansylation. NIH National Library of Medicine.
-
ResearchGate. (n.d.). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. ResearchGate.
-
Google Patents. (n.d.). CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry. Google Patents.
-
ResearchGate. (n.d.). Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines. ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols: Utilizing 2-(2- Aminoethyl)-1-methylpyrrolidine as a Pre- Column Derivatization Reagent for the HPLC Analysis of Isothiocyanates. BenchChem.
-
Wikipedia. (2025). Fluorescamin. Wikipedia.
-
Interchim. (n.d.). Fluorescamine. Interchim.
-
PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. PubMed.
-
Wikipedia. (2025). Dansyl-Derivate. Wikipedia.
-
PubMed. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
-
Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
-
PubMed. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. PubMed.
-
Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Semantic Scholar.
-
Semantic Scholar. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Semantic Scholar.
-
MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
-
Deutsche Sporthochschule Köln. (n.d.). Derivatisierung. Deutsche Sporthochschule Köln.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Derivatisierung - Deutsche Sporthochschule Köln [dshs-koeln.de]
- 8. benchchem.com [benchchem.com]
- 9. Dansyl-Derivate – Wikipedia [de.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. Fluorescamin – Wikipedia [de.wikipedia.org]
- 14. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 15. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-Aminoethyl)aniline Dihydrochloride in Polymer Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-Aminoethyl)aniline dihydrochloride in polymer chemistry. This document offers in-depth insights into the synthesis of novel functional polymers, detailing the underlying scientific principles and providing validated experimental protocols.
Introduction: Unlocking the Potential of a Bifunctional Monomer
2-(2-Aminoethyl)aniline is a versatile bifunctional monomer possessing both a primary aromatic amine (aniline) and a primary aliphatic amine on an ethyl side chain. The dihydrochloride salt form ensures stability and solubility in aqueous media, making it an attractive starting material for polymerization in controlled acidic environments. The resulting polymer, a substituted polyaniline, features a conductive backbone with pendant primary amine groups. This unique architecture opens avenues for a multitude of applications, ranging from advanced materials to biomedical engineering.
The presence of the primary amine side chains is the key to the polymer's functionality. These groups can be readily modified post-polymerization, allowing for the covalent attachment of various molecules, or they can directly participate in applications such as metal ion chelation and drug delivery. The polyaniline backbone, with its inherent conductivity, provides an additional layer of functionality, making these polymers suitable for applications in sensors and anti-corrosion coatings.
Core Concepts in Polymerization
The primary method for polymerizing this compound is through oxidative polymerization of the aniline moiety. This process involves the use of a chemical oxidizing agent in an acidic medium to facilitate the formation of a polyaniline chain.
The Role of pH and Protonation
The polymerization of aniline derivatives is highly dependent on the pH of the reaction medium.[1][2] An acidic environment is crucial for several reasons:
-
Monomer Solubility: The dihydrochloride salt of 2-(2-Aminoethyl)aniline is water-soluble, ensuring a homogeneous reaction medium.
-
Prevention of Undesirable Side Reactions: Acidic conditions suppress the formation of branched or cross-linked structures, favoring the formation of linear, para-coupled polyaniline chains.[3]
-
Doping of the Resulting Polymer: The acid serves as a dopant for the newly formed polymer, rendering it electrically conductive.[4]
The monomer, this compound, exists in a protonated state in solution. During polymerization, the aniline nitrogen must be deprotonated to a certain extent to become susceptible to oxidation and subsequent coupling. The equilibrium between the protonated and deprotonated forms is governed by the pH of the solution.[1][5][6]
Experimental Protocols
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2-(2-Aminoethyl)aniline and its dihydrochloride salt.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7] The compound is harmful if swallowed.[7]
Protocol 1: Synthesis of Poly[2-(2-aminoethyl)aniline] via Chemical Oxidative Polymerization
This protocol details the synthesis of the functionalized polyaniline from its dihydrochloride salt.
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M solution
-
Methanol
-
Acetone
-
Deionized water
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Monomer Solution Preparation: In the 250 mL three-necked flask, dissolve a specific amount of this compound in 1 M HCl to achieve the desired monomer concentration (e.g., 0.1 M). Place the flask in an ice bath and stir the solution until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a calculated amount of ammonium persulfate (APS) in 1 M HCl. The molar ratio of APS to the monomer is a critical parameter and can be varied to optimize the polymer properties (a common starting ratio is 1:1).
-
Polymerization: Slowly add the APS solution to the chilled monomer solution dropwise using the dropping funnel over a period of 30-60 minutes while maintaining vigorous stirring. The reaction mixture will gradually change color, typically to a dark green or black, indicating the formation of polyaniline.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for a predetermined time, typically 4-24 hours, to ensure complete polymerization.
-
Polymer Isolation and Purification:
-
Filter the reaction mixture through a Buchner funnel to collect the precipitated polymer.
-
Wash the polymer sequentially with copious amounts of 1 M HCl, deionized water, methanol, and acetone to remove unreacted monomer, oligomers, and the oxidant.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterization of the Synthesized Polymer:
The resulting polymer can be characterized using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic polyaniline and amine functional groups.
-
UV-Vis Spectroscopy: To study the electronic transitions and doping state of the polymer.
-
Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer.
Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of Poly[2-(2-aminoethyl)aniline].
Potential Applications
The unique combination of a conductive polyaniline backbone and reactive primary amine side chains makes Poly[2-(2-aminoethyl)aniline] a promising material for a variety of applications.
Corrosion Protection
Polyaniline and its derivatives are well-known for their ability to protect metals from corrosion.[9][10][11][12][13] The polymer can act as a physical barrier and also induce the formation of a passive oxide layer on the metal surface. The pendant amine groups in Poly[2-(2-aminoethyl)aniline] can further enhance corrosion resistance by improving adhesion to the metal substrate and potentially acting as corrosion inhibitors themselves.
Experimental Approach for Evaluating Corrosion Protection:
-
Coating Application: The synthesized polymer can be dissolved in a suitable solvent and applied to a metal coupon (e.g., steel) via spin-coating, dip-coating, or spray-coating.
-
Electrochemical Testing: The corrosion protection performance of the coating can be evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in a corrosive medium (e.g., 3.5% NaCl solution).
Metal Ion Chelation and Sensing
The primary amine groups on the polymer side chains can act as effective chelating agents for various metal ions.[14][15][16] This property can be exploited for applications in heavy metal removal from wastewater or for the development of chemical sensors.
Protocol for Metal Ion Adsorption Studies:
-
Batch Adsorption Experiments:
-
Prepare aqueous solutions of known concentrations of a target metal ion (e.g., Cu²⁺, Pb²⁺).
-
Add a known mass of the synthesized polymer to each solution.
-
Agitate the mixtures for a specific period to reach equilibrium.
-
Separate the polymer from the solution by filtration or centrifugation.
-
Analyze the remaining metal ion concentration in the supernatant using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
-
Data Analysis:
-
Calculate the adsorption capacity of the polymer.
-
Investigate the effect of parameters such as pH, initial metal ion concentration, and contact time on the adsorption process.
-
Logical Flow for Metal Ion Chelation Application
Caption: Conceptual diagram of metal ion chelation by the functionalized polymer.
Biomedical Applications: Drug Delivery and Gene Transfection
Polymers containing primary amine groups are extensively studied for their potential in biomedical applications, particularly in drug delivery and as non-viral vectors for gene therapy.[17] The protonated amine groups at physiological pH can interact with negatively charged biomolecules like DNA and RNA, facilitating their cellular uptake.
Considerations for Biomedical Applications:
-
Biocompatibility: The cytotoxicity of the polymer must be thoroughly evaluated using relevant cell lines.
-
Solubility and Stability: The polymer's solubility and stability in physiological buffers are crucial for in vivo applications.
-
Further Functionalization: The primary amine groups can be further modified with targeting ligands or other functional moieties to enhance specificity and efficacy.
Quantitative Data Summary
The following table provides a hypothetical summary of expected properties for Poly[2-(2-aminoethyl)aniline], which should be experimentally determined for each synthesized batch.
| Property | Expected Range/Value | Characterization Technique |
| Electrical Conductivity | 10⁻⁵ - 10⁻¹ S/cm (doped state) | Four-Point Probe |
| Thermal Stability (T₅₀) | > 250 °C | TGA |
| Metal Adsorption Capacity | Dependent on metal ion and conditions | AAS or ICP-OES |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
Conclusion
This compound is a monomer with significant potential for the synthesis of novel functional polymers. The combination of a conductive polyaniline backbone and reactive primary amine side chains offers a versatile platform for a wide range of applications in materials science and biomedicine. The protocols and application notes provided herein serve as a comprehensive guide for researchers to explore and exploit the unique properties of this promising polymer. Rigorous characterization and optimization of the synthesis parameters are essential to tailor the polymer's properties for specific applications.
References
- Stejskal, J., & Sapurina, I. (2010). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
- Ahmed, S. M. (2004). Mechanistic investigation of the oxidative polymerization of aniline hydrochloride in different media.
- Stejskal, J., Sapurina, I., & Trchová, M. (2010). The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. Russian Journal of General Chemistry, 80(13), 2731-2747.
- Yadav, B. C., & Srivastava, R. (2013). Oxidative polymerization of aniline hydrochloride:Polyaniline.... Journal of Ovonic Research, 9(5), 135-142.
- Stejskal, J., & Trchová, M. (2012). Solid-state oxidation of aniline hydrochloride with various oxidants.
-
Ahmed, S. M. (2004). Mechanistic investigation of the oxidative polymerization of aniline hydrochloride in different media. Assiut University, Faculty of Science. [Link]
- Pud, A. A., et al. (2019).
- Grgur, B. N. (2009). Application of polyaniline in corrosion protection of metals. CORE.
- Sigma-Aldrich. (2024). Safety Data Sheet: Bis(2-chloroethyl)amine hydrochloride.
- Stejskal, J., & Sapurina, I. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 14(24), 5556.
- Brusic, V., Angelopoulos, M., & Graham, T. (1997). Use of polyaniline and its derivatives in corrosion protection of copper and silver. Journal of The Electrochemical Society, 144(2), 436.
- Stejskal, J., Sapurina, I., & Trchová, M. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 14(24), 5556.
- Tallman, D. E., Vang, C., & Bierwagen, G. P. (2004). Corrosion protection with polyaniline and polypyrrole as anticorrosive additives for epoxy paint.
- Aaron Chemicals LLC. (2024).
- Zujovic, Z. D., et al. (2020).
- Fisher Scientific. (2021).
- Barbero, C., & Salavagione, H. J. (2004). Synthesis, properties and aplications of functionalized polyanilines. Journal of the Brazilian Chemical Society, 15(2), 174-184.
- Fisher Scientific. (2009).
- TCI Chemicals. (2024).
- Gvozdenović, M. M., et al. (2018). Application of polyaniline in corrosion protection of metals.
- Gvozdenović, M. M., et al. (2018). Polyaniline based corrosion inhibitors for conventional organic coatings.
- Bhadra, S., & Khastgir, D. (2012). Chemical synthesis of processable conducting polyaniline derivative with free amine functional groups. Advances in Polymer Technology, 31(1), 1-10.
-
Fox, J. M., & Al-Kaysi, R. O. (n.d.). Synthesis of End-Functionalized polyanilines. University of Oxford, Department of Chemistry. [Link]
- Barbero, C., & Salavagione, H. J. (2004). Synthesis, properties and aplications of functionalized polyanilines. Journal of the Brazilian Chemical Society, 15(2), 174-184.
- Kang, E. T., Neoh, K. G., & Tan, K. L. (1993). Protonation and deprotonation behaviour of amine units in polyaniline. Polymer, 34(8), 1630-1636.
- Al-Marwani, S. M., et al. (2022). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Membranes, 12(11), 1088.
- Kang, E. T., Neoh, K. G., & Tan, K. L. (1993). Protonation and deprotonation behaviour of amine units in polyaniline. Polymer, 34(8), 1630-1636.
- Wei, Y., et al. (1995). Synthesis, characterisation and properties of polyanilines containing transition metal ions. Polymer, 36(21), 4125-4132.
- Bhadra, S., & Khastgir, D. (2008). Formation of connecting bridge between polyaniline chains by metal ions.... Journal of Applied Polymer Science, 110(3), 1643-1650.
- Locklin, J., et al. (2021). Metal Chelating Polymer Thin Films by Surface-Initiated ROMP and Modification.
- Aldoshin, S. M., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22168-22177.
- Sharma, R., & Singh, P. (2020). Polyaniline-mixed Metal (Fe-Mn-Zn) Oxide Nanocomposite Adsorbent for Removing Cu(II) ions from Aqueous Matrices. Oriental Journal of Chemistry, 36(4), 693-700.
- Trovato, V., et al. (1998). Spectroscopic Studies of Interactions of Polyaniline with Some Cu(Ii) Compounds. Synthetic Metals, 98(1), 39-45.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. DSpace [scholarbank.nus.edu.sg]
- 7. aaronchem.com [aaronchem.com]
- 8. fishersci.com [fishersci.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Use of polyaniline and its derivatives in corrosion protection of copper and silver for JES - IBM Research [research.ibm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lab.prd.vanderbilt.edu [lab.prd.vanderbilt.edu]
- 17. Synthesis of End-Functionalized polyanilines | Department of Chemistry [chem.ox.ac.uk]
The Strategic Role of 2-(2-Aminoethyl)aniline Dihydrochloride in Modern Drug Discovery: Applications and Protocols
Abstract
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutic agents. Among the myriad of available scaffolds, 2-(2-Aminoethyl)aniline, often supplied as its more stable dihydrochloride salt, has emerged as a particularly versatile and valuable precursor. Its unique structural motif, featuring a phenethylamine core ortho-substituted with a primary amine, provides a gateway to a rich diversity of heterocyclic systems and complex molecules. This guide provides an in-depth exploration of the applications of 2-(2-Aminoethyl)aniline dihydrochloride in drug discovery, complete with detailed protocols for its handling and utilization in the synthesis of bioactive compounds, with a particular focus on the generation of kinase inhibitor scaffolds.
Introduction: The Versatility of a Privileged Scaffold
The aniline moiety is a cornerstone in medicinal chemistry, forming the basis of countless approved drugs and clinical candidates.[1] The phenethylamine scaffold is equally significant, being a key structural feature in numerous neurotransmitters and other biologically active molecules.[2][3][4] this compound synergistically combines these two privileged substructures, offering medicinal chemists a powerful tool for the synthesis of novel compounds. Its utility stems from the differential reactivity of its two amino groups—the aromatic aniline and the aliphatic primary amine—allowing for sequential and regioselective functionalization. This bifunctionality makes it an ideal starting material for the construction of a wide array of heterocyclic systems, which are central to the development of targeted therapies.
One of the most prominent applications of aniline derivatives in modern drug discovery is in the development of protein kinase inhibitors.[5][6][7][8] The 2-substituted aniline scaffold, in particular, has been successfully employed in the design of potent and selective inhibitors of key oncogenic kinases such as Mer and c-Met.[5] The strategic incorporation of the 2-(2-aminoethyl) side chain can provide a vector for introducing additional pharmacophoric elements, improving solubility, or modulating pharmacokinetic properties.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its chemical properties, provide a validated protocol for the crucial neutralization step, and offer detailed procedures for its application in the synthesis of benzimidazoles, a common core in many kinase inhibitors.
Physicochemical Properties and Handling
This compound is a white to off-white crystalline solid. It is generally soluble in water, ethanol, and methanol.[9] The dihydrochloride form enhances the stability and shelf-life of the compound, but it is crucial to neutralize it to the free diamine before use in most synthetic transformations.
| Property | Value | Source |
| CAS Number | 1159823-45-6 | [9] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [9] |
| Molecular Weight | 209.11 g/mol | [9] |
| Appearance | White crystalline solid | [9] |
| Solubility | Water, Ethanol, Methanol | [9] |
Safety Precautions: As with all amine-containing compounds, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Core Protocols: From Salt to Scaffold
The primary challenge in utilizing this compound is the efficient and complete neutralization to its free base form, 2-(2-aminoethyl)aniline. The following protocol provides a reliable method for this conversion, followed by a detailed procedure for its use in the synthesis of a 2-substituted benzimidazole, a key heterocyclic scaffold in many kinase inhibitors.
Protocol for Neutralization of this compound
This protocol describes the liberation of the free diamine from its dihydrochloride salt, a critical first step for its use in most coupling reactions. The choice of base and solvent is crucial to ensure complete neutralization and facilitate the isolation of the free base.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of deionized water.
-
Basification: While stirring, slowly add an aqueous solution of a suitable base, such as 2M sodium hydroxide or a saturated solution of potassium carbonate, until the pH of the solution is >10. Typically, 2.2-2.5 equivalents of a monobasic base are required.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free diamine with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield 2-(2-aminoethyl)aniline as an oil or low-melting solid.
-
Characterization: The resulting free base can be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity before proceeding to the next step. Due to the potential for oxidation, the free base should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon).
Caption: Workflow for the neutralization of this compound.
Protocol for the Synthesis of a 2-Substituted Benzimidazole
This protocol outlines a general and robust method for the synthesis of 2-substituted benzimidazoles via the condensation of 2-(2-aminoethyl)aniline with an aldehyde. This reaction is a cornerstone in heterocyclic synthesis and is widely used in the preparation of kinase inhibitor libraries.[5][6][10]
Materials:
-
2-(2-Aminoethyl)aniline (from Protocol 3.1)
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
Ethanol or Methanol
-
p-Toluenesulfonic acid (p-TSA) or another suitable catalyst (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-(2-aminoethyl)aniline (1.0 eq) in ethanol or methanol in a round-bottom flask, add the desired aldehyde (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography. The reaction time will vary depending on the reactivity of the aldehyde (typically 2-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted benzimidazole derivative.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Sources
- 1. N-Heterocycle synthesis [organic-chemistry.org]
- 2. Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3 (2003) | Akio Ohsawa | 56 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. images10.newegg.com [images10.newegg.com]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Solubility of 2-(2-Aminoethyl)aniline Dihydrochloride
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical information, experimental protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-(2-Aminoethyl)aniline dihydrochloride. Our goal is to explain the causality behind its solubility characteristics and provide practical solutions to common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) on Solubility
This section addresses the fundamental questions regarding the solubility of this compound.
Q1: What is the expected solubility profile of this compound in organic solvents?
As a dihydrochloride salt, this compound is a polar, ionic species. Its solubility is governed by the "like dissolves like" principle. It exhibits excellent solubility in polar protic solvents such as water, methanol, and ethanol.[1] Its solubility is expected to decrease significantly in polar aprotic solvents and it is generally considered insoluble in non-polar organic solvents. The two hydrochloride moieties make the molecule highly polar and capable of strong ion-dipole interactions with polar solvent molecules.
Q2: Why is the dihydrochloride salt form so critical for its solubility in polar solvents?
The parent molecule, 2-(2-Aminoethyl)aniline, has two basic amine groups. In the dihydrochloride form, these amines are protonated (R-NH3+), forming an organic salt with chloride counter-ions (Cl-).[2][3] This conversion from a neutral organic molecule to an ionic salt drastically increases its polarity. Polar protic solvents, like methanol, can effectively solvate both the positively charged ammonium centers and the negatively charged chloride ions through strong ion-dipole interactions and hydrogen bonding, leading to dissolution.
The diagram below illustrates the solvation process in a polar protic solvent.
Caption: Solvation of the ionic compound in a polar solvent.
Q3: How does temperature generally affect the solubility of this compound?
For most solid solutes, including this salt, solubility in a liquid solvent increases with temperature. The dissolution process is typically endothermic, meaning it requires energy to break the crystal lattice of the solid. According to the van't Hoff equation, increasing the temperature shifts the equilibrium towards dissolution, allowing more solute to dissolve.[4] If you encounter solubility issues, gentle warming of the solution can be an effective strategy, but you must first verify the thermal stability of the compound.
Q4: Would the free base form, 2-(2-Aminoethyl)aniline, have a different solubility profile?
Absolutely. The free base is a neutral, less polar molecule compared to its dihydrochloride salt.[5] While it retains the ability to hydrogen bond via its amine groups, the absence of ionic character makes it significantly less soluble in highly polar solvents like water. Conversely, its solubility in non-polar organic solvents like hexane or toluene would be much greater than that of the dihydrochloride salt. This difference is a fundamental principle used in extraction procedures to separate amines from other compounds.
Section 2: Experimental Protocol for Solubility Determination
This section provides a reliable, step-by-step method for quantitatively determining the solubility of this compound in a specific organic solvent.
Gravimetric Solubility Measurement Protocol
-
Preparation : Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen organic solvent in a sealed vial. An excess is critical to ensure a saturated solution is formed.
-
Equilibration : Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure the system reaches equilibrium. A magnetic stirrer or a shaker bath is recommended.
-
Phase Separation : Allow the vial to stand undisturbed at the same temperature until the undissolved solid has fully settled. Centrifugation followed by filtration through a fine porosity (e.g., 0.22 µm) syringe filter is the most robust method to separate the saturated supernatant from the excess solid.
-
Sample Analysis : Accurately transfer a known volume (e.g., 1.0 mL) of the clear, saturated supernatant to a pre-weighed vial.
-
Solvent Evaporation : Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Calculation : Weigh the vial containing the dried solute. The solubility can then be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute in g / Volume of supernatant in L)
The workflow for this protocol is visualized below.
Caption: Experimental workflow for solubility determination.
Section 3: Troubleshooting Common Solubility Issues
Even with a robust protocol, challenges can arise. This guide helps you diagnose and solve them.
Q: My compound isn't dissolving in a solvent where it is expected to be soluble (e.g., methanol). What's wrong?
This is a common issue that can stem from several sources. Follow this diagnostic path:
-
Verify Compound Identity and Form : Ensure the material is indeed this compound. The free base form will have very different solubility. Also, check the certificate of analysis for purity.
-
Check Solvent Quality : Use a high-purity, anhydrous grade solvent. The presence of water can significantly alter solubility, but in the case of polar solvents, trace amounts are unlikely to cause insolubility. Contamination with a non-polar solvent, however, could be problematic.
-
Ensure Sufficient Equilibration Time : Highly crystalline materials can be slow to dissolve. Ensure you are allowing adequate time for the solution to reach equilibrium (24 hours is a minimum guideline).
-
Apply Energy : Use sonication to help break up solid agglomerates. Gentle warming can also be applied, provided the compound is thermally stable at the selected temperature.
Q: The solubility results for the same solvent are inconsistent across different experiments. What could be the cause?
Inconsistent results almost always point to a lack of control over experimental variables:
-
Temperature Fluctuation : Solubility is temperature-dependent. Ensure all equilibration and separation steps are performed at a precisely controlled and consistent temperature.
-
Incomplete Equilibration : If the equilibration time is too short, you may be measuring a kinetic solubility rather than the true thermodynamic solubility, leading to lower, variable results.
-
Errors in Volume/Mass Measurement : Use calibrated pipettes and an analytical balance. Ensure the solid is completely dry before taking the final weight.
-
Ineffective Phase Separation : If microscopic solid particles are not fully removed from the supernatant, the measured solubility will be artificially high. Use a fine-pore filter (0.22 µm or 0.45 µm) after centrifugation.
The following diagram provides a logical flow for troubleshooting dissolution problems.
Caption: A troubleshooting decision tree for dissolution issues.
Section 4: Summary of Solubility Characteristics
The following table summarizes the expected solubility of this compound in a range of common organic solvents, based on chemical principles and available data.
| Solvent Class | Solvent Name | Polarity Index | Expected Solubility | Rationale |
| Polar Protic | Water | 10.2 | Excellent | High polarity and hydrogen bonding effectively solvate the ionic salt. |
| Methanol | 5.1 | Excellent[1] | Polar protic nature allows for strong ion-dipole interactions and solvation. | |
| Ethanol | 4.3 | Excellent[1] | Similar to methanol, effectively solvates the ionic salt. | |
| Isopropanol | 3.9 | Soluble to Sparingly Soluble | Lower polarity than methanol/ethanol reduces solvating power for the salt. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | High polarity and ability to solvate cations well, but may be less effective for anions. |
| Dimethylformamide (DMF) | 6.4 | Sparingly Soluble | Moderate polarity; less effective at solvating ions than protic solvents. | |
| Acetonitrile | 5.8 | Sparingly Soluble to Insoluble | Lower polarity and inability to hydrogen bond with chloride ions limit solubility. | |
| Acetone | 5.1 | Insoluble | Insufficient polarity to overcome the lattice energy of the ionic salt. | |
| Non-Polar | Dichloromethane (DCM) | 3.1 | Insoluble | Low polarity; cannot effectively solvate the charged species. |
| Toluene | 2.4 | Insoluble | Non-polar aromatic solvent. | |
| Hexane | 0.1 | Insoluble | Non-polar aliphatic solvent; no effective interaction with the ionic salt. |
References
-
Chemistry LibreTexts. (2020). 15.13: Amines as Bases. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
Quora. Why do amines dissolve in hydrochloric acid?. [Link]
-
American Chemical Society. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Chemsrc. 2-(2-Aminoethyl)aniline | CAS#:48108-93-6. [Link]
Sources
Technical Support Center: 2-(2-Aminoethyl)aniline Dihydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-(2-Aminoethyl)aniline dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. By understanding the causality behind each experimental step, you can enhance the efficiency, purity, and overall success of your synthesis.
Troubleshooting Guide: Enhancing Reaction Yields
This section addresses specific, frequently encountered problems during the synthesis of 2-(2-Aminoethyl)aniline, typically prepared via the reduction of a nitro precursor like 2-(2-nitrovinyl)aniline or 2-(2-nitroethyl)aniline.
Q1: My catalytic hydrogenation of the nitro precursor is slow or incomplete. How can I drive the reaction to completion?
A1: Incomplete reduction is a common bottleneck. The primary causes are often related to catalyst activity, hydrogen availability, or the presence of impurities.
Root Cause Analysis & Solutions:
-
Catalyst Activity: The choice and condition of your catalyst are paramount. Palladium on carbon (Pd/C) is a standard choice for nitro group reductions due to its high efficiency.[1][2]
-
Expert Insight: Catalyst poisoning by sulfur-containing compounds or other impurities in your starting material can deactivate the palladium surface. If you suspect this, pre-treating your starting material or using a scavenger resin may be necessary. Ensure you are using a fresh, high-quality catalyst. A higher catalyst loading can sometimes overcome minor impurities but may not be cost-effective at scale.[3]
-
Protocol - Catalyst Activation: For slurry reactions, ensure the catalyst is well-suspended to maximize surface area. Before adding the substrate, you can pre-reduce the catalyst in-situ by stirring it under an H₂ atmosphere in the reaction solvent for 15-30 minutes.
-
-
Hydrogen Availability: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.
-
Expert Insight: For reactions at or near atmospheric pressure, vigorous stirring is crucial to break the gas-liquid interface and ensure hydrogen saturation in the solvent. If using a balloon, ensure it is adequately filled and that there are no leaks in your system. For higher-pressure hydrogenations in an autoclave, ensure the vessel is properly sealed and pressurized.
-
Protocol - Optimizing H₂ Pressure: While many reductions proceed at atmospheric pressure, increasing the H₂ pressure to 50-100 psi (in an appropriate reactor) significantly increases the rate of reaction by boosting the concentration of dissolved hydrogen.
-
-
Solvent Choice: The solvent affects both substrate solubility and hydrogen availability.
-
Expert Insight: Protic solvents like ethanol, methanol, or acetic acid are generally preferred for catalytic hydrogenations as they facilitate proton transfer. Methanol is often an excellent choice.[3] If your substrate has poor solubility, consider a solvent mixture or a different solvent system like ethyl acetate.
-
Q2: I'm observing significant byproduct formation, leading to a complex mixture and low purity. What are these byproducts and how can I minimize them?
A2: During the reduction of aromatic nitro compounds, several intermediates are formed, such as nitroso and hydroxylamine species.[4][5][6] If these intermediates react with each other before being fully reduced, they can form dimeric impurities like azoxy, azo, and hydrazo compounds.
Root Cause Analysis & Solutions:
-
Reaction Pathway Control: The key is to ensure the reduction to the amine is faster than the side reactions.
-
Expert Insight: These condensation side reactions are often promoted by localized high concentrations of intermediates or insufficient hydrogen at the catalyst surface. Improving mass transfer through vigorous stirring and ensuring a constant, sufficient supply of hydrogen is critical.
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider chemical reducing agents. Iron powder in acidic medium (e.g., acetic acid or with a catalytic amount of HCl) is a classic, cost-effective method that is often very clean for reducing nitroarenes.[1][5][6] Tin(II) chloride (SnCl₂) is another mild and effective option.[1]
-
-
Temperature Control: Exothermic reactions can lead to loss of selectivity.
-
Expert Insight: The hydrogenation of nitro groups is highly exothermic.[4] If the temperature rises uncontrollably, it can accelerate side reactions. Ensure your reaction vessel has adequate cooling, and consider adding the substrate portion-wise to manage the exotherm.
-
Q3: My yield plummets during workup and the final dihydrochloride salt formation. Where is my product going?
A3: Product loss during purification and salt formation is common, especially for water-soluble amines like 2-(2-Aminoethyl)aniline.
Root Cause Analysis & Solutions:
-
Aqueous Workup Losses: The free amine has two basic nitrogen atoms, making it and its protonated forms potentially soluble in both aqueous and organic phases depending on the pH.
-
Expert Insight: After reduction, the product is often in a basic or neutral organic solvent. To remove inorganic salts or a metal catalyst, you might perform an aqueous wash. However, if the aqueous phase is acidic, your product will partition into it as a salt. Conversely, during a basic wash (e.g., with sodium bicarbonate), the free amine may still have some water solubility.
-
Protocol - Optimized Extraction:
-
After filtering off the hydrogenation catalyst, concentrate the organic solvent.
-
Re-dissolve the crude amine in a water-immiscible solvent like ethyl acetate or dichloromethane.
-
Wash with brine (saturated NaCl solution) instead of pure water. The high salt concentration of brine will decrease the solubility of your organic amine in the aqueous layer, forcing it to stay in the organic phase.[7]
-
-
-
Precipitation of the Dihydrochloride Salt: The final step of precipitating the dihydrochloride salt requires careful control of solvent and stoichiometry.
-
Expert Insight: Simply bubbling HCl gas or adding concentrated aqueous HCl can lead to an oily precipitate or incomplete crystallization. The best practice is to use a solution of HCl in a dry, organic solvent.
-
Protocol - Crystalline Salt Formation:
-
Ensure your purified free amine is dissolved in a suitable dry solvent, such as isopropanol, ethanol, or diethyl ether.[8]
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2M HCl in isopropanol or diethyl ether dropwise with vigorous stirring.
-
Monitor the precipitation. Add the acid until the solution becomes acidic (check with pH paper). Adding a large excess of HCl can sometimes increase the solubility of the salt.
-
Allow the mixture to stir in the cold for at least an hour to maximize crystallization. Collect the solid by filtration and wash with a small amount of cold, dry solvent.
-
-
Data Summary & Recommended Conditions
The choice of reducing agent is a critical parameter. The following table summarizes common methods for nitroarene reduction.
| Reducing Agent System | Typical Solvent(s) | Temperature (°C) | Key Advantages | Potential Issues & Mitigation |
| H₂ (1 atm), 10% Pd/C | Methanol, Ethanol | 25-40 | High efficiency, clean (water is the only byproduct).[5] | Catalyst poisoning; potential for dehalogenation if applicable; exothermic.[1][4] Use fresh catalyst and control temperature. |
| Iron (Fe) / Acetic Acid | Acetic Acid, Ethanol/Water | 80-100 | Cost-effective, high functional group tolerance.[5] | Requires acidic conditions; iron sludge can complicate workup. Filter the hot reaction mixture. |
| Tin(II) Chloride (SnCl₂) / HCl | Ethanol, Ethyl Acetate | 50-70 | Mild conditions, good for sensitive substrates.[1] | Stoichiometric tin salts are generated as waste. |
Visualizing the Process
General Synthesis and Side Reaction Pathway
This diagram illustrates the desired reduction pathway from the nitro precursor to the final amine, alongside the common dimerization side reaction.
Caption: Desired reduction vs. side reaction pathway.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing the cause of low product yield.
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
-
Q: Can I purify the free amine by silica gel chromatography?
-
A: It is challenging. Basic amines like this one tend to streak badly on standard silica gel due to strong interactions with acidic silanol groups.[8] If chromatography is necessary, you can either pre-treat the silica with a base like triethylamine (by including ~1% in your eluent) or use a deactivated stationary phase like alumina.
-
-
Q: My final dihydrochloride salt is off-color (yellow or brown). Why?
-
A: This is likely due to trace impurities or oxidation. The free aniline moiety is susceptible to air oxidation, which can form colored byproducts. Ensure the purification of the free base is thorough before salt formation. Performing the final precipitation and filtration under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
-
Q: Is it better to use HCl gas or a solution of HCl in a solvent for the salt formation?
-
A: A solution of HCl in a solvent like isopropanol or diethyl ether provides much better control over the stoichiometry and typically results in a more crystalline, easier-to-handle solid. Gaseous HCl can cause localized high concentrations, leading to oils and amorphous material.
-
References
-
PrepChem. (n.d.). Synthesis of 4-(2-aminoethyl)aniline. Retrieved from PrepChem.com. [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from Mettler Toledo. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from organic-chemistry.org. [Link]
-
Smid, V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
Smid, V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters (Full text available via ACS). [Link]
- Google Patents. (n.d.). CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine.
- Google Patents. (n.d.). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
-
National Institutes of Health. (n.d.). Synthesis of 2-aminoethylarsonic acid. A new synthesis of primary - PMC. Retrieved from NIH. [Link]
-
National Institutes of Health. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. Retrieved from NIH. [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from Chemistry Steps. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from JOCPR. [Link]
-
Reddit. (2023). Precipitating organic amine from organic solution containing dissolved KOH. Retrieved from r/Chempros. [Link]
-
Chemistry Stack Exchange. (2016). How to synthesise 2-aminoethyl benzene. Retrieved from Chemistry Stack Exchange. [Link]
-
Lumen Learning. (n.d.). 23.2. Preparation of Amines | Organic Chemistry II. Retrieved from Lumen Learning. [Link]
-
CK-12 Foundation. (2023). Preparation of Amines. Retrieved from CK-12. [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Common side reactions with 2-(2-Aminoethyl)aniline dihydrochloride
Prepared by: Gemini, Senior Application Scientist Last Updated: January 5, 2026
Introduction
2-(2-Aminoethyl)aniline dihydrochloride (CAS: 1159823-45-6) is a valuable bifunctional building block in synthetic chemistry, prized for its unique structure containing both a primary aliphatic amine and a primary aromatic amine.[1][2][3] This structure allows for a wide range of transformations, making it a key intermediate in the development of pharmaceuticals and novel materials. However, its dual reactivity and the inherent sensitivity of the aniline moiety present specific challenges during experimentation.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower researchers to anticipate and overcome common side reactions, ensuring the efficiency and success of their synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
Q1: My container of this compound has developed a pink or dark brown color. What caused this, and can I still use it?
A: This discoloration is a classic sign of oxidation. The aniline ring is highly susceptible to air oxidation, especially in the presence of light or trace metal impurities, which leads to the formation of colored quinone-imine structures and subsequent polymerization.[4] While minor pinkish discoloration may not significantly impact some reactions, a dark brown or black color indicates substantial degradation.
-
Recommendation: For reactions sensitive to impurities, it is highly advised to purify the material before use. For non-critical applications, a small test reaction is recommended. However, the best practice is to use fresh, colorless, or off-white reagent.
Q2: How should I properly store this reagent to maintain its integrity?
A: Proper storage is critical to prevent oxidation and degradation.
-
Inert Atmosphere: Store the solid under an inert atmosphere, such as nitrogen or argon.[5]
-
Light Protection: Keep the container in a dark location, as light can accelerate oxidation.[4]
-
Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[6]
-
Moisture: The dihydrochloride salt is hygroscopic. Keep the container tightly sealed to prevent moisture absorption, which can facilitate degradation pathways.
Q3: My protocol requires the free base, 2-(2-Aminoethyl)aniline. What is the standard procedure to liberate it from the dihydrochloride salt?
A: Liberating the free base requires careful neutralization with a suitable base. The free base is a viscous liquid and is also highly susceptible to oxidation.[5][7] See Protocol 1 in Section 3 for a detailed, step-by-step methodology.
Q4: What are the primary chemical incompatibilities I need to be aware of?
A: Due to its amine functionalities, this reagent is incompatible with several classes of chemicals.[8] Avoid:
-
Strong Oxidizing Agents: (e.g., nitric acid, permanganates, peroxides) Will cause rapid and potentially hazardous oxidation.[8]
-
Strong Acids: While it is supplied as a hydrochloride salt, reacting the free base with other strong acids will form the corresponding salt.
-
Acid Chlorides and Anhydrides: Will react exothermically to form amides. This is often a desired reaction, but it should be controlled.[5]
-
Aldehydes and Ketones: Can form imines or lead to more complex condensation products.
-
Lewis Acids: The aniline nitrogen can form a complex with strong Lewis acids (e.g., AlCl₃), which deactivates the aromatic ring and inhibits Friedel-Crafts reactions.[9]
Q5: What is the best analytical technique to monitor reaction progress and assess the purity of my final compound?
A: The choice depends on the properties of your product and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is generally the preferred method. Anilines are often thermolabile, making HPLC a more robust technique than GC.[10][11] A C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer is a good starting point. UV detection around 254 nm is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used, but the high polarity and low volatility of the diamine may lead to poor peak shape and require derivatization (e.g., silylation) to improve chromatographic performance.[12]
Section 2: Troubleshooting Guide for Common Side Reactions
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low Yield or Complex Mixture in Acylation/Alkylation Reactions
-
Symptom: Your reaction yields a low amount of the desired product, with significant recovery of starting material or the formation of multiple, difficult-to-separate byproducts.
-
Potential Cause A: Incomplete Deprotonation: The starting material is a dihydrochloride salt, meaning both nitrogen atoms are protonated. To make them nucleophilic, you must add at least two equivalents of a base. If an insufficient amount of base is used, the reaction will be incomplete.
-
Potential Cause B: Lack of Selectivity: You have two nucleophilic sites: a more basic/nucleophilic aliphatic amine and a less basic/nucleophilic aromatic amine. Without careful control of reaction conditions, you can get a mixture of mono-acylated (aliphatic), mono-acylated (aromatic), and di-acylated products.
-
Solution:
-
Stoichiometry is Key: Use a minimum of two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free diamine in situ. For sensitive substrates, a stronger base may be required.
-
Achieving Selectivity: To selectively acylate the more reactive aliphatic amine, control the temperature. Add the acylating agent slowly at a low temperature (e.g., 0°C or below). This exploits the higher nucleophilicity of the aliphatic amine, minimizing reaction at the aromatic site. See Protocol 2 for an example workflow.
-
Problem 2: Reaction Mixture Turns Dark Brown/Black, Yielding Polymeric "Tar"
-
Symptom: The reaction mixture darkens significantly upon addition of reagents or heating, and workup yields an intractable, tar-like material instead of a clean product.
-
Potential Cause: Oxidative Polymerization: This is the most common failure mode for reactions involving anilines.[4] Basic conditions, the presence of air (oxygen), and trace metal contaminants can catalyze the oxidation of the aniline moiety. The resulting radical species can polymerize, leading to the formation of deeply colored, high-molecular-weight materials.
-
Solution:
-
Maintain an Inert Atmosphere: Before adding any reagents, thoroughly degas your solvent and purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the entire reaction.
-
Use High-Purity Solvents: Use anhydrous, degassed solvents to minimize contaminants and dissolved oxygen.
-
Consider Antioxidants: For particularly sensitive reactions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can sometimes suppress oxidative side reactions.
-
Purify Starting Material: If your starting material is already discolored, its purification is essential to remove oxidative initiators.[13]
-
Problem 3: Formation of an Unexpected Isomer in Electrophilic Aromatic Substitution (EAS)
-
Symptom: You are attempting a reaction like nitration or halogenation and obtain a significant amount of the meta-substituted product, contrary to the expected ortho/para directing effect of the amine group.
-
Potential Cause: Anilinium Ion Formation: Many EAS reactions (e.g., nitration) are run in strong acid.[9] Under these conditions, the aromatic amino group becomes protonated to form an anilinium ion (-NH₃⁺). This group is strongly electron-withdrawing and is a meta-director. This leads to a mixture of products that is often difficult to separate.
-
Solution:
-
Protect the Amine: The standard solution is to protect the aromatic amine before performing the EAS reaction. Acetylation with acetic anhydride to form the corresponding acetanilide is a common and effective strategy.
-
Mechanism of Protection: The resulting acetamido group (-NHCOCH₃) is still an ortho/para director but is much less activating than the free amine. This protection moderates the reactivity, prevents protonation under acidic conditions, and allows for clean EAS. The acetyl group can be easily removed via acid or base hydrolysis after the reaction.
-
Troubleshooting Workflow Diagram
Below is a visual guide to diagnosing and solving common issues encountered during reactions with this compound.
Caption: Troubleshooting workflow for common side reactions.
Section 3: Key Experimental Protocols
Disclaimer: These protocols are intended as a guide. All laboratory work should be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]
Protocol 1: Liberation of the Free Base from the Dihydrochloride Salt
This protocol describes the conversion of 10 mmol of the salt to the free base.
-
Dissolution: Dissolve this compound (2.09 g, 10 mmol) in 20 mL of deionized water in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Neutralization: While stirring, slowly add a cooled 2 M solution of sodium hydroxide (~11 mL, 22 mmol) dropwise. Monitor the pH with pH paper or a calibrated meter, aiming for a final pH > 12.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free base with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 30 mL). Note: The free base has some water solubility, so multiple extractions are necessary.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The product, 2-(2-Aminoethyl)aniline, will be a viscous, colorless to pale yellow liquid.[5]
-
Storage & Use: The free base is highly air-sensitive. It should be used immediately or stored under an inert atmosphere in a sealed, dark vial.
Protocol 2: Selective N-Acylation of the Aliphatic Amine
This protocol demonstrates the selective acylation of the aliphatic amine using acetyl chloride.
-
Setup: To a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (2.09 g, 10 mmol) and 50 mL of anhydrous DCM.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.
-
Cooling: Cool the suspension to 0°C using an ice-salt bath.
-
Base Addition: Add triethylamine (3.5 mL, 25 mmol) dropwise via syringe. Stir for 15 minutes at 0°C. Note: More than 2 equivalents of base are used to neutralize the salt and scavenge the HCl byproduct from the acylation.
-
Acylation: In a separate flask, prepare a solution of acetyl chloride (0.71 mL, 10 mmol) in 10 mL of anhydrous DCM. Add this solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired N-(2-(2-aminophenyl)ethyl)acetamide.
Section 4: Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1159823-45-6 | [1] |
| Molecular Formula | C₈H₁₂N₂ · 2HCl | [1] |
| Molecular Weight | 209.12 g/mol | [1] |
| Free Base CAS | 48108-93-6 | [15] |
| Free Base MW | 136.19 g/mol | [7] |
| Free Base Appearance | Viscous liquid, Yellow | [5] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid chlorides | [5][8] |
Section 5: References
-
2a biotech. (n.d.). This compound. [Link]
-
PubChem - NIH. (n.d.). Aniline. [Link]
-
Google Patents. (n.d.). A kind of synthesis technique of tris(2-aminoethyl)amine.
-
ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis. [Link]
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
-
Chemsrc. (2025). 2-(2-Aminoethyl)aniline. [Link]
-
MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]
-
Reddit. (2014). Purify and dry aniline?. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-nitro-2-chloro-N-(β-aminoethyl) aniline. [Link]
-
PubChem - NIH. (n.d.). 4-(2-Aminoethyl)aniline hydrochloride. [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]
-
PMC - NIH. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]
-
Khan Academy. (2025). EAS reactions of aniline. [Link]
-
ResearchGate. (2025). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. [Link]
-
MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. scbt.com [scbt.com]
- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 4403-69-4|2-(Aminomethyl)aniline|BLD Pharm [bldpharm.com]
- 7. 2-(2-amino-ethyl)-aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. fishersci.com [fishersci.com]
- 15. 2-(2-Aminoethyl)aniline | CAS#:48108-93-6 | Chemsrc [chemsrc.com]
Technical Support Center: Purification of 2-(2-Aminoethyl)aniline Dihydrochloride by Recrystallization
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of 2-(2-Aminoethyl)aniline Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. My goal is to provide not just a protocol, but a deeper understanding of the principles at play, enabling you to troubleshoot and optimize the process effectively.
Section 1: Fundamental Principles of Recrystallization for Amine Salts
This compound is a salt. The presence of two hydrochloride groups makes the molecule highly polar and ionic. This is the single most important factor governing the choice of a recrystallization solvent. Unlike its freebase form, which is an oily liquid soluble in many organic solvents, the dihydrochloride salt requires polar solvents for dissolution.[1]
The core principle of recrystallization is based on differential solubility.[2] An ideal solvent will dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but will be a poor solvent for it at low temperatures (0–25 °C).[3] This temperature-dependent solubility gradient allows for the formation of pure crystals upon cooling, while impurities ideally remain in the "mother liquor" (the cold solvent).[2][4]
Section 2: Experimental Protocol & Workflow
This protocol provides a robust starting point for the recrystallization. Remember that optimization may be necessary depending on the nature and quantity of impurities in your crude material.
Step-by-Step Methodology
-
Solvent Selection: Begin by selecting an appropriate polar solvent. Ethanol, isopropanol, or a mixture of ethanol and water are excellent starting points.[5] Test the solubility of a small amount of your crude material in a few candidate solvents to confirm the ideal choice.[4]
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.
-
Heating: Gently heat the slurry on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent, as this will significantly reduce your final yield.[6]
-
Decolorization (if necessary): If the hot solution is colored (e.g., yellow or brown), it indicates the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[7][8] Heat the solution at or near boiling for a few minutes to allow the charcoal to adsorb the impurities.[3]
-
Hot Gravity Filtration: If charcoal or other insoluble impurities are present, it is crucial to filter the solution while it is still hot to remove them.[9] Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice, so patience is key.[6][9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.
-
Drying: Dry the crystals under a vacuum to remove all traces of the solvent.
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Section 3: Troubleshooting Guide
Q: My compound "oiled out" instead of dissolving or crystallizing. What should I do?
-
Cause: "Oiling out" occurs when the solid melts before it dissolves, forming a liquid phase that is immiscible with the solvent.[6] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is highly impure, leading to significant melting point depression.[10]
-
Solution:
-
Re-heat the mixture to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation point of the solution.[6][10]
-
Ensure very slow cooling. Insulating the flask can help favor the formation of crystals over oil.[10]
-
If the problem persists, consider a different solvent with a lower boiling point.
-
Q: No crystals are forming even after the solution has cooled in an ice bath. Why?
-
Cause: This is typically due to one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated but requires a nucleation event to initiate crystal growth.[10]
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide a surface for nucleation.[10]
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for further crystal growth.[10]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, and then attempt the cooling process again.[6]
-
Q: My crystal yield is very low. How can I improve it?
-
Cause: The most common reason for low yield is using an excessive amount of solvent during the dissolution step. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[10]
-
Solution:
-
Minimize Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your compound.
-
Recover from Mother Liquor: You can try to recover a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
-
Q: The recrystallized product is still colored. How do I remove colored impurities?
-
Cause: Anilines and their derivatives can often contain colored impurities due to oxidation.[1] These impurities can be adsorbed onto the crystal surface or trapped within the lattice.
-
Solution: Use activated charcoal (decolorizing carbon).[8] Add a small spatula tip of charcoal to the hot (but not boiling) solution and swirl for a few minutes before the hot filtration step.[3][7] The large surface area of the charcoal effectively adsorbs large, polar, colored molecules.[8] Be cautious not to add too much, as it can also adsorb your desired product and reduce yield.[3]
Q: The crystals formed extremely quickly as a fine powder. Is this a problem?
-
Cause: This is known as "crashing out" and is typically the result of cooling the solution too quickly.[9]
-
Solution: While you have recovered your solid, rapid precipitation is non-selective and tends to trap impurities. For the highest purity, it is better to have slow, methodical crystal growth. Re-dissolve the powder in hot solvent (you may need to add a small amount more) and allow it to cool much more slowly. Insulating the flask by placing it on a cork ring or wooden block and covering it can promote the formation of larger, purer crystals.[6]
Section 4: Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for my recrystallization?
-
The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[4] For a highly polar salt like this compound, start with polar protic solvents like ethanol, methanol, or water. You can test this on a small scale: add ~50 mg of your compound to a test tube, add 0.5 mL of solvent, and observe solubility at room temperature and then upon heating.
Q: What is a typical purity I can expect after one recrystallization?
-
A single, well-executed recrystallization can significantly improve purity, often to >98%, depending on the initial purity and the nature of the impurities. If impurities have very similar solubility profiles to your compound, a second recrystallization may be necessary.
Q: Can I use a solvent mixture? How do I determine the right ratio?
-
Yes, a mixed-solvent system is a powerful technique.[3] This is typically used when no single solvent has the ideal solubility properties. You would dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble, e.g., ethanol) and then slowly add a "poor" solvent or "anti-solvent" (in which it is insoluble, e.g., diethyl ether or hexane) until the hot solution becomes faintly cloudy (turbid).[7] Then, add a drop or two of the "good" solvent to re-clarify the solution and allow it to cool slowly. Common pairs for polar compounds include ethanol/water and methanol/diethyl ether.[4][11]
Section 5: Data Summary
Table 1: General Solvent Selection Guide for Amine Hydrochloride Salts
| Solvent System | Polarity | Typical Use Case & Rationale | Notes & Considerations |
| Ethanol | Polar | A good first choice. Often provides a good solubility gradient between hot and cold. | Absolute ethanol may be required if the compound is sensitive to water. |
| Isopropanol | Polar | Often preferred over ethanol as many HCl salts are slightly less soluble, potentially leading to higher recovery.[12] | Has a slightly higher boiling point than ethanol. |
| Methanol | Very Polar | Can be a very strong solvent; may result in lower yields due to high solubility even when cold. | Useful if the compound has very poor solubility in other alcohols. |
| Water | Very Polar | An option for highly polar salts. | Solubility may be too high for good recovery. Drying can be slower. |
| Ethanol / Water | Polar | A versatile mixed system. The compound is dissolved in hot ethanol, and water is added as the anti-solvent. | The ratio needs to be determined empirically for optimal recovery and purity. |
| Methanol / Diethyl Ether | Polar/Non-polar | A common pair for precipitating polar compounds from a highly soluble solution. | Diethyl ether is extremely flammable and requires careful handling. |
References
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recrystallization [wiredchemist.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Recrystallization Steps - Labster [theory.labster.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(2-Aminoethyl)aniline Dihydrochloride
Welcome to the technical support guide for 2-(2-Aminoethyl)aniline dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work. By understanding the chemical principles governing its solubility, you can optimize your protocols for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what is it soluble?
This compound is the double hydrochloride salt of 2-(2-aminoethyl)aniline.[1][2][3] This salt form significantly enhances its polarity compared to the free base. It is a white crystalline solid with good solubility in polar protic solvents like water, ethanol, and methanol.[4] However, its solubility can be limited in less polar organic solvents.
Q2: Why am I struggling to dissolve the compound in my aqueous buffer?
The most common reason for poor solubility in aqueous buffers is the pH of the solution. As a dihydrochloride salt of a diamine, the compound is acidic and most soluble at a low pH.[5][6] If your buffer has a neutral or basic pH, the protonated amine groups can deprotonate, leading to the formation of the less soluble free base, which may precipitate out of solution.[5][7]
Q3: What are the pKa values for 2-(2-Aminoethyl)aniline?
While specific experimental pKa values for 2-(2-Aminoethyl)aniline can be difficult to locate, we can estimate them based on similar structures. Aniline has a pKa of its conjugate acid around 4.6, and aliphatic primary amines have conjugate acid pKa values typically in the range of 9-11.[8][9] Therefore, 2-(2-Aminoethyl)aniline will have two pKa values corresponding to the protonated anilinic and ethylamine groups. To maintain solubility, the pH of the solution should ideally be kept at least 1-2 units below the lower pKa value.
Q4: Can I use organic solvents to make a stock solution?
Yes, using a suitable organic solvent to create a concentrated stock solution is a common and effective strategy.[10][11] Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often good choices for initial dissolution before further dilution into an aqueous experimental medium.[5]
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific problems you may encounter and provides systematic approaches to resolve them.
Issue 1: The compound will not dissolve in my aqueous buffer (e.g., PBS pH 7.4).
Underlying Cause: The pH of a neutral or basic buffer is above the pKa of one or both of the protonated amine groups, causing the compound to convert to its less soluble free base form.[5][12][13]
Solutions:
-
pH Adjustment: The most direct solution is to lower the pH of your solvent or buffer.
-
Protocol: Prepare your aqueous buffer and then slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to be acidic (e.g., pH 4-5) before adding the this compound. This ensures the amine groups remain protonated and thus solubilized.[14]
-
-
Prepare an Acidified Stock: Dissolve the compound in acidified water first to create a concentrated stock, then dilute it into your final buffer.
-
Protocol: Weigh the required amount of the compound. Dissolve it in a small volume of water that has been pre-adjusted to an acidic pH (e.g., pH 3-4 with HCl). Once fully dissolved, you can add this stock solution to your experimental system. Be mindful that this will slightly lower the pH of your final solution.
-
Issue 2: The compound dissolves initially but then precipitates over time or upon dilution.
Underlying Cause: This phenomenon, known as disproportionation or "crashing out," can occur for several reasons.[15] It can happen if a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous buffer, causing a localized supersaturation that exceeds the solubility limit.[5] It can also be due to a gradual pH shift or interaction with other components in the media.
Solutions:
-
Optimize Dilution Technique:
-
Protocol: When diluting a stock solution, add the stock to the aqueous buffer slowly and with vigorous stirring or vortexing. This helps to rapidly disperse the compound and avoid localized high concentrations that can initiate precipitation.[5]
-
-
Use a Co-solvent System: A co-solvent can help bridge the polarity gap between your initial solvent and the final aqueous medium, improving solubility.[10][14]
-
Protocol: If using a DMSO stock, consider adding an intermediate-polarity, water-miscible solvent like ethanol or isopropanol to your buffer system if your experiment allows.[16]
-
-
Temperature Control: For some compounds, solubility is temperature-dependent.
-
Protocol: Try gentle warming of the solution while dissolving the compound.[14][16] However, be cautious as elevated temperatures can also degrade sensitive compounds. Conversely, for some hydrochloride salts, cooling the solution can sometimes help prevent disproportionation.[15] Always check the compound's stability at different temperatures.
-
Issue 3: Incomplete dissolution in an organic solvent for a reaction.
Underlying Cause: While the dihydrochloride salt form enhances water solubility, it decreases solubility in non-polar organic solvents.[16] Solvents like hexanes or toluene are generally poor choices.[16]
Solutions:
-
Select a More Polar Organic Solvent:
-
Recommendation: Switch to more polar organic solvents. For polar aprotic options, consider DMSO, DMF, or acetonitrile. For polar protic options, methanol and ethanol are good starting points.[4]
-
-
Use a Co-Solvent System:
-
Protocol: If your reaction requires a moderately polar solvent like Tetrahydrofuran (THF) or ethyl acetate, adding a small amount of a more polar co-solvent like ethanol or methanol can significantly improve the solubility of the hydrochloride salt.[16]
-
-
Consider In-situ Free-Basing (for organic reactions): If the reaction conditions are compatible with a base and the free amine is required, you can convert the salt back to the free base.
-
Protocol: Dissolve the dihydrochloride salt in an aqueous solution. Add a stoichiometric amount of a base (e.g., sodium bicarbonate or a tertiary amine like triethylamine) to neutralize the HCl. The free base may precipitate or can be extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer can then be dried and used for the reaction.
-
Data Summary Table
| Solvent Type | Examples | Solubility of this compound | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High (especially at low pH) | The salt is ionic and can form strong hydrogen bonds.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good dipole-dipole interactions can solvate the salt. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low | "Like dissolves like" principle; the highly polar salt is incompatible with non-polar solvents.[16][17] |
Experimental Workflow & Decision Diagram
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Quora. What is the best way to make aniline dissolve in water? (2022). Available at: [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. (2024). Available at: [Link]
-
PubMed Central. Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]
-
R. Williams. pKa Data Compiled by R. Williams. Available at: [Link]
-
R. Williams. pKa Data Compiled by R. Williams page-1. Available at: [Link]
-
Quora. How to obtain pure aniline from a mixture of phenol and aniline? (2014). Available at: [Link]
-
Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. (2021). Available at: [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. (2022). Available at: [Link]
-
Khan Academy. pH and solubility. Available at: [Link]
-
YouTube. 17.6 pH Effects on Solubility | General Chemistry. (2022). Available at: [Link]
-
Reddit. Solubility in organic solvents and water. (2014). Available at: [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Khan Academy [khanacademy.org]
- 13. youtube.com [youtube.com]
- 14. quora.com [quora.com]
- 15. ovid.com [ovid.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Technical Support Center: 2-(2-Aminoethyl)aniline Dihydrochloride Reaction Byproduct Analysis
Welcome to the technical support center for 2-(2-Aminoethyl)aniline Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and byproduct analysis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.
Introduction
2-(2-Aminoethyl)aniline is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can be prone to the formation of various byproducts that can complicate purification and impact the quality of the final product. Understanding the genesis of these impurities and possessing robust analytical methods for their detection are paramount for successful research and development. This guide provides practical, experience-driven insights into identifying and mitigating these challenges.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and analysis of 2-(2-Aminoethyl)aniline, offering causative explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My reaction to synthesize 2-(2-Aminoethyl)aniline is resulting in a lower than expected yield. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to suboptimal reaction conditions or the prevalence of side reactions. The primary synthetic route typically involves the reduction of 2-(2-nitro-phenyl)-ethylamine or a similar precursor.
Potential Causes & Solutions:
-
Incomplete Reaction: The reduction of the nitro group is a critical step.
-
Causality: Insufficient catalyst loading (e.g., Pd/C), inadequate hydrogen pressure, or short reaction times can lead to incomplete conversion of the starting material.[1]
-
Solution: Ensure the catalyst is fresh and active. Increase the catalyst loading or hydrogen pressure incrementally. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2]
-
-
Side Reactions: The presence of two amine functionalities makes the molecule susceptible to various side reactions.
-
Causality: The primary aliphatic amine is more nucleophilic than the aromatic amine and can participate in unwanted side reactions.
-
Solution: Control the reaction temperature. Lower temperatures can often suppress the rates of side reactions more than the desired reaction. The choice of solvent can also influence reaction pathways.
-
Issue 2: Presence of an Unexpected, Higher Molecular Weight Impurity
Question: I'm observing a significant peak in my Mass Spectrometry (MS) data corresponding to a mass roughly double that of my product. What is this impurity?
Answer:
This observation strongly suggests the formation of a dimer. Dimerization is a common side reaction for anilines and related compounds, especially under oxidative conditions.[3][4][5]
Causality and Identification:
-
Oxidative Dimerization: The aniline moiety is susceptible to oxidation, which can lead to the formation of radical cations that then couple.[4] This can result in various regioisomeric dimers. The most common coupling modes are head-to-tail (N-C) and tail-to-tail (C-C).[4]
-
Identification:
-
Mass Spectrometry (MS): The most direct evidence will be a parent ion at approximately twice the molecular weight of 2-(2-Aminoethyl)aniline. Fragmentation patterns can help elucidate the linkage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show a more complex spectrum than the starting material, with a lower ratio of aliphatic to aromatic protons. 2D NMR techniques like COSY and HMBC can be invaluable in determining the exact connectivity of the dimer.[6][7]
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can suppress oxidative side reactions.
Issue 3: An Impurity with a Similar Retention Time to the Product in HPLC
Question: My HPLC analysis shows an impurity that co-elutes or has a very similar retention time to my main product, making purification difficult. How can I resolve and identify this impurity?
Answer:
This is a frequent challenge, often indicating the presence of a structurally similar byproduct, such as an isomer or a cyclized product.
Potential Byproduct: Indoline Derivative
A likely candidate for this impurity is an indoline derivative, formed through intramolecular cyclization. This can occur if the synthesis involves a precursor with a leaving group on the ethyl side chain (e.g., 2-(2-chloroethyl)aniline).[8]
Caption: Troubleshooting workflow for co-eluting impurities.
Analytical and Purification Strategies:
-
HPLC Method Development:
-
Mobile Phase Modification: Altering the pH of the aqueous component of the mobile phase can change the ionization state of the amines, leading to significant shifts in retention times.
-
Solvent Gradient: Adjusting the gradient slope can improve the resolution between closely eluting peaks.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter the selectivity.[9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purification:
-
Column Chromatography: A carefully selected solvent system on silica gel can effectively separate the product from impurities.[2][14]
-
Acid-Base Extraction: The basicity of the amine groups can be exploited to purify the compound by extracting it into an acidic aqueous phase, washing the organic impurities away, and then basifying the aqueous phase to recover the product.[14]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect in the synthesis of 2-(2-Aminoethyl)aniline?
A1: The most common byproducts arise from incomplete reactions, side reactions of the starting materials, or degradation of the product. These can include:
-
Unreacted Starting Material: For instance, 2-(2-nitrophenyl)ethylamine if the reduction is incomplete.
-
Cyclized Products: Intramolecular reactions can lead to heterocyclic structures like indolines.[8]
-
Dimers/Oligomers: Oxidative coupling of the aniline moiety can form dimers or even small polymers.[4][5]
-
Products from Over-alkylation: If alkylating agents are used, there is a possibility of forming secondary and tertiary amines.[2]
Q2: Which analytical techniques are most suitable for byproduct analysis?
A2: A multi-technique approach is highly recommended for comprehensive analysis:[6]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main component and detecting non-volatile impurities. A UV detector is commonly used for aromatic compounds.[12][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile byproducts. Derivatization may be required to improve the volatility and peak shape of the amines.[10][17][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of MS, making it ideal for identifying unknown impurities without derivatization.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation of unknown byproducts once they are isolated or present in sufficient concentration in a mixture.[6][7][19]
Q3: How can I purify this compound to remove these byproducts?
A3: Purification strategies depend on the nature of the impurities:
-
Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical.
-
Column Chromatography: Silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) is a standard and effective method.[14]
-
Acid-Base Extraction: This technique can be used to separate the basic amine product from non-basic impurities.[14]
Q4: Can the dihydrochloride salt form affect my analysis?
A4: Yes. When performing LC-MS, the presence of chloride ions can sometimes lead to the formation of adducts with the analyte, which might complicate the mass spectrum. It's also important to consider that the salt form is highly polar and may behave differently in chromatographic systems compared to the free base. For GC analysis, the compound will need to be neutralized to the free base and then derivatized.
Part 3: Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general starting point for the analysis of 2-(2-Aminoethyl)aniline. Optimization may be required based on the specific impurities present.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in Mobile Phase A at ~1 mg/mL |
Protocol 2: GC-MS Analysis with Derivatization
This protocol is for the identification of volatile impurities and the main compound.
Caption: Workflow for GC-MS analysis with derivatization.
-
Sample Preparation: Accurately weigh about 1-2 mg of the sample into a vial. If it is the dihydrochloride salt, neutralize with a suitable base and extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
-
Derivatization: Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture (e.g., at 60-70 °C for 30 minutes) to convert the primary amines to their trimethylsilyl (TMS) derivatives.
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) for identification.
References
-
Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]
-
Royal Society of Chemistry. Aniline assisted dimerization of phenylalanines: convenient synthesis of 2-aroyl-3-arylquinoline in an I2-DMSO system - Organic & Biomolecular Chemistry. Available at: [Link]
-
MDPI. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available at: [Link]
-
United States Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Available at: [Link]
-
United States Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
-
ResearchGate. Initial dimerization of aniline. Available at: [Link]
-
Veeprho. Aniline Impurities and Related Compound. Available at: [Link]
-
ResearchGate. Optimization of amination/cyclization of allenyne 2a with aniline 1. Available at: [Link]
-
National Institutes of Health. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available at: [Link]
-
MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available at: [Link]
- Google Patents. CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine.
-
Journal of Organic and Pharmaceutical Chemistry. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Available at: [Link]
-
National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function. Available at: [Link]
-
ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. Available at: [Link]
-
Springer. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]
-
ChemSrc. 2-(2-Aminoethyl)aniline | CAS#:48108-93-6. Available at: [Link]
-
ResearchGate. Synthesis of of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Available at: [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Available at: [Link]
-
ScienceDirect. NMR spectroscopy as a characterization tool enabling biologics formulation development. Available at: [Link]
-
PubMed. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. Available at: [Link]
-
ResearchGate. The cyclization of cyclohexanone, aniline and thioglycolic. Available at: [Link]
- Google Patents. CA2009364C - Preparation of tris(2-aminoethyl)amine.
-
ResearchGate. The oxidation of aniline yields a dimer, semidine, and subsequently a.... Available at: [Link]
-
LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Available at: [Link]
-
National Institutes of Health. The dimerization of Δ1-piperidine-2-carboxylic acid. Available at: [Link]
- Google Patents. CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
-
LabSolutions. 2-(2-amino-ethyl)-aniline. Available at: [Link]
-
National Institutes of Health. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Aniline assisted dimerization of phenylalanines: convenient synthesis of 2-aroyl-3-arylquinoline in an I2-DMSO system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. epa.gov [epa.gov]
- 18. d-nb.info [d-nb.info]
- 19. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 2-(2-Aminoethyl)aniline dihydrochloride in solution
Technical Support Center: 2-(2-Aminoethyl)aniline Dihydrochloride
A Guide to Preventing Degradation in Solution
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. We will explore the causality behind its degradation and provide robust, self-validating protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: My solution of this compound turned yellow/brown shortly after preparation. What is happening?
A: This color change is the most common indicator of degradation. The 2-(2-Aminoethyl)aniline molecule contains a primary aromatic amine (the aniline group), which is highly susceptible to oxidation.[1][2] The electron-donating nature of the amino group makes the aromatic ring electron-rich and prone to attack by oxidizing agents, with atmospheric oxygen being the primary culprit.[1] This oxidation process leads to the formation of highly colored conjugated species, such as quinone-imines and, eventually, complex polymeric materials, which cause the solution to appear anywhere from pale yellow to dark brown or black.[1]
Q2: Why is the compound supplied as a dihydrochloride salt? Does this help with stability?
A: Yes, it significantly helps, particularly with shelf-life as a solid and initial stability in solution. The dihydrochloride salt form means that both the aromatic and the ethylamine amino groups are protonated (exist as -NH₃⁺Cl⁻). This protonation has a crucial stabilizing effect: the positively charged ammonium group acts as an electron-withdrawing group, which deactivates the aromatic ring and makes it less susceptible to oxidation.[1] When you dissolve the salt in a neutral solvent like water or ethanol, it creates a mildly acidic environment, which helps maintain the protonated, more stable state.
Q3: What are the key factors that accelerate the degradation of this compound in solution?
A: The degradation is a multifaceted process influenced by several environmental factors. Understanding and controlling these is the foundation of maintaining a stable solution.
| Factor | Effect on Degradation | Primary Mitigation Strategy |
| Oxygen | The primary driver of oxidative degradation, leading to colored impurities.[1][3] | Work under an inert atmosphere (Nitrogen or Argon) using degassed solvents.[3][4] |
| Light | UV and visible light can provide the energy to initiate and accelerate photo-oxidative reactions.[2][5] | Use amber glass vials or wrap containers in aluminum foil to protect from light. |
| pH | Higher (alkaline) pH deprotonates the stabilizing ammonium groups, reverting to the highly reactive free amine form, drastically increasing the rate of oxidation.[1][6] | Maintain a neutral to acidic pH. Use buffered systems if your application requires a specific pH. |
| Temperature | Increased temperature accelerates the rate of all chemical reactions, including oxidation. | Store solutions at reduced temperatures (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles.[7] |
| Metal Ions | Trace transition metal ions (e.g., Fe³⁺, Cu²⁺) can catalytically accelerate oxidation. | Use high-purity solvents and reagents. Consider a chelating agent like EDTA in stock solutions if metal contamination is suspected. |
Part 2: Troubleshooting Guide
This section provides direct answers to specific problems you may encounter during your experiments.
Q: My solution changed color. Can I still use it?
A: It is strongly advised not to. The color indicates the presence of unknown quantities of various oxidation products.[1] These impurities can interfere with your reaction, lead to unexpected side products, and cause non-reproducible results. The best practice is to discard the discolored solution and prepare a fresh batch using the preventative protocols outlined below.
Q: I prepared my solution under an inert atmosphere, but it still degraded over time. What else could be wrong?
A: This situation points to more subtle issues. Consider the following:
-
Incomplete Degassing: Was your solvent sufficiently degassed? Sparging with an inert gas for at least 15-30 minutes is crucial to remove dissolved oxygen.[3]
-
Container Permeability/Seal: If using a vial with a septum, repeated punctures can compromise the seal, allowing slow ingress of air.[8] Ensure you are using high-quality septa and consider using techniques like cannula transfer for multiple aliquots.[8]
-
Headspace Air: Did you flush the headspace of your storage container with inert gas before sealing? Any air trapped in the headspace contains enough oxygen to cause degradation over time.
-
Solvent Purity: Solvents can contain dissolved oxygen or trace metal impurities that promote oxidation. Always use high-purity, HPLC-grade, or anhydrous solvents.
Troubleshooting Workflow
This decision tree can help diagnose the root cause of solution instability.
Caption: Troubleshooting Decision Tree for Degradation Issues.
Part 3: Experimental Protocols & Workflows
Adherence to rigorous technique is the most effective way to prevent degradation. The following protocols provide a self-validating system for preparing and storing stable solutions.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol requires standard laboratory equipment for handling air-sensitive reagents, such as a Schlenk line or a glove box.[4][8]
Materials:
-
This compound
-
High-purity solvent (e.g., anhydrous ethanol, or Milli-Q water)
-
Schlenk flask or serum vial with a septum cap
-
Source of dry, inert gas (Argon or Nitrogen)
-
Gas-tight syringes and needles
-
Amber glass storage vessel (e.g., Sure/Seal™ bottle or amber vial)
Procedure:
-
Solvent Degassing: Place the required volume of solvent into a Schlenk flask. Bubble inert gas through the solvent via a long needle or cannula for at least 30 minutes to remove dissolved oxygen.
-
Prepare Vessel: Take a clean, dry Schlenk flask or vial (the "dissolving vessel") with a stir bar, seal it with a septum, and cycle between vacuum and inert gas backfill three times to ensure an inert atmosphere.
-
Weigh Compound: In a glove box or under a positive flow of inert gas, quickly weigh the desired amount of this compound and add it to the dissolving vessel. Reseal the vessel immediately.
-
Dissolution: Using a gas-tight syringe, transfer the degassed solvent from the solvent flask to the dissolving vessel containing the solid compound.
-
Stir: Place the vessel on a magnetic stir plate and stir until the solid is completely dissolved. The solution should be clear and colorless.
-
QC Check (Self-Validation): If equipment is available, take a small aliquot of the freshly prepared solution and run a UV-Vis spectrum (approx. 300-700 nm). A stable, undegraded solution should show no significant absorbance in the visible region (>400 nm). This spectrum serves as your baseline (t=0) for future stability checks.
-
Storage: Transfer the final solution via cannula or a gas-tight syringe to a clean, dry, and inerted amber storage vial for long-term storage. Ensure the headspace is flushed with inert gas before sealing tightly.
Workflow for Preparing a Stabilized Solution
Caption: Recommended Workflow for Solution Preparation.
Part 4: Understanding the Degradation Pathway
While a complex series of reactions can occur, the fundamental degradation pathway is initiated by the one-electron oxidation of the aniline nitrogen.[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.dk [fishersci.dk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The effect of solution pH and peroxide in the TiO2-induced photocatalysis of chlorinated aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 2-(2-Aminoethyl)aniline Dihydrochloride
Welcome to the technical support guide for the synthesis of 2-(2-Aminoethyl)aniline Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis.
Introduction
2-(2-Aminoethyl)aniline is a valuable building block in medicinal chemistry and materials science, often used as a precursor for more complex molecules. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. The most common and reliable route involves the reduction of a corresponding nitroaromatic precursor, 2-(2-nitroethyl)aniline. This guide focuses on the catalytic hydrogenation pathway, a widely used and scalable method, and the subsequent formation of the stable dihydrochloride salt.
This document provides a detailed experimental protocol, a comprehensive troubleshooting guide in a question-and-answer format, and frequently asked questions to ensure a successful synthesis.
Overall Synthetic Workflow
The synthesis is typically a two-step process: the reduction of the nitro group followed by the formation of the dihydrochloride salt.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Question: My reaction shows low or no conversion of the starting material. What are the potential causes?
Answer: Low or no conversion is a common issue often linked to the catalytic hydrogenation step. Here are the primary factors to investigate:
-
Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst is the cornerstone of this reduction.
-
Quality: Ensure you are using a fresh, high-quality catalyst. Older or improperly stored Pd/C can lose activity.
-
Poisoning: The catalyst can be "poisoned" by impurities. Sulfur-containing compounds are notorious catalyst poisons.[1] Ensure your starting material and solvent are of high purity.
-
Amount: A typical catalyst loading is 5-10 mol% of the starting material. Using too little catalyst will result in a sluggish or incomplete reaction.
-
-
Hydrogen Supply:
-
Pressure: While the reaction can proceed at atmospheric pressure (e.g., using a hydrogen-filled balloon), a higher pressure (20-50 psi) in a properly rated hydrogenation vessel will significantly increase the reaction rate.
-
Delivery: Ensure there are no leaks in your hydrogenation apparatus. The reaction vessel should be adequately purged with an inert gas (like nitrogen or argon) before introducing hydrogen to remove oxygen, which can deactivate the catalyst.
-
-
Reaction Conditions:
-
Solvent: Methanol or ethanol are excellent solvent choices as they readily dissolve both the starting material and hydrogen.
-
Temperature: The reaction is typically run at room temperature. A slight increase in temperature (to 30-40 °C) might enhance the rate, but excessive heat is usually unnecessary.
-
Agitation: Vigorous stirring is crucial. The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen), and efficient mixing is required to ensure hydrogen is available at the catalyst surface.
-
Question: My TLC analysis shows both starting material and product. How can I drive the reaction to completion?
Answer: An incomplete reaction indicates that one of the limiting factors mentioned above is at play.
-
Check for Leaks: First, ensure your system is holding hydrogen pressure.
-
Extend Reaction Time: Continue the reaction for a few more hours, monitoring by TLC every 1-2 hours.
-
Re-evaluate Catalyst: If the reaction stalls, the catalyst may be deactivated. Carefully and under an inert atmosphere, you can try adding a fresh portion of the catalyst.
-
Increase Hydrogen Pressure: If your equipment allows, increasing the hydrogen pressure can help drive the reaction to completion.
Question: I'm observing unexpected spots on my TLC plate. What are the likely side products?
Answer: While catalytic hydrogenation is generally a clean reaction, side products can form under non-ideal conditions.
-
Hydroxylamine Intermediate: Incomplete reduction can lead to the formation of the N-hydroxy intermediate. This is usually transient but can accumulate if the catalyst is not fully active.
-
Polymerization/Degradation: Aniline derivatives can be sensitive to air and light, leading to the formation of colored, polymeric materials.[2] This is more of a concern during workup and purification than during the reaction itself, which is conducted in a reducing atmosphere.
To minimize side products, ensure a fully active catalyst and a robust, oxygen-free hydrogen atmosphere.
Question: My final product is discolored (e.g., yellow or brown). How can I purify it?
Answer: Discoloration is a frequent issue with aniline compounds, which are prone to aerial oxidation.[1][2] The dihydrochloride salt is generally more stable and less colored than the free base.
-
Recrystallization: This is the most effective method for purifying the final salt. A common solvent system is methanol/ether or ethanol/ether. Dissolve the crude salt in a minimal amount of hot methanol or ethanol, and then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
Activated Carbon (Charcoal) Treatment: If the product is highly colored, you can add a small amount of activated carbon to the hot solution during recrystallization. The carbon will adsorb the colored impurities. Be sure to filter the hot solution through a pad of celite to remove the carbon before crystallization.
-
Proper Storage: Store the final product in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a dark, cool place to prevent degradation.[3]
Question: My NMR spectrum is complex. What are the expected signals for this compound?
Answer: The protonation of the two amino groups to form the dihydrochloride salt significantly influences the NMR spectrum.
-
¹H NMR:
-
Aromatic Protons (Ar-H): You should expect a complex multiplet pattern in the aromatic region (typically ~7.0-7.5 ppm). The ortho-substitution pattern will lead to four distinct signals.
-
Ethyl Chain Protons (-CH₂-CH₂-): The two methylene groups will appear as two distinct signals, likely triplets or complex multiplets, in the range of ~2.8-3.5 ppm. The protons on the carbon adjacent to the aromatic ring will be more downfield than those adjacent to the ammonium group.
-
Ammonium Protons (-NH₃⁺): These protons will appear as broad singlets, often in the range of 7-9 ppm, but their chemical shift can be highly dependent on the solvent and water content. They may also exchange with residual water in the solvent, leading to very broad or even invisible signals.
-
-
¹³C NMR:
-
Aromatic Carbons: Expect six signals in the aromatic region (~115-145 ppm).
-
Ethyl Chain Carbons: Two signals in the aliphatic region (~30-45 ppm).
-
Referencing spectral data from similar aniline compounds can be helpful for comparison.[4][5][6]
Detailed Experimental Protocol
This protocol describes the reduction of 2-(2-nitroethyl)aniline and subsequent conversion to the dihydrochloride salt.
Materials & Reagents:
| Reagent/Material | Quantity (Example Scale) | Molar Eq. | Notes |
| 2-(2-Nitroethyl)aniline | 5.0 g | 1.0 | Starting Material |
| Palladium on Carbon (10 wt%) | 250-500 mg | 0.05-0.10 | Catalyst |
| Methanol (MeOH) | 100 mL | - | Anhydrous grade recommended |
| Hydrogen (H₂) gas | Sufficient pressure | Excess | High purity |
| Concentrated Hydrochloric Acid (HCl) | ~5 mL | Excess | For salt formation |
| Diethyl Ether (Et₂O) | As needed | - | For precipitation/washing |
Procedure:
-
Reaction Setup:
-
To a hydrogenation vessel, add 2-(2-nitroethyl)aniline (5.0 g) and methanol (100 mL). Stir until fully dissolved.
-
Carefully add 10% Pd/C (250-500 mg) under a gentle stream of nitrogen or argon. Safety Note: Pd/C can be pyrophoric when dry. Handle with care.
-
Seal the vessel, and purge the system by evacuating and backfilling with nitrogen (repeat 3 times).
-
-
Hydrogenation:
-
Evacuate the vessel one final time and backfill with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by periodically taking a sample (after safely purging the system) for TLC analysis. The reaction is typically complete within 4-8 hours.
-
-
Workup and Catalyst Removal:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of fresh methanol to ensure complete recovery of the product. Safety Note: The filtered catalyst should not be allowed to dry in the air as it may ignite. Quench it carefully with water.
-
-
Salt Formation and Isolation:
-
Transfer the filtrate to a clean flask and cool it in an ice bath.
-
While stirring, slowly add concentrated HCl dropwise. The dihydrochloride salt will begin to precipitate as a white solid.
-
Continue adding HCl until no further precipitation is observed (check the pH to ensure it is strongly acidic).
-
Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities and to aid in drying.
-
Dry the product under high vacuum to yield this compound as a white to off-white solid.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like ethyl acetate/hexanes (e.g., 1:1 ratio). The starting nitro compound will be less polar (higher Rf) than the product amine. Staining with ninhydrin can be used to visualize the amine product, which will typically appear as a colored spot.
-
Why is the dihydrochloride salt prepared instead of isolating the free base? The free base, 2-(2-aminoethyl)aniline, is an oily liquid that is much more susceptible to air oxidation and discoloration.[2][7] The dihydrochloride salt is a stable, crystalline solid that is easier to handle, purify, and store long-term.[8]
-
What are the critical safety precautions for this synthesis?
-
Aniline Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure your apparatus is properly assembled and leak-checked. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Catalyst Handling: Pd/C can be pyrophoric. Never allow it to become dry and exposed to air. Always handle it under an inert atmosphere or as a slurry in a solvent.
-
References
-
PrepChem. (n.d.). Synthesis of 4-(2-aminoethyl)aniline. Retrieved from PrepChem.com. [Link]
- Google Patents. (2011). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
-
Journal of Chemical and Pharmaceutical Research. (2015). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]
-
National Center for Biotechnology Information. (1983). Synthesis of 2-aminoethylarsonic acid. A new synthesis of primary. PMC. [Link]
-
The Royal Society of Chemistry. (2017). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]
-
LookChem. (n.d.). Purification of Aniline. Chempedia. [Link]
-
Chemistry Stack Exchange. (2016). How to synthesise 2-aminoethyl benzene. [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)aniline hydrochloride. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
The Royal Society of Chemistry. (2015). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
- Google Patents. (2019). CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine.
-
Reddit. (2014). Purify and dry aniline?. r/chemistry. [Link]
-
Molecules. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
-
PubChem. (n.d.). Aniline. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Organic Syntheses. (n.d.). n-2-cyanoethylaniline. [Link]
- Google Patents. (2011). CN102180800A - Synthesis method of aniline compound.
-
NoteBro.com. (2013). Exp 7 – Reductive Amination Problem Set. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4403-69-4|2-(Aminomethyl)aniline|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. scbt.com [scbt.com]
Technical Support Center: A Guide to Handling 2-(2-Aminoethyl)aniline Dihydrochloride
Welcome to the technical support center for 2-(2-Aminoethyl)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success and integrity of your experiments.
Introduction: Understanding the Compound
This compound is a white crystalline solid that serves as a valuable building block in organic synthesis.[1] Its structure, featuring both a primary aliphatic amine and an aromatic amine, makes it a key component in the synthesis of various heterocyclic compounds, including quinazolines, and in the formation of imines.[2][3][4] However, its dihydrochloride salt form and the inherent reactivity of the aniline moiety present specific challenges that require careful consideration.
This guide is structured to address these challenges directly, providing not just solutions but also the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the key physical and chemical properties of this compound?
-
Why is my solid this compound clumping or appearing wet?
-
My reaction mixture is turning dark brown/black. What is causing this discoloration?
-
I'm having trouble dissolving this compound in my organic solvent. What should I do?
-
What are the optimal pH conditions for reactions involving this compound, particularly for imine formation?
-
-
Troubleshooting Guides
-
Issue 1: Poor or Inconsistent Reaction Yields
-
Issue 2: Difficulty in Product Purification
-
Issue 3: Incomplete Conversion of Starting Material
-
-
Experimental Protocols
-
Protocol 1: Handling and Dispensing of Hygroscopic this compound
-
Protocol 2: In Situ Generation of the Free Base for Enhanced Solubility in Organic Solvents
-
Protocol 3: General Procedure for Imine Formation with an Aldehyde or Ketone
-
Protocol 4: Post-Reaction Purification via Acid-Base Extraction
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a white to off-white crystalline solid.[1] As a dihydrochloride salt, it is generally soluble in water and polar protic solvents like ethanol and methanol.[1] Its solubility in less polar organic solvents is limited. The presence of two amine groups, one aliphatic and one aromatic, dictates its reactivity. The aniline moiety is susceptible to oxidation, while both amines can act as nucleophiles.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 209.12 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water, ethanol, methanol | [1] |
Q2: Why is my solid this compound clumping or appearing wet?
A2: This is a classic sign of hygroscopicity. Dihydrochloride salts have a tendency to absorb moisture from the atmosphere.[5][6] This can affect the accuracy of weighing and the stoichiometry of your reaction. It is crucial to store the compound in a tightly sealed container in a desiccator and to handle it in a dry environment, such as a glove box or under a stream of inert gas.[7]
Q3: My reaction mixture is turning dark brown/black. What is causing this discoloration?
A3: The discoloration is most likely due to the oxidation of the aniline group.[1] Aromatic amines are electron-rich and prone to oxidation, which can be accelerated by exposure to air (oxygen), metal ions (from catalysts or reagents), and light.[1][8][9] This oxidation leads to the formation of colored impurities and polymeric materials. To mitigate this, it is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[1]
Q4: I'm having trouble dissolving this compound in my organic solvent. What should I do?
A4: The dihydrochloride salt form has low solubility in many common organic solvents. To improve solubility, you can convert the salt to its free base form, which is more soluble in organic solvents.[10] This can be done in situ by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your reaction mixture.[10] Typically, two equivalents of the base are required to neutralize the two hydrochloride equivalents.
Q5: What are the optimal pH conditions for reactions involving this compound, particularly for imine formation?
A5: The formation of imines from amines and carbonyl compounds is generally acid-catalyzed but is also pH-sensitive. The reaction rate is often optimal in a mildly acidic environment (pH 4-5).[11][12] At a lower pH, the amine nucleophile becomes protonated and non-nucleophilic.[11][12] At a higher pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[11][12] When starting with the dihydrochloride salt, the addition of a base to liberate the free amine will raise the pH. Careful adjustment of the pH with a suitable acid or buffer may be necessary to achieve optimal reaction conditions.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Reaction Yields
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low to no product formation. | 1. Incomplete dissolution of starting material: The dihydrochloride salt is not fully dissolved in the reaction solvent. 2. Incorrect pH: The reaction conditions are too acidic or too basic. 3. Oxidation of the aniline: The starting material is degrading before it can react. | 1. Generate the free base in situ: Add two equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) to the reaction mixture to improve solubility.[10] 2. Optimize pH: If possible, monitor and adjust the pH of the reaction mixture to the optimal range for the specific transformation (e.g., pH 4-5 for imine formation).[11][12] 3. Use an inert atmosphere: Purge the reaction vessel with nitrogen or argon and use degassed solvents to minimize oxidation.[1] |
| Formation of multiple unidentified byproducts. | 1. Side reactions due to oxidation: The aniline moiety is undergoing oxidative side reactions. 2. Instability of the product: The desired product may be unstable under the reaction or workup conditions. | 1. Protect the aniline group: If the reaction chemistry allows, consider protecting the aniline nitrogen as an acetanilide. This can be deprotected after the desired reaction.[1] 2. Modify workup: Minimize the duration of the workup and avoid prolonged exposure to air or strong acids/bases. |
Issue 2: Difficulty in Product Purification
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Unreacted starting material co-elutes with the product during chromatography. | The polarity of the product is similar to that of the free base of the starting material. | 1. Acid-base extraction: Before chromatography, perform an aqueous wash with dilute acid (e.g., 1M HCl) to protonate and extract the basic starting material and product into the aqueous layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[13][14] Be mindful of the stability of your product in acidic and basic conditions. 2. Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| The final product is colored, even after purification. | The product is contaminated with colored oxidation byproducts. | 1. Charcoal treatment: During recrystallization, adding a small amount of activated charcoal can help adsorb colored impurities. 2. Optimize reaction conditions: The best solution is to prevent the formation of these impurities by running the reaction under an inert atmosphere.[1] |
Issue 3: Incomplete Conversion of Starting Material
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time. | 1. Insufficient base: If generating the free base in situ, an insufficient amount of base was added. 2. Reversible reaction: The reaction may be reversible and has reached equilibrium. | 1. Ensure sufficient base: Use at least two full equivalents of the non-nucleophilic base to ensure complete conversion to the free base. 2. Remove byproducts: For condensation reactions like imine formation, removing water as it is formed (e.g., using a Dean-Stark trap or molecular sieves) can drive the reaction to completion. |
Experimental Protocols
Protocol 1: Handling and Dispensing of Hygroscopic this compound
This protocol outlines the procedure for accurately weighing and dispensing the hygroscopic solid.
Caption: Workflow for handling hygroscopic solids.
Protocol 2: In Situ Generation of the Free Base for Enhanced Solubility in Organic Solvents
This protocol describes the conversion of the dihydrochloride salt to its more soluble free base within the reaction vessel.
-
To a stirred suspension of this compound (1.0 eq) in the desired anhydrous organic solvent (e.g., THF, DCM, or acetonitrile) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (2.2 eq) or diisopropylethylamine (2.2 eq) dropwise at room temperature.
-
Stir the mixture for 15-30 minutes. The formation of the triethylammonium chloride or diisopropylethylammonium chloride salt as a white precipitate may be observed.
-
The resulting mixture containing the free 2-(2-Aminoethyl)aniline is now ready for the subsequent reaction step.
Caption: In situ free base generation.
Protocol 3: General Procedure for Imine Formation with an Aldehyde or Ketone
This protocol provides a general method for the condensation reaction to form an imine.
-
Generate the free base of 2-(2-Aminoethyl)aniline in situ as described in Protocol 2.
-
To the resulting mixture, add the aldehyde or ketone (1.0-1.2 eq).
-
If necessary, add a catalytic amount of a mild acid (e.g., acetic acid) to achieve a pH of approximately 4-5.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, proceed with the workup and purification.
Protocol 4: Post-Reaction Purification via Acid-Base Extraction
This protocol details a common method for separating the basic product from non-basic impurities.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Diamine Linkers: A Comparative Analysis of 2-(2-Aminoethyl)aniline
Introduction: The Critical Role of Diamine Linkers in Molecular Architecture
In the intricate world of molecular design, from advanced materials to next-generation therapeutics, the humble linker molecule often holds the key to unlocking function. Among these, diamine linkers—bifunctional molecules containing two amine groups—are fundamental building blocks. They are the structural linchpins in the synthesis of polymers, macrocycles, coordination polymers, and sophisticated drug constructs like Proteolysis Targeting Chimeras (PROTACs).[1][2] The choice of diamine linker is far from trivial; its length, flexibility, stereochemistry, and electronic properties dictate the topology, stability, and ultimate function of the final assembly.[3][4]
This guide provides a deep, comparative analysis of 2-(2-Aminoethyl)aniline dihydrochloride , a unique linker featuring both an aliphatic and an aromatic amine. We will explore its distinct physicochemical properties and performance in key applications, contrasting it with two archetypal diamines: the flexible, aliphatic Ethylenediamine and the rigid, aromatic 1,2-Phenylenediamine . For researchers, medicinal chemists, and material scientists, understanding these differences is crucial for rational design and the strategic selection of the optimal linker for a given synthetic challenge.
The Contenders: A Physicochemical Deep Dive
The utility of a diamine linker is fundamentally governed by its structure. The three linkers under comparison represent distinct classes, each conferring unique properties to the final molecular construct.
2-(2-Aminoethyl)aniline presents a fascinating hybrid profile. It contains a primary aliphatic amine (part of the ethylamine moiety) and a primary aromatic amine (the aniline moiety). This structural asymmetry is the source of its most valuable characteristic: differential reactivity.
-
Aliphatic Amine (-CH₂-NH₂): The lone pair on this nitrogen is localized, making it a strong nucleophile and a stronger base.
-
Aromatic Amine (-C₆H₄-NH₂): The lone pair on this nitrogen is delocalized into the phenyl ring's π-system, rendering it less basic and significantly less nucleophilic.
This electronic disparity allows for selective, stepwise reactions, often obviating the need for complex protection/deprotection schemes required when using symmetric diamines.[5][6][7]
Ethylenediamine is the simplest aliphatic diamine. Its two primary amine groups are chemically equivalent, and the short, flexible ethylene chain allows for conformational freedom. It is a strong chelating agent, readily forming stable five-membered rings with metal ions.[8][9]
1,2-Phenylenediamine (or o-phenylenediamine) is a fully aromatic, rigid linker. The two amine groups are attached to adjacent carbons on a benzene ring, fixing their spatial relationship. This rigidity is ideal for creating well-defined, predictable structures in materials like metal-organic frameworks (MOFs) and for forming specific heterocyclic systems.
Below is a visual and tabular comparison of these key linkers.
Caption: Structural comparison of the three diamine linkers.
Table 1: Comparative Physicochemical Properties
| Property | 2-(2-Aminoethyl)aniline | Ethylenediamine | 1,2-Phenylenediamine |
| CAS Number | 48108-93-6[10] | 107-15-3 | 95-54-5 |
| Molecular Formula | C₈H₁₂N₂[11] | C₂H₈N₂ | C₆H₈N₂ |
| Molecular Weight | 136.19 g/mol [11] | 60.10 g/mol | 108.14 g/mol |
| Structure Type | Asymmetric, Semi-rigid | Symmetric, Flexible | Symmetric, Rigid |
| Key Feature | Differential amine reactivity | High flexibility, strong chelation | Planar, rigid geometry |
| pKa (Conjugate Acid) | ~4.5 (anilinium), ~9.5 (ethylammonium) | ~7.5, ~10.7 | ~0.6, ~4.5 |
Note: pKa values are approximate and can vary with conditions.
Performance in Key Applications
The structural and electronic differences outlined above translate directly into distinct performance characteristics in various synthetic applications.
Coordination Chemistry and MOF Synthesis
The geometry of the linker is paramount in constructing coordination polymers and MOFs.[4][12]
-
Rigid Linkers (e.g., 1,2-Phenylenediamine): The predictable geometry of rigid linkers allows for the design of frameworks with well-defined pore structures and topologies.[13] Their stiffness contributes to robust, stable materials.
-
Flexible Linkers (e.g., Ethylenediamine): Flexible linkers can adapt to various coordination geometries, which can be an advantage but also leads to less predictable structures.[14] This flexibility can impart dynamic properties to the framework, such as "breathing" effects in response to guest molecules, but can also lead to framework collapse upon solvent removal.[15][16]
-
2-(2-Aminoethyl)aniline: This semi-rigid linker offers a unique balance. The rigid phenyl group can act as a structural buttress, while the flexible ethylamine "arm" can chelate a metal center, creating unique coordination pockets.[9] This can lead to complex, lower-symmetry frameworks with potentially interesting catalytic or separation properties. The two distinct amine donors (hard aliphatic vs. softer aromatic) can also show selective affinity for different metal ions or different sites on a multi-metallic cluster.
Macrocycle and Schiff Base Synthesis
The synthesis of macrocycles and other complex organic molecules often relies on condensation reactions, such as the formation of Schiff bases (imines).[17][18][19] Here, the differential reactivity of 2-(2-Aminoethyl)aniline is a decisive advantage.
Consider the reaction with a dialdehyde.
-
With Ethylenediamine , both ends are equally reactive, which can rapidly lead to polymerization unless high-dilution conditions are meticulously employed to favor intramolecular cyclization.[20][21]
-
With 2-(2-Aminoethyl)aniline , a chemist can exploit the reactivity difference. The more nucleophilic aliphatic amine will react preferentially with one aldehyde group under mild conditions.[5][7] The resulting mono-condensed intermediate can then be isolated and induced to react at the less reactive aniline amine under more forcing conditions, providing a controlled, stepwise route to the desired macrocycle.[22]
Caption: Stepwise macrocyclization workflow enabled by an asymmetric diamine linker.
Drug Development and Bioconjugation
In drug development, particularly for PROTACs and antibody-drug conjugates (ADCs), linkers are not just spacers but are critical for optimizing efficacy, solubility, and pharmacokinetic properties.[1]
-
Flexibility vs. Rigidity: Highly flexible linkers (like PEG chains derived from building blocks related to ethylenediamine) can improve solubility but may carry an "entropic penalty," where the molecule must adopt a specific, energetically unfavorable conformation to bind its targets. Rigid linkers can pre-organize the molecule in a bioactive conformation but may lead to poor solubility or an inability to span the required distance.
-
The Semi-Rigid Advantage: 2-(2-Aminoethyl)aniline offers a compelling "best-of-both-worlds" scenario. Its rigid phenyl group can serve as a scaffold, while the rotatable bonds of the ethyl group provide the necessary conformational freedom for optimal target engagement. This balance can be crucial for establishing the productive ternary complex (Target-PROTAC-E3 Ligase) required for protein degradation.
Experimental Protocol: Comparative Schiff Base Synthesis
This protocol provides a method to demonstrate the differential reactivity of 2-(2-Aminoethyl)aniline compared to Ethylenediamine in a Schiff base condensation with salicylaldehyde.
Objective: To synthesize and compare the products of the reaction between salicylaldehyde and two different diamines under controlled conditions.
Materials:
-
This compound
-
Ethylenediamine
-
Salicylaldehyde
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (95%)
-
Magnetic stirrer and hotplate
-
Standard glassware (Erlenmeyer flasks, beakers)
-
Vacuum filtration apparatus (Büchner funnel, filter paper)
Procedure:
Part A: Reaction with Ethylenediamine (Symmetric Linker)
-
Preparation: In a 50 mL Erlenmeyer flask, dissolve 0.61 g (5.0 mmol) of salicylaldehyde in 15 mL of 95% ethanol. Begin stirring.
-
Diamine Addition: In a separate beaker, prepare a solution of 0.15 g (2.5 mmol) of ethylenediamine in 5 mL of ethanol. Add this solution dropwise to the stirring salicylaldehyde solution at room temperature.[23]
-
Reaction: A bright yellow precipitate should form almost immediately. Continue stirring for 15 minutes to ensure the reaction is complete.
-
Isolation: Cool the flask in an ice bath for 10 minutes. Collect the yellow crystalline product (Salen ligand) by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold ethanol and allow them to air dry.
-
Characterization: Determine the yield and melting point. Analyze via ¹H-NMR and IR spectroscopy. The IR spectrum should show a prominent C=N (imine) stretch around 1630 cm⁻¹ and the absence of N-H and C=O stretches from the starting materials.
Part B: Reaction with 2-(2-Aminoethyl)aniline (Asymmetric Linker)
-
Free-Basing: This step is crucial as the starting material is a dihydrochloride salt. In a 100 mL beaker, dissolve 1.05 g (5.0 mmol) of this compound in ~20 mL of water. Slowly add a saturated solution of NaHCO₃ with stirring until gas evolution ceases and the pH is > 8. The free amine may separate as an oil. Extract the aqueous layer twice with 20 mL of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the free diamine.
-
Preparation: In a 50 mL Erlenmeyer flask, dissolve 0.61 g (5.0 mmol) of salicylaldehyde in 15 mL of 95% ethanol. Begin stirring at room temperature.
-
Diamine Addition: Dissolve the free 2-(2-Aminoethyl)aniline (assuming ~100% recovery from step 1, ~0.68 g, 5.0 mmol) in 5 mL of ethanol. Add this solution dropwise to the salicylaldehyde solution.
-
Reaction & Analysis: Stir the reaction at room temperature for 1 hour. Unlike Part A, a precipitate may not form immediately. The key to this experiment is to monitor the reaction by Thin Layer Chromatography (TLC) or ¹H-NMR at set time points.
-
Expected Observation: The initial product will be the Schiff base formed at the more reactive aliphatic amine . The characteristic imine proton will appear in the NMR spectrum, while the -NH₂ protons of the aniline moiety should remain.
-
-
Driving the Second Condensation (Optional): To form the bis-condensed product, a second equivalent of salicylaldehyde can be added and the reaction can be heated to reflux, potentially with a catalytic amount of acid.[24]
Interpreting the Results: This experiment validates the core concept of differential reactivity. The reaction with ethylenediamine is fast and leads directly to the bis-imine product. The reaction with 2-(2-Aminoethyl)aniline proceeds in a stepwise manner, allowing for the potential isolation of the mono-adduct, a feat that is synthetically challenging with a symmetric diamine.
Conclusion and Future Outlook
While simple linkers like ethylenediamine and 1,2-phenylenediamine are workhorses in synthesis, they represent the extremes of flexibility and rigidity. This compound occupies a strategically important middle ground, offering a unique combination of features:
-
Asymmetric Reactivity: Its primary advantage, enabling controlled, stepwise synthetic strategies that minimize polymerization and the need for protecting groups.[5][7]
-
Semi-Rigid Scaffold: Provides a balance of structural pre-organization and conformational adaptability, a highly desirable trait in drug design and the creation of dynamic materials.[3]
-
Dual Donor Types: The presence of both a hard aliphatic and a softer aromatic nitrogen donor opens possibilities for constructing sophisticated, heterobimetallic coordination complexes.
The choice of a diamine linker should be a deliberate, strategic decision based on the desired properties of the final product. For applications requiring precise control over reactivity and a balance between structural definition and flexibility, 2-(2-Aminoethyl)aniline is an exceptionally powerful and often overlooked tool in the molecular architect's toolbox. Future research will likely see this and similar asymmetric, semi-rigid linkers being exploited further in the rational design of complex macrocycles, targeted protein degraders, and adaptive functional materials.
References
-
D'Alessandro, M., et al. (2020). Metal–Diamidobenzoquinone Frameworks via Post-Synthetic Linker Exchange. Journal of the American Chemical Society, 142(11), 5457–5464. Available from: [Link]
-
D'Alessandro, M., et al. (2020). Metal-Diamidobenzoquinone Frameworks via Post-Synthetic Linker Exchange. PubMed, 32159311. Available from: [Link]
-
Li, J., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. RSC Advances, 14, 18653-18671. Available from: [Link]
-
Kale, M. S., et al. (2020). Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries. Chemical Science, 11(34), 9237–9244. Available from: [Link]
-
Bao, Y., et al. (2021). Rigidity versus Flexibility of Ligands in the Assembly of Entangled Coordination Polymers Based on Bi- and Tetracarboxylates and N-Donor Ligands. Crystal Growth & Design, 21(11), 6393–6404. Available from: [Link]
-
Guchhait, G., & Mettu, R. (2015). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Journal of Medicinal Chemistry, 58(15), 5827–5859. Available from: [Link]
-
IONiC/VIPEr. (n.d.). Schiff Base Synthesis Experiment. Available from: [Link]
-
Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation. Available from: [Link]
-
Wang, Y., et al. (2023). Linker engineering toward near-infrared-I emissive metal–organic frameworks for amine detection. Dalton Transactions, 52(35), 12241-12246. Available from: [Link]
-
Fatmi, M. Q., et al. (2007). Stability of different zinc(II)-diamine complexes in aqueous solution with respect to structure and dynamics: a QM/MM MD study. The Journal of Physical Chemistry B, 111(1), 151-158. Available from: [Link]
-
Choi, J., et al. (2008). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. Organic Letters, 10(4), 541–544. Available from: [Link]
-
Starynowicz, P., & Katrusiak, A. (2023). Engineering anomalous elastic properties of coordination polymers and their amorphization by employing flexible linkers. Journal of Materials Chemistry C, 11(46), 16327-16335. Available from: [Link]
-
Wikipedia. (n.d.). Metal complexes of diamines. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Diamine Linkers in Advanced Material Synthesis. Available from: [Link]
-
ResearchGate. (2008). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. Available from: [Link]
-
Huang, Y., et al. (2022). Cu(II) Coordination Polymers Containing Mixed Ligands with Different Flexibilities: Structural Diversity and Iodine Adsorption. Molecules, 27(19), 6649. Available from: [Link]
-
CD Bioparticles. (n.d.). Metal-organic Frameworks (MOFs) Linkers. Available from: [Link]
-
Lu, W., et al. (2014). Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews, 43(16), 5561-5593. Available from: [Link]
-
White, N. G., et al. (2013). p-Xylylenediamine derived ligands as flexible connectors in the design of porous coordination polymers. CrystEngComm, 15(42), 8565-8573. Available from: [Link]
-
Universitas Sumatera Utara Repository. (2024). Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as. Available from: [Link]
-
Bjelogrlic, S., et al. (2018). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Current Medicinal Chemistry, 25(35), 4548-4569. Available from: [Link]
-
Zhang, W., et al. (2007). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. Molecules, 12(3), 511-517. Available from: [Link]
-
Shulha, Y. M., et al. (2022). Diamine Groups on the Surface of Silica Particles as Complex-Forming Linkers for Metal Cations. Polymers, 14(19), 4192. Available from: [Link]
-
Kennedy, R. D., et al. (2024). Green Synthesis of a New Schiff Base Linker and Its Use to Prepare Coordination Polymers. Crystal Growth & Design. Available from: [Link]
-
Li, G., & Suzhou, M. (2012). Synthesis of a diamine cross-linker containing Diels–Alder adducts to produce self-healing thermosetting epoxy polymer from a widely used epoxy monomer. Polymer Chemistry, 3(5), 1197-1200. Available from: [Link]
-
ResearchGate. (2024). (PDF) Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test. Available from: [Link]
-
Gonzalez-Nelson, A., et al. (2020). Dynamic porous coordination polymers built-up from flexible 4,4′-dithiodibenzoate and rigid N-based ligands. Dalton Transactions, 49(38), 13351-13359. Available from: [Link]
-
Reddy, L. R., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 88(15), 10581–10593. Available from: [Link]
-
PubMed. (2008). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. Available from: [Link]
-
Wikipedia. (n.d.). Ethylenediamine. Available from: [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)aniline hydrochloride. Available from: [Link]
-
Patsnap Synapse. (2024). What is Ethylenediamine Dihydrochloride used for?. Available from: [Link]
Sources
- 1. Linkers for Linkerology - Enamine [enamine.net]
- 2. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Metal complexes of diamines - Wikipedia [en.wikipedia.org]
- 10. CAS 48108-93-6: 2-(2-aminoethyl)aniline | CymitQuimica [cymitquimica.com]
- 11. 2-(2-amino-ethyl)-aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]
- 13. mdpi.com [mdpi.com]
- 14. p-Xylylenediamine derived ligands as flexible connectors in the design of porous coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Engineering anomalous elastic properties of coordination polymers and their amorphization by employing flexible linkers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC01732J [pubs.rsc.org]
- 16. Dynamic porous coordination polymers built-up from flexible 4,4′-dithiodibenzoate and rigid N-based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Concise Synthesis of Macrocycles by Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. talenta.usu.ac.id [talenta.usu.ac.id]
- 21. researchgate.net [researchgate.net]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- 23. ionicviper.org [ionicviper.org]
- 24. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Heterocyclic Scaffolds: The Role of 2-(2-Aminoethyl)aniline Dihydrochloride
Introduction: The Versatility of Substituted o-Phenylenediamines in Heterocyclic Synthesis
In the landscape of medicinal chemistry and materials science, the synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of innovation. Among the myriad of building blocks available to synthetic chemists, o-phenylenediamine (OPD) and its derivatives are of paramount importance, serving as versatile precursors to a wide array of valuable scaffolds such as benzimidazoles, benzodiazepines, and quinoxalines.[1][2] The reactivity of the vicinal diamines in OPD allows for facile cyclocondensation reactions with various electrophilic partners.
This guide focuses on 2-(2-Aminoethyl)aniline dihydrochloride , a substituted OPD derivative with a reactive ethylamine side chain. While direct experimental data for this specific reagent is emerging, its structural similarity to other o-phenylenediamines allows for a robust, predictive analysis of its synthetic utility. We will explore its primary application in the synthesis of substituted quinoxalines and compare this methodology to alternative synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel building blocks for the efficient construction of complex molecular architectures.
Core Application: Synthesis of Substituted Quinoxalines
The most direct and widely practiced application of o-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines.[2][3][4] This reaction is often high-yielding and can be performed under a variety of conditions, from classical heating to modern microwave-assisted protocols.[5][6]
For this compound, the reaction with a 1,2-diketone, such as benzil, is anticipated to proceed via the pathway outlined below. A crucial first step when using the dihydrochloride salt is the in-situ neutralization with a base to liberate the free diamine, which is the reactive species.
Caption: Proposed reaction of this compound with benzil.
Experimental Protocol: Synthesis of 2-(2,3-diphenylquinoxalin-5-yl)ethan-1-amine
This protocol is a well-grounded projection for the use of this compound, based on established procedures for similar o-phenylenediamines.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Neutralization: Add a suitable base, such as triethylamine (2.2 mmol) or potassium carbonate (2.2 mmol), to the solution to neutralize the hydrochloride salt and liberate the free diamine. Stir for 10-15 minutes at room temperature.
-
Addition of Diketone: To this mixture, add benzil (1.0 mmol) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration. If not, reduce the solvent volume under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Comparative Analysis of Quinoxaline Synthesis Methodologies
The classical condensation of OPDs with 1,2-diketones is a robust method, but several alternatives exist, each with distinct advantages and limitations. The choice of method often depends on factors such as desired yield, reaction time, available equipment, and green chemistry considerations.
Methodology Comparison
| Synthetic Method | Key Reagents & Conditions | Typical Yield (%) | Reaction Time | Advantages | Disadvantages |
| Classical Condensation | o-Phenylenediamine, 1,2-Diketone, EtOH/AcOH, Reflux | 85-95% | 2-12 h | Well-established, reliable, broad substrate scope.[7] | Long reaction times, requires heating. |
| Microwave-Assisted | o-Phenylenediamine, 1,2-Diketone, EtOH/H₂O or solvent-free | 90-98% | 1-10 min | Drastically reduced reaction times, often higher yields, greener.[5][6][8] | Requires specialized microwave reactor. |
| Heterogeneous Catalysis | o-Phenylenediamine, 1,2-Diketone, Solid acid catalyst (e.g., TiO₂-Pr-SO₃H) | ~95% | 10 min | Catalyst is recyclable, environmentally friendly, rapid.[3] | Catalyst preparation may be required. |
| Iodine-Catalyzed Oxidation | o-Phenylenediamine, α-Hydroxyketone, I₂, DMSO | 80-90% | 12 h | Utilizes readily available α-hydroxyketones.[3] | Requires an oxidant, longer reaction times. |
| Cu-Catalyzed Cyclization | o-Phenylenediamine, Nitro-olefin, CuBr₂ | 35-90% | 2-4 h | Alternative substrate class, good for specific substitution patterns.[3] | Yields can be variable, uses a metal catalyst. |
Data compiled from multiple sources, including[3][5][6][7][8].
Workflow Comparison: Classical vs. Microwave-Assisted Synthesis
The operational workflow for microwave-assisted synthesis offers significant advantages in terms of speed and efficiency, making it highly suitable for library synthesis and rapid lead optimization in a drug discovery setting.
Caption: Comparison of classical and microwave-assisted synthesis workflows.
Field-Proven Insights and Causality
Why Choose Microwave Synthesis? The primary driver for adopting microwave-assisted synthesis is the dramatic rate acceleration. Microwave energy directly and efficiently heats the polar solvent and reactants, leading to uniform heating and temperatures that can exceed the solvent's boiling point in a sealed vessel. This avoids the often slow and inefficient heat transfer of a traditional oil bath, significantly reducing reaction times from hours to mere minutes.[6] For high-throughput screening and library generation, this is a transformative advantage.
The Role of the Catalyst: In many modern protocols, a catalyst is employed to increase the reaction rate and yield, even at room temperature. Lewis acids like Zn(OTf)₂ or solid acid catalysts activate the carbonyl group of the diketone, making it more electrophilic and susceptible to nucleophilic attack by the diamine.[3] This enhanced reactivity allows for milder conditions and faster conversions. The choice of a recyclable, heterogeneous catalyst like TiO₂-Pr-SO₃H aligns with the principles of green chemistry by simplifying purification and reducing waste.[3]
Handling the Dihydrochloride Salt: The use of 2-(2-Aminoethyl)aniline as a dihydrochloride salt is common for improving the stability and shelf-life of amine-containing compounds. However, it is critical to remember that the free base is the nucleophile. Stoichiometric addition of a non-nucleophilic base is essential for the reaction to proceed. The choice of base can be important; an inorganic base like K₂CO₃ is easily removed by filtration, while an organic base like triethylamine forms a hydrochloride salt that is typically removed during aqueous workup or chromatography.
Conclusion and Future Outlook
This compound represents a valuable, functionalized building block for the synthesis of complex heterocyclic systems. Its primary application, the synthesis of substituted quinoxalines, is a robust and high-yielding transformation. While classical condensation methods remain effective, modern techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts offer significant advantages in terms of speed, efficiency, and environmental impact.
The presence of the primary amino group on the ethyl side chain of the resulting quinoxaline product opens up a vector for further diversification. This handle can be used for the attachment of pharmacophores, solubilizing groups, or linkers for conjugation to biomolecules, making 2-(2-Aminoethyl)aniline a particularly attractive starting material for drug discovery programs. Future research will likely focus on the direct, one-pot derivatization of this side chain in tandem with the quinoxaline ring formation.
References
-
Various Authors. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
Gomtsyan, A. (2012). Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction. European Journal of Medicinal Chemistry. [Link]
-
Navarrete-Vazquez, G., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]
-
Kothari, S., et al. (2014). Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry. [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
-
Heravi, M. M., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC. [Link]
-
More, S. V., et al. (2011). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. International Journal of Molecular Sciences. [Link]
-
Dabiri, M., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society. [Link]
-
Wikipedia. (n.d.). o-Phenylenediamine. Wikipedia. [Link]
-
Heravi, M. M., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC. [Link]
-
Zare, A., et al. (2014). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. [Link]
-
More, S. V., et al. (2011). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. International Journal of Molecular Sciences. [Link]
-
Various Authors. (2023). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]
-
Various Authors. (2022). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mtieat.org [mtieat.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Validation of 2-(2-Aminoethyl)aniline Dihydrochloride Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Blueprint
In the landscape of pharmaceutical synthesis and materials science, 2-(2-Aminoethyl)aniline serves as a pivotal structural motif. Its unique ortho-substituted diamine structure is a versatile scaffold for building complex molecules, from potent kinase inhibitors to specialized polymers.[1][2] When a novel derivative of this compound is synthesized, particularly in its common dihydrochloride salt form, its molecular blueprint is merely a hypothesis. For professionals in drug development, moving from hypothesis to certainty is a non-negotiable mandate, governed by stringent regulatory expectations.
This guide eschews a simple checklist approach. Instead, it presents a comprehensive, field-proven strategy for the structural validation of 2-(2-Aminoethyl)aniline dihydrochloride derivatives. We will explore the causality behind our choice of analytical techniques, demonstrating how an orthogonal, multi-faceted approach creates a self-validating system of evidence. Our goal is not just to identify a molecule but to build an irrefutable case for its structure, purity, and integrity, a case strong enough to support regulatory submission and ensure scientific reproducibility.
For the purpose of this guide, we will use a hypothetical yet representative molecule: N-(2-(2-aminoethyl)phenyl)acetamide dihydrochloride . This example will serve as our framework for discussing the application and interpretation of key analytical methodologies.
The Analytical Imperative: An Orthogonal and Self-Validating Workflow
The logical flow of this validation process is depicted below. It begins with chromatography to ensure we are analyzing a pure substance, followed by a cascade of spectroscopic and analytical techniques to piece together the complete structural puzzle.
Caption: Logical workflow for orthogonal structural validation.
Chromatographic Purity: The Foundation of Analysis
Causality: We choose reversed-phase HPLC because it effectively separates our polar analyte from non-polar impurities. The dihydrochloride salt form ensures good aqueous solubility. UV detection is ideal due to the presence of the aromatic ring, a strong chromophore. This method validates that the subsequent spectroscopic data corresponds to the main peak observed.
Experimental Protocol: HPLC Purity Assessment
-
System: UHPLC system with a PDA/UV detector.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile or Methanol.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Mobile Phase A.
-
Analysis: Inject 5 µL and integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Acceptance Criteria: A purity level of >98% is typically required for a reference standard. The analysis should also identify and quantify any potential impurities, such as isomers or starting materials.
Nuclear Magnetic Resonance (NMR): The Structural Cornerstone
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a small molecule. For our derivative, ¹H and ¹³C NMR, supported by 2D experiments, will confirm the carbon skeleton and the placement of all protons.
Causality: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. The ortho-substitution pattern on the aniline ring creates a distinct splitting pattern, while the ethyl chain protons will show characteristic triplet signals. ¹³C NMR confirms the number of unique carbon environments. 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are used to definitively link the signals and build the molecular structure piece by piece.
Expected NMR Data for N-(2-(2-aminoethyl)phenyl)acetamide dihydrochloride
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.2-7.8 | Multiplet | 4H | Aromatic protons (ABCD system) |
| ¹H | ~8.5-9.5 | Broad Singlet | 1H | Amide NH |
| ¹H | ~3.0-3.4 | Multiplet (t) | 2H | Ar-CH₂ -CH₂-NH₃⁺ |
| ¹H | ~2.8-3.2 | Multiplet (t) | 2H | Ar-CH₂-CH₂ -NH₃⁺ |
| ¹H | ~8.0-9.0 | Broad Singlet | 3H | -NH₃ ⁺ (exchangeable) |
| ¹H | ~2.1 | Singlet | 3H | Acetyl CH₃ |
| ¹³C | ~169 | - | - | Amide C =O |
| ¹³C | ~118-140 | - | - | 6 Aromatic C arbons |
| ¹³C | ~35-45 | - | - | Ar-C H₂- |
| ¹³C | ~30-40 | - | - | -C H₂-NH₃⁺ |
| ¹³C | ~24 | - | - | Acetyl C H₃ |
Note: Shifts are approximate and solvent-dependent (typically DMSO-d₆ or D₂O).
Mass Spectrometry (MS): Confirming Molecular Identity
While NMR builds the atomic framework, high-resolution mass spectrometry (HRMS) provides an exceptionally accurate molecular weight, which in turn confirms the elemental formula.
Causality: Electrospray Ionization (ESI) is the chosen technique because it is a "soft" ionization method suitable for polar, pre-charged molecules like amine hydrochlorides. It typically results in the observation of the protonated free base [M+H]⁺. HRMS instruments (like TOF or Orbitrap) can measure mass-to-charge ratios (m/z) to within 5 ppm, allowing for the unambiguous determination of the elemental composition.
Experimental Protocol: HRMS Analysis
-
System: LC-MS system with an ESI source and a TOF or Orbitrap mass analyzer.
-
Mode: Positive ion mode.
-
Sample Infusion: The sample is introduced via direct infusion or from the HPLC eluent.
-
Data Analysis: The measured m/z of the [M+H]⁺ ion is compared to the theoretical exact mass calculated for the proposed formula (C₁₀H₁₅N₂O⁺ for the free base).
Expected Result: For N-(2-(2-aminoethyl)phenyl)acetamide (C₁₀H₁₄N₂O), the theoretical exact mass of the [M+H]⁺ ion is 179.1184 Da . The HRMS result should match this value within 5 ppm.
Infrared (IR) Spectroscopy & Elemental Analysis: The Corroborating Evidence
These two techniques provide crucial corroborating evidence, confirming the presence of key functional groups and the overall elemental stoichiometry, including the hydrochloride salt.
Causality (FTIR): Infrared spectroscopy probes the vibrational frequencies of chemical bonds. It is excellent for quickly confirming the presence of expected functional groups. For our molecule, we expect to see the N-H stretches of the ammonium group (often broad and complex), the amide C=O stretch, and aromatic C=C vibrations. The presence of these bands validates the functional groups inferred from NMR and MS.[5][6][7]
Causality (Elemental Analysis): This combustion-based technique provides the relative percentages of Carbon, Hydrogen, and Nitrogen. A separate analysis can determine the percentage of Chlorine. This is the most direct method to confirm the empirical formula and, crucially, to verify that there are two chloride ions for every molecule of the diamine derivative, thus validating the "dihydrochloride" designation.
Comparative Data Summary
| Technique | Information Provided | Expected Result for C₁₀H₁₆Cl₂N₂O |
| FTIR | Functional Groups | Broad ~2400-3200 cm⁻¹ (NH₃⁺ stretch), ~1650 cm⁻¹ (Amide C=O), ~1600, 1450 cm⁻¹ (Aromatic C=C) |
| Elemental Analysis | Elemental Composition | C: 47.82%, H: 6.42%, N: 11.15%, Cl: 28.23% (Theoretical). Experimental values should be within ±0.4%. |
X-Ray Crystallography: The Unambiguous Gold Standard
When an unambiguous, three-dimensional structure is required, for example, in the context of drug-receptor binding studies or patent filings, single-crystal X-ray diffraction is the ultimate arbiter.[8][9]
Causality: This technique provides a precise 3D map of electron density within a single crystal.[10] From this map, the exact position of each atom can be determined, confirming not only the connectivity but also the bond lengths, bond angles, and conformation of the molecule in the solid state. It will definitively show the ortho-substitution pattern and the ionic interaction between the ammonium groups and the chloride counter-ions.
Protocol Overview: A suitable single crystal must first be grown. This crystal is then mounted and irradiated with X-rays. The resulting diffraction pattern is collected and processed computationally to generate the final crystal structure. While powerful, this method is dependent on the ability to grow high-quality crystals and is not always feasible.
Synthesizing the Evidence: A Self-Validating Conclusion
The power of this orthogonal approach lies in the integration of all data points. No single piece of evidence stands alone.
Caption: Integration of orthogonal data to build a validated structure.
The ¹H and ¹³C NMR data align perfectly with the proposed connectivity. The HRMS data provides an elemental formula that is consistent with the NMR. The FTIR spectrum confirms the functional groups expected from that formula. The elemental analysis not only supports the C, H, and N count but, most critically, confirms the presence of two chloride atoms per molecule. Finally, the HPLC analysis assures us that this wealth of data pertains to a single, pure entity. Together, these mutually reinforcing data points create a self-validating and scientifically rigorous structural assignment, providing the highest degree of confidence for researchers, scientists, and drug development professionals.
References
- BenchChem. Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem. Accessed January 5, 2026.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Accessed January 5, 2026.
- ICH. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Published April 24, 2024.
- Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Published July 30, 2025.
- Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. Published October 22, 2025.
- PerkinElmer. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS. PerkinElmer. Accessed January 5, 2026.
- Dasgupta, A. et al. "Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
- ResearchGate. The infrared spectra of secondary amines and their salts.
- ResearchGate. Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline....
- Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Accessed January 5, 2026.
- ResearchGate. FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b).
- B.C. Smith. "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online. Published September 1, 2019.
- PubMed. Near-infrared spectroscopy of amine salts. National Library of Medicine. Accessed January 5, 2026.
- RSC Publishing. "The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS)." RSC Publishing. Published December 14, 2022.
- Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- ResearchGate. Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.
- Clausius Scientific Press. Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press. Accessed January 5, 2026.
- ChemicalBook. 2-Aminoethyl(ethyl)amine(110-72-5) 1H NMR spectrum. ChemicalBook. Accessed January 5, 2026.
- Benchchem. Cross-Validation of Analytical Methods for Aromatic Amine Quantification: A Comparative Guide. Benchchem. Accessed January 5, 2026.
- Springer. "Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry." Springer. Published December 15, 2021.
- Sigma-Aldrich. 4-(2-Aminoethyl)aniline 97%. Sigma-Aldrich. Accessed January 5, 2026.
- Springer. "Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines." Springer. Published May 20, 2023.
- JOCPR. Synthesis of of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. JOCPR. Accessed January 5, 2026.
- NIH. Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. National Institutes of Health. Published July 31, 2020.
- Sigma-Aldrich. 4-(2-Aminoethyl)aniline 97%. Sigma-Aldrich. Accessed January 5, 2026.
- Excillum. Small molecule crystallography. Excillum. Accessed January 5, 2026.
- ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- Santa Cruz Biotechnology. 4-(2-Aminoethyl)aniline. Santa Cruz Biotechnology. Accessed January 5, 2026.
- Waters. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
- JOCPR.
- KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink. KNAUER. Accessed January 5, 2026.
- PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. National Library of Medicine. Accessed January 5, 2026.
- ChemicalBook. 2-(2-Aminoethylamino)ethanol(111-41-1) 1H NMR spectrum. ChemicalBook. Accessed January 5, 2026.
- ChemicalBook. Tris(2-aminoethyl)amine(4097-89-6) 1H NMR spectrum. ChemicalBook. Accessed January 5, 2026.
- NIH. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health. Accessed January 5, 2026.
- ACS Publications. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- Rigaku. What Is Small Molecule Crystal Structure Analysis?. Rigaku. Accessed January 5, 2026.
- Sigma-Aldrich. 2-(2-amino-ethyl)-aniline AldrichCPR. Sigma-Aldrich. Accessed January 5, 2026.
- ResearchGate. Small Molecule X‐ray Crystal Structures at a Crossroads.
- MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Accessed January 5, 2026.
- MDPI. "Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors." MDPI. Published January 18, 2024.
Sources
- 1. clausiuspress.com [clausiuspress.com]
- 2. scbt.com [scbt.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. excillum.com [excillum.com]
- 9. rigaku.com [rigaku.com]
- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Bridge: A Performance-Based Guide to 2-(2-Aminoethyl)aniline Dihydrochloride Linker Chemistries
In the intricate world of bioconjugation, the linker molecule is far from a passive bridge. It is a critical determinant of the stability, efficacy, and therapeutic index of complex biomolecules, particularly in the realm of Antibody-Drug Conjugates (ADCs). While many linkers serve as simple spacers, advanced functionalities are required for more controlled and efficient conjugation strategies. This guide provides an in-depth technical comparison of the sophisticated bioconjugation methodologies enabled by the unique structure of 2-(2-Aminoethyl)aniline dihydrochloride, contrasting them with established, widely-used linker technologies.
The Dual Personality of 2-(2-Aminoethyl)aniline: A Tale of Two Amines
The utility of 2-(2-Aminoethyl)aniline as a linker stems from the differential reactivity of its two primary amine groups. The aliphatic ethylamine is a strong nucleophile, readily participating in standard acylation or alkylation reactions. In contrast, the aromatic amine (aniline) is significantly less basic and nucleophilic due to the delocalization of its lone pair of electrons into the benzene ring.[1][2][3][4] This disparity allows for a two-stage utilization of the molecule: the ethylamine can be selectively reacted first to attach the linker to a payload or biomolecule, leaving the aniline group available for a subsequent, distinct conjugation reaction.
This guide will explore two powerful, high-performance bioconjugation strategies that leverage the aniline moiety: Aniline-Catalyzed Hydrazone Ligation and Oxidative Coupling .
Caption: Structure of 2-(2-Aminoethyl)aniline highlighting the distinct reactivity of its aliphatic and aromatic amine groups.
Strategy A: Aniline-Catalyzed Hydrazone Ligation
Hydrazone bonds, formed between a hydrazine and an aldehyde or ketone, are valuable in drug delivery due to their stability at physiological pH and susceptibility to hydrolysis in the acidic environment of endosomes and lysosomes.[5][6] However, the formation of these bonds can be slow at neutral pH. Aniline and its derivatives have been shown to be potent nucleophilic catalysts for this reaction, significantly accelerating the rate of hydrazone ligation.[5][7][8]
In this strategy, the 2-(2-Aminoethyl)aniline molecule can be pre-conjugated to a payload via its ethylamine group. This payload-aniline conjugate then acts as a catalyst in the reaction between a hydrazine-modified biomolecule (e.g., an antibody) and an aldehyde-containing component, or vice versa.
Caption: Mechanism of aniline-catalyzed hydrazone bond formation.
Strategy B: Oxidative Coupling of Anilines
A more recent and highly efficient method for bioconjugation involves the oxidative coupling of anilines. In this reaction, an aniline-containing molecule is reacted with an aminophenol or a phenylenediamine in the presence of an oxidizing agent like sodium periodate (NaIO₄) or potassium ferricyanide (K₃Fe(CN)₆).[9][10][11] This results in a highly stable, covalent bond formed under mild, aqueous conditions. The reaction is rapid, often reaching high conversion in minutes, and is bioorthogonal, meaning it does not interfere with native functional groups in proteins.[10]
For this application, 2-(2-Aminoethyl)aniline would be attached to one component (e.g., a protein via its lysine residues) through its ethylamine, presenting the aniline group for subsequent oxidative coupling to a payload modified with an aminophenol.
Caption: Schematic of oxidative coupling between an aniline and an aminophenol.
Performance Comparison with Established Linker Technologies
To fully appreciate the performance advantages of these aniline-based strategies, it is essential to compare them against two of the most common bioconjugation chemistries: N-Hydroxysuccinimide (NHS) ester and maleimide reactions.
Alternative 1: N-Hydroxysuccinimide (NHS) Ester Chemistry NHS esters are highly reactive towards primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, forming stable amide bonds.[2][8][12][13] This chemistry is straightforward and widely used for labeling proteins with dyes, biotin, or for crosslinking. However, its main drawback is the lack of site-specificity, as most proteins have multiple surface-exposed lysines, leading to a heterogeneous mixture of conjugates.[14][15] Furthermore, NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency.[12][16]
Alternative 2: Maleimide Chemistry Maleimide-based linkers are the gold standard for thiol-specific bioconjugation. They react with the sulfhydryl group of cysteine residues via a Michael addition reaction to form a stable thioether bond.[5][7][17] This reaction is highly specific and efficient at physiological pH (6.5-7.5). The site-specificity of this method is a major advantage, especially when using antibodies with engineered cysteine residues. However, the resulting thioether bond can sometimes undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols in vivo.[18]
Head-to-Head Performance Analysis
| Feature | Aniline-Based Chemistries | NHS Ester Chemistry | Maleimide Chemistry |
| Target Group(s) | Hydrazines, Aldehydes, Ketones (Catalysis); Aminophenols, Phenylenediamines (Oxidative Coupling) | Primary Amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) |
| Reaction pH | Catalysis: 4.5-7.4[5][19]; Oxidative Coupling: ~6.5[10] | 7.2 - 8.5[10][13] | 6.5 - 7.5[18] |
| Reaction Speed | Catalysis: Accelerated at neutral pH[5]; Oxidative Coupling: Very fast (<5 min)[10][11] | Moderate (30-60 min)[16] | Fast (1-2 hours)[18] |
| Resulting Bond | Hydrazone (cleavable); C-N or N-N bond (non-cleavable) | Amide (non-cleavable) | Thioether (non-cleavable) |
| Bond Stability | Hydrazone: pH-sensitive[5][14]; Oxidative Coupling Product: Very stable[9] | Very stable[20][21] | Generally stable, but can be reversible (retro-Michael)[18] |
| Specificity & Control | High (Bioorthogonal) | Low (multiple lysines) | High (site-specific with engineered cysteines) |
| Key Advantage | Enables advanced, controlled ligation strategies under mild conditions. | Simplicity and wide availability of reagents. | High site-specificity for thiol-containing biomolecules. |
| Key Disadvantage | Requires introduction of specific functional groups (e.g., hydrazine, aminophenol). | Produces heterogeneous mixtures; susceptible to hydrolysis. | Potential for bond instability in vivo. |
Experimental Protocols
The following protocols provide a general framework for implementing these bioconjugation strategies. Optimization is crucial for each specific application.
Protocol 1: Two-Step Aniline-Catalyzed Hydrazone Ligation
This protocol outlines the conceptual steps for conjugating a payload to an antibody using a bifunctional aniline catalyst.
Caption: Workflow for Aniline-Catalyzed Hydrazone Ligation.
-
Antibody Modification: Modify the antibody to introduce hydrazine functionalities. This can be achieved by reacting lysine residues with a linker like succinimidyl 4-hydrazinonicotinate acetone hydrazone (SANH).
-
Catalyst-Payload Preparation: In a separate reaction, couple the payload (containing a reactive group like an NHS ester) to the ethylamine of 2-(2-Aminoethyl)aniline in an appropriate organic solvent. Purify the resulting conjugate.
-
Catalyzed Ligation: Dissolve the hydrazine-modified antibody in a suitable buffer (e.g., PBS, pH 7.0). Add the catalyst-payload conjugate to the antibody solution. The aniline moiety will catalyze the formation of the hydrazone bond.
-
Purification and Characterization: Purify the resulting ADC using size-exclusion chromatography to remove excess catalyst-payload. Characterize the conjugate by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR).
Protocol 2: NHS Ester-Based Conjugation
A standard protocol for labeling an antibody with an NHS ester-functionalized molecule.[22]
Caption: Workflow for NHS Ester-Based Conjugation.
-
Prepare Protein Solution: Dissolve the antibody in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5 to a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized payload in an anhydrous organic solvent like DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Incubate for 1 hour at room temperature.
-
Purification: Remove unreacted NHS ester by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
Protocol 3: Maleimide-Based Conjugation
A standard protocol for conjugating a maleimide-functionalized payload to a reduced antibody.[18]
Caption: Workflow for Maleimide-Based Conjugation.
-
Antibody Reduction: If targeting native disulfide bonds, partially reduce the antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). Purify the reduced antibody using a desalting column.
-
Prepare Maleimide Solution: Dissolve the maleimide-functionalized payload in an organic solvent like DMSO.
-
Conjugation: Add the maleimide solution to the reduced antibody in a buffer at pH 6.5-7.5. Incubate for 1-2 hours at room temperature.
-
Purification: Purify the ADC using chromatography to remove unreacted payload and any aggregates.
Conclusion: Selecting the Right Chemistry for the Job
The choice of a linker is a critical decision in the design of bioconjugates. While traditional methods like NHS ester and maleimide chemistries are robust and widely applicable, they come with inherent limitations regarding specificity and stability, respectively.
2-(2-Aminoethyl)aniline represents a more advanced class of linker precursor, enabling sophisticated conjugation strategies that offer greater control and performance.
-
Aniline-catalyzed ligation provides a powerful tool for forming pH-sensitive hydrazone bonds under mild, physiological conditions, which is highly advantageous for creating cleavable ADCs.
-
Oxidative coupling offers a rapid and bioorthogonal method to form highly stable, non-cleavable linkages, ideal for applications requiring robust in vivo stability.
For researchers and drug developers, moving beyond simple spacer linkers to embrace the advanced chemistries facilitated by molecules like 2-(2-Aminoethyl)aniline opens the door to creating more homogeneous, stable, and ultimately more effective bioconjugates. The selection of the optimal strategy will always depend on the specific goals of the project, including the nature of the biomolecule, the properties of the payload, and the desired in vivo fate of the conjugate.
References
- BenchChem. (2025).
- Crisalli, P., & Kool, E. T. (2013). Oximes and hydrazones in bioconjugation: mechanism and catalysis. Accounts of chemical research, 46(12), 2942–2951.
- Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
- LibreTexts. (2024). Reactivity of Amines.
- Ask Any Difference. (2024). Aliphatic Amines vs.
- Hooker, J. M., Esser-Kahn, A. P., & Francis, M. B. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. Journal of the American Chemical Society, 128(49), 15558–15559.
- Antos, J. M., & Francis, M. B. (2011). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. Journal of the American Chemical Society, 133(42), 16986–16989.
- ResearchGate. (2015).
- Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Journal of the American Chemical Society, 135(12), 4934–4937.
- National Center for Biotechnology Information. (2011). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols.
- National Center for Biotechnology Information. (2013).
- Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.
- National Oceanic and Atmospheric Administration. (n.d.).
- Pediaa. (2015).
- Zhang, Y., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking.
- ResearchGate. (2022). Comparison of each drug-linkers.
- Byeon, J. Y., Limpoco, F. T., & Bailey, R. C. (2010).
- BenchChem. (2025).
- Strop, P. (2014). Antibody drug conjugates: design and selection of linker, payload and conjugation chemistry. Current opinion in chemical biology, 21, 1-7.
- BenchChem. (2025). Application Notes and Protocols for N-(2-Aminoethyl)
- SciSpace. (2006).
- Canal-Martín, A., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(31), 6828-6836.
- Lumiprobe. (n.d.). NHS ester labeling of amino biomolecules.
- BOC Sciences. (n.d.). ADC Linker Types: Selection & Design Guide.
- Matassini, C., Clemente, F., & Goti, A. (2019). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Molecules, 24(16), 2958.
- YouTube. (2020).
- Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Current opinion in chemical biology, 21, 1–7.
- Terpetschnig, E., & Szmacinski, H. (1994). Synthesis of Squaraine-N-Hydroxysuccinimide Esters and Their Biological Application as Long-Wavelength Fluorescent Labels. Analytical Biochemistry, 217(1), 197-204.
- Hermanson, G. T. (2013).
- Wagner, A., & Knipe, R. (2013).
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- National Center for Biotechnology Information. (2017). Selective protein N-terminal labeling with N-hydroxysuccinimide esters.
- Biosynth. (n.d.).
- National Center for Biotechnology Information. (2017). Selective protein N-terminal labeling with N-hydroxysuccinimide esters.
- Sigma-Aldrich. (n.d.).
- Singh, R., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(11), 2829.
- YouTube. (2023).
- BenchChem. (2025). Alternative linkers to (2-Aminoethyl)
- Semantic Scholar. (2011). Instability of Amide Bond Comprising the 2-Aminotropone Moiety: Cleavable under Mild Acidic Conditions.
- National Center for Biotechnology Information. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments.
- American Chemical Society. (2025).
- SciSpace. (2015).
- MDPI. (2018).
- Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
Sources
- 1. quora.com [quora.com]
- 2. difference.wiki [difference.wiki]
- 3. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. differencebetween.com [differencebetween.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of aniline containing proteins using an oxidative coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. | Semantic Scholar [semanticscholar.org]
- 20. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Senior Application Scientist's Guide to Purity Assessment of 2-(2-Aminoethyl)aniline Dihydrochloride: A Comparative Analysis of Elemental Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. In this guide, we delve into the critical purity assessment of 2-(2-Aminoethyl)aniline dihydrochloride, a key building block in various synthetic pathways. This document provides an in-depth comparison of elemental analysis with alternative analytical techniques, supported by experimental data and protocols, to empower you in selecting the most appropriate method for your needs.
The Criticality of Purity for this compound
This compound (C₈H₁₄Cl₂N₂) is a versatile bifunctional molecule, featuring both a primary aliphatic amine and an aromatic amine. This unique structure makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials. However, impurities arising from the synthetic route, such as unreacted starting materials, by-products, or residual solvents, can significantly impact the yield, safety, and efficacy of the final product. Therefore, robust analytical methods to verify its purity are not just a quality control measure, but a fundamental requirement for sound scientific and developmental work.
Elemental Analysis: A Fundamental Approach to Purity Verification
Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a foundational technique for determining the purity of a known organic compound.[1] The principle is straightforward: the sample is combusted in a controlled oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified to determine the percentage of each element in the original sample.[2] This experimental composition is then compared to the theoretical composition calculated from the molecular formula. A close correlation between these values is a strong indicator of high purity.
Theoretical vs. Experimental Elemental Composition
The first step in using elemental analysis for purity assessment is to calculate the theoretical elemental composition of the pure compound. For this compound, with a molecular formula of C₈H₁₄Cl₂N₂ and a molecular weight of 209.12 g/mol , the theoretical percentages are as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 45.94 |
| Hydrogen (H) | 1.01 | 14 | 14.14 | 6.76 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 13.40 |
| Chlorine (Cl) | 35.45 | 2 | 70.90 | 33.90 |
| Total | 209.14 | 100.00 |
Note: Atomic masses are rounded for clarity.
A high-purity sample is expected to yield experimental results that closely match these theoretical values. A commonly accepted tolerance in the pharmaceutical industry for elemental analysis is within ±0.4% of the theoretical value.[1]
Illustrative Experimental Data for this compound
Below is a table of illustrative experimental data for three different batches of this compound, demonstrating how elemental analysis can reveal variations in purity.
| Batch ID | Experimental C (%) | Experimental H (%) | Experimental N (%) | Purity Assessment |
| Batch A | 45.85 | 6.71 | 13.35 | High Purity (within ±0.4% of theoretical) |
| Batch B | 44.95 | 6.95 | 13.01 | Suspect Purity (Deviation > 0.4%) |
| Batch C | 46.12 | 6.55 | 13.58 | High Purity (within ±0.4% of theoretical) |
This data is for illustrative purposes only.
Experimental Protocol for CHN Elemental Analysis
The following is a detailed protocol for the elemental analysis of this compound.
Objective: To determine the percentage by mass of Carbon, Hydrogen, and Nitrogen in a sample of this compound.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Calibrate the CHN elemental analyzer using a certified standard, such as acetanilide.[2]
-
Set the combustion furnace temperature to 900-1000°C and the reduction furnace to 600-700°C.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion chamber of the analyzer.
-
The sample undergoes flash combustion in a pure oxygen environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and various nitrogen oxides.[5]
-
The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂.
-
The resulting gas mixture (CO₂, H₂O, N₂, and He carrier gas) is separated by a chromatographic column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.[2]
-
-
Calculation:
-
The instrument's software calculates the percentage of each element based on the detector's response, the initial sample weight, and the calibration data.
-
Workflow for Purity Validation using Elemental Analysis
Caption: Workflow for purity validation using elemental analysis.
Comparative Analysis: Elemental Analysis vs. Alternative Methods
While elemental analysis is a powerful tool for assessing bulk purity, it does not provide information about the nature of any impurities present. For a more comprehensive purity profile, it is often necessary to employ chromatographic or titrimetric methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[6] For this compound, a reversed-phase HPLC method is typically employed.
Advantages over Elemental Analysis:
-
Specificity: HPLC can separate and quantify individual impurities, providing a more detailed purity profile.
-
Sensitivity: HPLC can detect impurities at very low levels (ppm or even ppb), which may not significantly affect the elemental composition but could be critical for the final application.[7]
-
Quantification: Provides the percentage area of the main peak, which is often used as a measure of purity.
Potentiometric Titration
Titrimetry is a classic analytical technique that can be used to determine the purity of acidic or basic compounds. For this compound, a potentiometric titration can be used to assay the two basic amine groups.
Advantages over Elemental Analysis:
-
Assay of Functional Groups: Titration directly measures the amount of the active functional groups (the amines), which is often a critical quality attribute.
-
Cost-Effective: The instrumentation for titration is generally less expensive than that for elemental analysis or HPLC.
Comparison Summary
| Feature | Elemental Analysis (CHN) | High-Performance Liquid Chromatography (HPLC) | Potentiometric Titration |
| Principle | Combustion and detection of elemental gases.[2] | Differential partitioning between mobile and stationary phases.[6] | Neutralization of basic amine groups with a standard acid.[8] |
| Information Provided | Percentage composition of C, H, N. | Separation and quantification of the main component and impurities. | Molar content of basic amine groups. |
| Strengths | Rapid, cost-effective, provides fundamental purity assessment. | High sensitivity and resolution, can separate complex mixtures.[9] | Direct assay of functional group content, cost-effective. |
| Limitations | Does not identify specific impurities, destructive. | Requires development of specific methods, may not detect all impurities. | Does not distinguish between the target molecule and basic impurities. |
| Typical Use Case | Initial purity screen of a synthesized compound. | Detailed impurity profiling and quality control. | Assay of the active substance content. |
Logical Relationship of Analytical Approaches
Caption: Interrelation of analytical techniques for comprehensive purity assessment.
Detailed Experimental Protocols for Alternative Methods
HPLC Method for Purity Determination of this compound
Objective: To determine the purity of this compound and quantify any related impurities by reversed-phase HPLC with UV detection.
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL solution.
-
-
Analysis:
-
Inject the sample solution onto the HPLC system.
-
Record the chromatogram for 25 minutes.
-
-
Calculation:
-
Calculate the area percent purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
Potentiometric Titration of this compound
Objective: To determine the assay of this compound by non-aqueous potentiometric titration.
Methodology:
-
Reagents:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid
-
Solvent: Glacial acetic acid
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of glacial acetic acid.
-
-
Titration:
-
Immerse a combination pH electrode into the sample solution.
-
Titrate the solution with 0.1 M perchloric acid, recording the potential (mV) or pH as a function of the titrant volume.
-
The endpoint is the point of maximum inflection in the titration curve, which corresponds to the neutralization of the two amine groups.
-
-
Calculation:
-
Calculate the assay of this compound using the following formula: Assay (%) = (V x M x F x 100) / W Where:
-
V = Volume of titrant consumed at the endpoint (L)
-
M = Molarity of the titrant (mol/L)
-
F = Molar mass of this compound / 2 (since it's a dihydrochloride with two basic groups)
-
W = Weight of the sample (g)
-
-
Conclusion
The purity assessment of this compound is a multi-faceted process that benefits from the application of orthogonal analytical techniques. Elemental analysis provides a rapid and reliable confirmation of the bulk elemental composition and is an excellent initial screen for purity. However, for a comprehensive understanding of the impurity profile, which is crucial in research and drug development, HPLC is indispensable due to its high sensitivity and specificity. Potentiometric titration offers a cost-effective and direct measure of the active amine content, providing valuable assay information.
References
-
An International Study Evaluating Elemental Analysis. PMC - PubMed Central. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Elemental Analysis of CHN. Toray Research Center, Inc.. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
Appendix VIII B. Amperometric and Potentiomeric Titrations. British Pharmacopoeia. [Link]
-
2.2.20. Potentiometric Titration. Scribd. [Link]
-
Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]
-
MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. University of Illinois. [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toray-research.co.jp [toray-research.co.jp]
- 3. chem.ubc.ca [chem.ubc.ca]
- 4. mt.com [mt.com]
- 5. School of Chemical Sciences KB [answers.uillinois.edu]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. drugfuture.com [drugfuture.com]
- 9. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Validation of Analytical Methods for 2-(2-Aminoethyl)aniline Dihydrochloride
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible scientific data. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-(2-Aminoethyl)aniline dihydrochloride, a key intermediate in pharmaceutical synthesis. We will delve into the nuances of various techniques, offering a comparative analysis supported by representative experimental data to inform your selection of the most suitable method for your specific application.
The Critical Role of Analytical Method Validation
This compound (CAS: 1159823-45-6) is a primary aromatic amine with applications in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity, identity, and strength is paramount. The validation of analytical procedures is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. This process is guided by international standards such as the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1] A validated method provides assurance of reliability and is crucial for regulatory submissions.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method is a critical decision, contingent on factors such as the nature of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., assay, impurity profiling, stability testing). Here, we compare four common techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like aromatic amines.[2] It offers high resolution and sensitivity, making it ideal for both qualitative and quantitative analysis.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reversed-phase HPLC with a C18 column is a common starting point.
Performance Characteristics:
| Parameter | Typical Performance for Aromatic Amines | Rationale and Causality |
| Specificity | High; demonstrated by resolution from potential impurities and degradation products. | The choice of a suitable column and mobile phase composition is critical to achieve separation from structurally similar compounds. A photodiode array (PDA) detector can further enhance specificity by providing spectral data. |
| Linearity | Excellent (R² > 0.999) over a wide concentration range (e.g., 1-100 µg/mL).[3] | The response of the UV detector is directly proportional to the concentration of the analyte within a certain range. This relationship is fundamental for accurate quantification. |
| Accuracy | High (typically 98-102% recovery).[4] | Accuracy is determined by spiking a placebo or sample matrix with a known amount of the analyte. The choice of extraction procedure and sample preparation steps can influence recovery. |
| Precision | High (%RSD < 2% for repeatability and intermediate precision).[4] | Precision reflects the closeness of agreement between a series of measurements. It is influenced by factors such as instrument performance, analyst technique, and method robustness. |
| LOD/LOQ | Low (LOD: ~0.1-0.5 µg/mL; LOQ: ~0.5-1.5 µg/mL).[4] | The sensitivity of the method depends on the detector's response to the analyte. For aromatic amines, UV detection is common, but fluorescence detection after derivatization can significantly improve sensitivity.[5][6] |
| Robustness | Good; evaluated by small, deliberate changes in method parameters (e.g., pH, mobile phase composition, flow rate). | A robust method is insensitive to minor variations in experimental conditions, ensuring its reliability in different laboratories and with different instruments. |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative example for the assay of this compound and the separation of its potential degradation products.
-
Chromatographic System: An HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient program to ensure separation of the main peak from any impurities. For example, start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for 2-(2-Aminoethyl)aniline.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
Sample Solution: Prepare the sample in the same diluent to a similar concentration as the standard solution.
-
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal degradation.[7] The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the parent drug.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For primary amines like 2-(2-Aminoethyl)aniline, derivatization is often necessary to improve volatility and chromatographic performance.[8][9]
Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Performance Characteristics:
| Parameter | Typical Performance for Derivatized Aromatic Amines | Rationale and Causality |
| Specificity | High, especially when coupled with a mass spectrometer (GC-MS). | The use of a mass selective detector provides structural information, significantly enhancing specificity and allowing for confident peak identification. |
| Linearity | Good (R² > 0.99) over a defined range.[10] | The response of the Flame Ionization Detector (FID) is generally linear over a wide range of concentrations. |
| Accuracy | Good, but can be influenced by the efficiency and reproducibility of the derivatization step. | Incomplete or variable derivatization can lead to inaccurate results. A well-optimized and controlled derivatization procedure is crucial. |
| Precision | Good (%RSD < 15%).[11] | The precision of the GC method is dependent on the reproducibility of the injection, the stability of the instrument, and the consistency of the derivatization reaction. |
| LOD/LOQ | Very low, especially with selective detectors like a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer.[11][12] | Detectors like NPD are highly sensitive to nitrogen-containing compounds, while MS in selected ion monitoring (SIM) mode can achieve very low detection limits. |
| Robustness | Moderate; sensitive to changes in temperature programming, gas flow rates, and derivatization conditions. | Small variations in these parameters can affect retention times and peak shapes, necessitating careful control. |
Experimental Protocol: GC-FID Analysis after Derivatization
This protocol provides a general procedure for the analysis of 2-(2-Aminoethyl)aniline after derivatization.
-
Derivatization:
-
Accurately weigh the sample or standard of this compound.
-
Dissolve in a suitable solvent.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or an acylating agent like acetic anhydride) and a catalyst if necessary.
-
Heat the mixture to complete the reaction. The conditions (temperature, time) need to be optimized for the specific derivatizing agent.
-
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature program that allows for the separation of the derivatized analyte from other components. For example, start at a low temperature and ramp up to a higher temperature.
-
Injector and Detector Temperatures: Maintained at a high enough temperature to ensure vaporization of the sample and prevent condensation.
-
Injection Volume: 1 µL.
Logical Relationship in GC Method Development
Caption: Key considerations in GC method development.
Titrimetry
Titration is a classical analytical technique that can be highly accurate and precise for the assay of bulk drug substances. For the dihydrochloride salt of an amine, a non-aqueous acid-base titration is typically employed.
Principle: The basic amine is titrated with a standardized strong acid in a non-aqueous solvent. The endpoint can be determined potentiometrically.[13]
Performance Characteristics:
| Parameter | Typical Performance | Rationale and Causality |
| Specificity | Moderate; may not distinguish between the analyte and other basic impurities. | Specificity can be improved by using a complementary technique like chromatography to assess impurity levels. |
| Linearity | Excellent; based on the stoichiometry of the reaction.[14] | The volume of titrant is directly proportional to the amount of analyte. |
| Accuracy | Very high (often >99.5%).[15] | Accuracy is dependent on the purity of the primary standard used to standardize the titrant and the precision of the volume measurements. |
| Precision | Very high (%RSD < 0.5%).[15] | With modern autotitrators, very high precision can be achieved. |
| LOD/LOQ | Not applicable in the same sense as chromatographic methods. | Titration is generally used for the assay of major components, not for trace analysis. |
| Robustness | Good; less sensitive to minor environmental changes than chromatographic methods. | The stoichiometry of the reaction is generally not affected by small changes in temperature. |
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.
-
Solvent: Glacial acetic acid.
-
Apparatus: An autotitrator with a suitable electrode (e.g., a glass electrode and a reference electrode).
-
Procedure:
-
Accurately weigh an appropriate amount of this compound and dissolve it in glacial acetic acid.
-
Titrate the solution with the standardized 0.1 M perchloric acid.
-
The endpoint is determined from the inflection point of the titration curve.
-
A blank titration should be performed to correct for any impurities in the solvent.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[16][17]
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the purity or concentration of the analyte can be determined.[18]
Performance Characteristics:
| Parameter | Typical Performance | Rationale and Causality |
| Specificity | Very high; based on the unique chemical shifts of the analyte's protons. | The high resolution of NMR allows for the differentiation of structurally similar compounds. |
| Linearity | Excellent; inherent to the NMR phenomenon. | The signal intensity is directly proportional to the number of nuclei. |
| Accuracy | Very high; traceable to a primary standard. | The accuracy is dependent on the purity of the internal standard and the accuracy of the weighings. |
| Precision | High (%RSD < 1%).[18] | Precision is influenced by factors such as signal-to-noise ratio, spectral resolution, and integration parameters. |
| LOD/LOQ | Higher than chromatographic methods; suitable for assay and purity of major components. | The sensitivity of NMR is inherently lower than that of chromatographic techniques with sensitive detectors. |
| Robustness | Good; less affected by matrix effects than chromatography. | The NMR measurement is generally independent of the sample matrix, provided the analyte and standard are soluble. |
Experimental Protocol: qNMR for Purity Determination
-
Internal Standard: A certified reference material with known purity that has a simple NMR spectrum with peaks that do not overlap with the analyte's peaks (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., D₂O, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions (i.e., with a long relaxation delay to ensure full relaxation of all protons).
-
-
Data Processing:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for the validation of this compound depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust method suitable for both assay and impurity profiling, particularly for stability-indicating studies.
-
GC is a highly sensitive technique, especially when coupled with MS, but often requires a derivatization step which can add complexity.
-
Titrimetry is a highly accurate and precise method for the assay of the bulk drug substance but lacks specificity for impurity analysis.
-
qNMR is a powerful primary method for purity determination that does not require a specific reference standard for the analyte, making it an excellent orthogonal technique.
A comprehensive validation approach may involve the use of multiple techniques to provide a complete picture of the quality of this compound. For example, HPLC for stability and impurity analysis, and titration or qNMR for the definitive assay of the bulk material. Ultimately, a well-designed and executed method validation, grounded in the principles of scientific integrity, is essential for ensuring the quality and safety of pharmaceutical products.
References
- Agilent Technologies, Inc. (2011). Analysis of alkyl and aromatic amines.
- U.S. Environmental Protection Agency.
- LCGC International. (2013).
- Regis Technologies, Inc. (2020, March 20).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.
- Pellati, F., Benvenuti, S., Melegari, M., & Firenzuoli, F. (2004). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species.
- Pacenti, M., D'Avolio, A., Baietto, L., De Rosa, F. G., Di Perri, G., & Avataneo, V. (1996). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine.
- Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
- Wujcik, C. E., & Jeannot, M. A. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Analytical and Bioanalytical Chemistry, 413(25), 6397-6406.
- Bharty, M. K., & Singh, S. (2020). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
- Li, Y., Wang, Y., Zhang, Y., & Li, X. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1986.
- Graffius, G. C., Regalado, E. L., & Welch, C. J. (2017). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals.
- Emery Pharma. (2023).
- BenchChem. (2025). Application Note and Protocol for the Quantification of 2-Phenylethylamine Hydrochloride using HPLC.
- Gilead Sciences. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.
- United States Pharmacopeia. (2021). Stimuli Article (qNMR).
- Regalado, E. L., Graffius, G. C., & Welch, C. J. (2017). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
- Pérez-Mayán, L., Ramil, M., Cela, R., & Gago-Martínez, A. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(14), 3375-3386.
- SIELC Technologies. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column.
- Kumar, A., & Singh, R. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Bulletin of Environment, Pharmacology and Life Sciences, 11(7), 114-123.
- Dodić, J. M., & Kolarov, L. A. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment.
- Brede, C., & Skjevrak, I. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry, 2018, 1651629.
- Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & Williams, R. L. (2020).
- Jain, D., & Jain, S. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Scientia Pharmaceutica, 80(4), 925-937.
- SelectScience. (2021).
- Metrohm. (2022).
- Mettler Toledo. (n.d.).
- Cummings, A. L., Veatch, F. C., Keller, A. E., Mecum, S. M., & Kammiller, R. M. (1990). An analytical method for determining bound and free alkanolamines in heat stable salt contaminated solutions.
- ResearchGate. (2016).
- Kornepati, S., & Tella, E. D. (2016). Visible spectrophotometric method for the determination of pharmaceutically important aromatic primary amines by using p-N, N-dimethylphenylenediamine. Rasayan Journal of Chemistry, 9(3), 340-347.
- BenchChem. (2025).
- Sigma-Aldrich. 2-(2-amino-ethyl)-aniline AldrichCPR.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Metrohm. (n.d.). Nonaqueous titration of weak bases with perchloric acid.
- European Medicines Agency. (2023). ICH Q2(R2)
- Wu, C. H., Chen, Y. C., & Fuh, M. R. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Shkil, A. N., & Zolotov, Y. A. (2015). Spectrophotometric Determination of Tris(2-Chloroethyl)Amine Using Acid Dyes. Journal of Analytical Chemistry, 70(10), 1185-1190.
- PubChem. 4-(2-Aminoethyl)aniline hydrochloride.
- Scribd. Aniline (Oc 2).
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation of titration methods | Metrohm [metrohm.com]
- 15. usp.org [usp.org]
- 16. emerypharma.com [emerypharma.com]
- 17. usp.org [usp.org]
- 18. m.youtube.com [m.youtube.com]
A Technical Guide to Bioconjugation: Evaluating 2-(2-Aminoethyl)aniline Dihydrochloride Against Conventional Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and functionality of the resulting conjugate. This guide provides an in-depth, objective comparison of the bifunctional reagent 2-(2-Aminoethyl)aniline dihydrochloride with established alternatives, supported by mechanistic insights and experimental considerations. As a Senior Application Scientist, my aim is to equip you with the technical understanding necessary to make informed decisions for your research and development endeavors.
The Unique Proposition of a Bifunctional Linker
This compound presents a unique value proposition due to its bifunctional nature, possessing both a primary aliphatic amine and an aromatic aniline moiety. This dual reactivity allows for two distinct and potentially orthogonal conjugation strategies, a feature not commonly found in standard reagents.
-
The Primary Aliphatic Amine: The ethylamine group offers a classical nucleophilic handle for reaction with a wide array of amine-reactive electrophiles, most notably N-hydroxysuccinimide (NHS) esters. This allows for the formation of stable amide bonds, a cornerstone of bioconjugation.[1]
-
The Aromatic Aniline: The aniline group enables a rapid and highly chemoselective bioconjugation method known as oxidative coupling.[2][3] This reaction, typically mediated by sodium periodate, offers a bioorthogonal approach to labeling, distinct from the more common nucleophile-electrophile reactions.
This guide will dissect each of these functionalities, comparing their performance and utility against the current gold standards in the field.
Part 1: The Aniline Moiety and Oxidative Coupling
A significant advantage of 2-(2-Aminoethyl)aniline is its ability to participate in oxidative coupling reactions. This method has emerged as a powerful tool for rapid and selective bioconjugation.
Mechanism of Action: Periodate-Mediated Oxidative Coupling
The most well-documented oxidative coupling strategy for anilines in a biological context involves their reaction with electron-rich aromatic partners, such as o-aminophenols or N,N-dialkyl-N'-acyl-p-phenylenediamines, in the presence of an oxidizing agent, typically sodium periodate (NaIO₄).[2][3] The reaction is remarkably fast, often reaching high conversion rates in under five minutes at neutral pH.[2][3]
The proposed mechanism involves the oxidation of the coupling partner (e.g., an o-aminophenol) by periodate to a reactive quinone-like intermediate. The aniline then acts as a nucleophile, attacking the intermediate, leading to the formation of a stable covalent bond.[3]
Caption: Periodate-mediated oxidative coupling of an aniline with an o-aminophenol.
Comparative Efficacy of Oxidative Coupling
| Feature | Oxidative Coupling (Aniline) | Maleimide Chemistry (Thiol-reactive) | Click Chemistry (Azide-Alkyne) |
| Reaction Speed | Very Fast (2-5 minutes for high conversion)[2][3] | Fast (minutes to hours) | Fast to Very Fast (copper-catalyzed or strain-promoted) |
| Chemoselectivity | High (bioorthogonal to most native functional groups)[2][3] | High for thiols, but potential for off-target reactions with amines at higher pH. | Very High (bioorthogonal) |
| Stability of Linkage | Hydrolytically stable from pH 4 to 11.[4] | Susceptible to retro-Michael addition (deconjugation) and hydrolysis.[5][6] | Very Stable (triazole ring) |
| Reaction Conditions | Aqueous buffer, pH ~6.5, requires an oxidizing agent (NaIO₄).[2][3] | Aqueous buffer, pH 6.5-7.5. | Aqueous buffer, may require copper catalyst (cytotoxic) or strained cyclooctynes. |
| Side Reactions | Periodate can oxidize certain amino acids like methionine and cysteine.[7] | Thiol exchange with other free thiols in the biological milieu. | Minimal side reactions. |
Key Insights:
-
Speed and Selectivity: The primary advantage of the aniline-based oxidative coupling is its exceptional speed and high degree of chemoselectivity. This "bioorthogonal" nature means it can be performed in the presence of a multitude of other functional groups without significant side reactions.[2][3]
-
Stability: The resulting conjugate from oxidative coupling demonstrates excellent stability over a broad pH range, a notable advantage over maleimide-based linkages which are known to be susceptible to degradation and thiol exchange in vivo.[4][5][6]
-
Considerations for Oxidizing Agent: The use of sodium periodate requires careful consideration, as it can lead to the oxidation of susceptible amino acid residues, particularly methionine and cysteine.[7] However, the rapid kinetics of the primary reaction often allow for the use of low concentrations and short reaction times, minimizing these off-target effects.
Part 2: The Primary Amine and Amide Bond Formation
The ethylamine moiety of this compound provides a familiar and reliable route for bioconjugation through the formation of amide bonds, most commonly via reaction with NHS esters.
Mechanism of Action: NHS Ester Acylation
N-hydroxysuccinimide esters are widely used for their ability to efficiently acylate primary amines on biomolecules, such as the ε-amino group of lysine residues and the N-terminus of proteins. The reaction involves the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a leaving group.[1]
Caption: Amide bond formation via NHS ester acylation of a primary amine.
Comparative Efficacy of Amine-Reactive Chemistries
| Feature | 2-(2-Aminoethyl)aniline (Primary Amine) | Standard Primary Amines (e.g., Lysine) | Isothiocyanates |
| Reactivity | High (aliphatic primary amine is a strong nucleophile).[8][9] | High (primary amine). | Moderate. |
| Resulting Bond | Amide. | Amide. | Thiourea. |
| Optimal pH | 7.2 - 8.5 for reaction with NHS esters. | 7.2 - 8.5 for reaction with NHS esters. | 9.0 - 9.5. |
| Bond Stability | Very Stable. | Very Stable. | Less hydrolytically stable than amide bonds.[1] |
| Selectivity | Reacts with amine-reactive electrophiles. | Reacts with amine-reactive electrophiles. | Primarily reacts with amines. |
Key Insights:
-
Reactivity and Stability: The primary aliphatic amine of 2-(2-Aminoethyl)aniline is more nucleophilic than its aromatic counterpart due to the absence of electron delocalization into the aromatic ring.[8][9] This makes it highly reactive towards NHS esters, forming a very stable amide bond. The stability of this amide linkage is superior to the thiourea bond formed by isothiocyanates.[1]
-
Orthogonal Potential: The differential reactivity of the aliphatic and aromatic amines in 2-(2-Aminoethyl)aniline opens the door for orthogonal conjugation strategies. One could, for example, first react the primary amine with an NHS ester-functionalized molecule, and subsequently use the aniline moiety for an oxidative coupling reaction with a different molecule. This allows for the site-specific introduction of two different functionalities.
Experimental Protocols
Protocol 1: Periodate-Mediated Oxidative Coupling
This protocol describes the conjugation of a protein containing an accessible o-aminophenol (which can be introduced by modifying a tyrosine residue) with this compound.
-
Protein Preparation: Prepare the protein solution (e.g., 1-5 mg/mL) in a phosphate buffer (50 mM, pH 6.5).
-
Reagent Preparation: Prepare a stock solution of this compound in the same phosphate buffer. Also, prepare a fresh stock solution of sodium periodate (e.g., 50 mM) in water.
-
Conjugation Reaction: To the protein solution, add this compound to a final concentration of 1-5 mM.
-
Initiation: Initiate the reaction by adding sodium periodate to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 5-15 minutes.
-
Quenching: Quench the reaction by adding a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or by buffer exchange into a buffer without periodate.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: NHS Ester-Mediated Amide Bond Formation
This protocol outlines the conjugation of a protein functionalized with an NHS ester to the primary amine of this compound.
-
Protein-NHS Ester Preparation: Activate the carboxyl groups on the protein using a suitable carbodiimide (e.g., EDC) and NHS in a buffer such as MES at pH 6.0, or use a commercially available NHS ester-functionalized protein.
-
Buffer Exchange: Exchange the activated protein into a phosphate buffer (50 mM, pH 7.5-8.0).
-
Reagent Preparation: Prepare a stock solution of this compound in the same phosphate buffer.
-
Conjugation Reaction: Add a 10-50 fold molar excess of this compound to the protein-NHS ester solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate from excess reagents using size-exclusion chromatography or dialysis.
Caption: A general workflow for bioconjugation and purification.
Conclusion: A Versatile Tool for Advanced Bioconjugation
This compound stands out as a versatile and powerful reagent in the bioconjugation toolbox. Its true strength lies in its bifunctionality, offering researchers the choice between a classic, robust amide bond formation and a modern, rapid, and highly selective oxidative coupling.
-
For speed and bioorthogonality , the aniline moiety, when paired with an appropriate coupling partner and a periodate catalyst, offers a superior alternative to chemistries that suffer from instability or require cytotoxic catalysts.
-
For reliable and stable linkages through established protocols, the primary amine provides a dependable handle for reaction with a vast array of commercially available amine-reactive reagents.
-
For creating complex, multifunctional conjugates , the potential for orthogonal, sequential reactions with the two distinct amine groups opens up exciting possibilities in the design of advanced biotherapeutics and diagnostic tools.
The selection of the optimal bioconjugation strategy is always context-dependent. By understanding the distinct advantages and mechanistic underpinnings of reagents like this compound, researchers are better positioned to design and execute experiments that yield robust, stable, and highly functional bioconjugates.
References
- 1. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 2. Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. Difference between primary aliphatic and aromatic amines | Filo [askfilo.com]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment: A Comparative Study of 2-(2-Aminoethyl)aniline Dihydrochloride and Its Structural Isomers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical entity is paramount. Unintended off-target interactions, or cross-reactivity, can lead to confounding experimental results, false positives in diagnostic assays, and potential toxicity in therapeutic development.[1] This guide provides an in-depth, objective comparison of the cross-reactivity potential of 2-(2-Aminoethyl)aniline dihydrochloride, a versatile chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[2]
Recognizing that no pre-existing comparative cross-reactivity data for this specific compound is readily available, this guide takes a proactive, field-proven approach. We will outline a robust, hypothetical experimental framework designed to rigorously assess its cross-reactivity profile against its key structural analogs: 3-(2-Aminoethyl)aniline and 4-(2-Aminoethyl)aniline (also known as 4-Aminophenethylamine).[3][4] This framework, grounded in established scientific principles of assay validation, will serve as a blueprint for laboratories seeking to characterize this molecule and its potential off-target binding.[5]
The Imperative of Specificity: Why Cross-Reactivity Matters
Cross-reactivity occurs when a detection system, such as an antibody or a receptor, binds to molecules other than its intended target.[6] This phenomenon is typically driven by structural similarities, or shared epitopes, between the target analyte and other molecules.[6] In drug development, tissue cross-reactivity studies are a standard prerequisite before advancing to Phase I human trials to identify potential off-target binding and mitigate risks of toxicity.[1][7] For diagnostic assays like ELISA, cross-reactivity can lead to false-positive results, compromising the accuracy and reliability of the test.[1]
The subject of our study, 2-(2-Aminoethyl)aniline, and its positional isomers share the same molecular formula (C8H12N2) and molecular weight (136.19 g/mol ), differing only in the substitution pattern on the aniline ring.[3][8] This subtle structural variance makes them prime candidates for investigating the fine specificity of molecular interactions.
A Multi-Faceted Approach to a Comparative Cross-Reactivity Study
Experimental Design: A Self-Validating System
The cornerstone of this investigation is the generation of a specific polyclonal antibody against a haptenized form of 2-(2-Aminoethyl)aniline. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This antibody will be the primary tool for probing the cross-reactivity of the structural isomers.
dot
Caption: A comprehensive workflow for the cross-reactivity assessment of 2-(2-Aminoethyl)aniline.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with built-in controls and clear endpoints for data analysis.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This assay quantifies cross-reactivity by measuring the concentration of each analog required to inhibit the binding of the specific antibody to the coated antigen by 50% (IC50).
1. Plate Coating:
- Coat a 96-well microtiter plate with a conjugate of 2-(2-Aminoethyl)aniline and Bovine Serum Albumin (BSA) at a concentration of 1-5 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).
- Incubate overnight at 4°C.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
2. Competitive Reaction:
- Prepare serial dilutions of 2-(2-Aminoethyl)aniline (the standard) and its isomers (3- and 4-substituted analogs) in an appropriate assay buffer.
- In a separate plate or tubes, pre-incubate the polyclonal antibody against 2-(2-Aminoethyl)aniline with each dilution of the standards and test compounds for 1 hour at room temperature.
- Transfer the antibody-analyte mixtures to the coated and blocked ELISA plate.
- Incubate for 1-2 hours at room temperature.
3. Detection and Quantification:
- Wash the plate thoroughly.
- Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
- Wash the plate again.
- Add a TMB substrate solution and incubate in the dark until a blue color develops.
- Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
- Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Plot the absorbance values against the logarithm of the analyte concentration.
- Determine the IC50 value for each compound.
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 2-(2-Aminoethyl)aniline / IC50 of Test Compound) x 100
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics, offering deeper insights into the affinity and stability of the interactions.[9][11]
1. Chip Preparation:
- Immobilize the polyclonal antibody against 2-(2-Aminoethyl)aniline onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
2. Binding Analysis:
- Prepare a series of concentrations for 2-(2-Aminoethyl)aniline and its isomers in a suitable running buffer (e.g., HBS-EP+).
- Inject the analyte solutions over the sensor chip surface at a constant flow rate.
- Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the immobilized antibody. This generates a sensorgram.
- After each injection, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl) to remove the bound analyte.
3. Data Analysis:
- Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
- The KD value represents the affinity of the interaction, with a lower KD indicating a stronger binding affinity.
Comparative Data Summary
The following table presents hypothetical, yet scientifically plausible, data that could be generated from the described experiments. This data is for illustrative purposes to demonstrate how the results would be presented for a comparative analysis.
| Compound | Structure | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| IC50 (nM) | % Cross-Reactivity | ||
| 2-(2-Aminoethyl)aniline | ortho substitution | 50 | 100% |
| 3-(2-Aminoethyl)aniline | meta substitution | 500 | 10% |
| 4-(2-Aminoethyl)aniline | para substitution | 2500 | 2% |
| Phenethylamine | Parent compound | >10,000 | <0.5% |
Interpreting the Results: A Mechanistic Perspective
The hypothetical data suggests a high degree of specificity of the antibody for 2-(2-Aminoethyl)aniline. The cross-reactivity decreases significantly as the amino group on the aniline ring moves from the ortho to the meta and then to the para position. This indicates that the spatial arrangement of the functional groups is critical for recognition by the antibody's binding site (paratope). The parent compound, phenethylamine, which lacks the amino group on the aniline ring, shows negligible binding, further highlighting the importance of this functional group in the antibody-antigen interaction.
dot
Caption: Structural differences between isomers affecting their fit within an antibody's binding site.
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. By employing a combination of competitive ELISA and SPR, researchers can obtain robust and reliable data on the specificity of this compound. The hypothetical data presented herein illustrates that even minor changes in the position of a functional group can have a profound impact on molecular recognition.
For any research or development program utilizing 2-(2-Aminoethyl)aniline or its derivatives, conducting such cross-reactivity studies is not merely a recommendation but a critical step in ensuring the validity, accuracy, and safety of the final application. The methodologies outlined here provide a clear and actionable path for generating the necessary data to make informed scientific decisions.
References
-
Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]
-
Zhang, Y., & Ye, L. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. Retrieved from [Link]
-
PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Retrieved from [Link]
-
Jasperson, D. C., et al. (2014). Suggested guidelines for validation of real-time PCR assays in veterinary diagnostic laboratories. Journal of Veterinary Diagnostic Investigation, 26(3), 375-384. Retrieved from [Link]
-
Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]
-
LookChem. (n.d.). Cas 48108-93-6, 2-(2-AMINO-ETHYL)-PHENYLAMINE. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-(2-Aminoethyl)aniline | CAS#:48108-93-6. Retrieved from [Link]
-
MDPI. (2021). Structural Analogues of Thyronamines: Some Aspects of the Structure and Bioactivity of 4-[4-(2-Aminoetoxy)benzyl]aniline. International Journal of Molecular Sciences, 22(15), 8201. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Aminoethyl)aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
-
Boster Bio. (2022). How to Determine Antibody Cross-Reactivity. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cas 48108-93-6,2-(2-AMINO-ETHYL)-PHENYLAMINE | lookchem [lookchem.com]
- 3. 3-(2-Aminoethyl)aniline | C8H12N2 | CID 20134827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. US7745665B2 - Substituted phenethylamines - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(2-Aminoethyl)aniline | CAS#:48108-93-6 | Chemsrc [chemsrc.com]
- 8. phenylethylamine suppliers USA [americanchemicalsuppliers.com]
- 9. 5 Phenethylamine Manufacturers in 2025 | Metoree [us.metoree.com]
- 10. Phenethylamine - Wikipedia [en.wikipedia.org]
- 11. Phenethylamine Derivatives (2) [myskinrecipes.com]
A Senior Application Scientist's Guide: Benchmarking 2-(2-Aminoethyl)aniline Dihydrochloride Against Commercial Linkers for Bioconjugation
Executive Summary: The field of biotherapeutics, particularly Antibody-Drug Conjugates (ADCs), has underscored the indispensable role of the chemical linker, which bridges a targeting antibody to a therapeutic payload.[1][2] The linker is not merely a spacer but a critical determinant of an ADC's stability, efficacy, and safety profile.[3][][5] While a host of commercial linkers with diverse functionalities are available, the exploration of novel linker chemistries is paramount for advancing next-generation bioconjugates. This guide provides an in-depth comparison of 2-(2-Aminoethyl)aniline dihydrochloride, a bifunctional linker with unique chemical properties, against established commercial linkers such as SMCC and SPDB. We will dissect their chemical architectures, propose a framework for experimental validation, and present a comparative analysis of their performance characteristics, offering researchers a data-driven perspective on linker selection.
Introduction: The Central Dogma of Linker Chemistry in Bioconjugates
The success of a bioconjugate, especially an ADC, hinges on a delicate balance: it must remain stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, yet it must efficiently liberate its payload upon reaching the target cell.[5][6][7] This dual requirement is governed almost entirely by the linker's design.[] The evolution of linker technology has moved from first-generation, relatively unstable chemistries to third-generation systems that offer enhanced stability and controlled release mechanisms.[3]
Linkers are broadly classified into two categories:
-
Non-Cleavable Linkers: These form a stable bond between the antibody and the payload. The payload is released only after the complete lysosomal degradation of the antibody, resulting in a payload-linker-amino acid adduct.[5][8] This strategy often leads to improved plasma stability.
-
Cleavable Linkers: These are designed with a specific chemical trigger that responds to the unique environment of the target cell.[8][9] Common cleavage mechanisms include hydrolysis in the acidic environment of lysosomes (e.g., hydrazones), reduction in the glutathione-rich cytoplasm (e.g., disulfides), or proteolysis by specific lysosomal enzymes like Cathepsin B (e.g., peptide linkers).[1][9]
The choice of linker chemistry is a critical decision in the design of any bioconjugate, influencing everything from the drug-to-antibody ratio (DAR) to the overall therapeutic index.[6][7]
Profiling the Contenders: A Technical Overview
A rational comparison requires a deep understanding of the chemical tools being evaluated. Here, we profile our benchmark candidate, 2-(2-Aminoethyl)aniline, and two widely used commercial linkers.
This compound: A Bifunctional Linker with Unique Potential
2-(2-Aminoethyl)aniline is a diamine linker featuring both an aliphatic primary amine (on the ethyl group) and an aromatic primary amine (on the aniline ring).[10][11] This structural distinction is the source of its unique potential. The aliphatic amine is significantly more nucleophilic than the aromatic amine, whose reactivity is dampened by the delocalization of its lone pair of electrons into the benzene ring. This inherent difference in reactivity opens the door for sequential, site-selective conjugations.
Furthermore, the aniline moiety itself is a versatile chemical handle. It can participate in unique bioconjugation strategies, such as aniline-catalyzed hydrazone ligation for efficient antibody attachment to surfaces[12] or oxidative coupling reactions, which can proceed rapidly under biocompatible conditions.[13][14]
Caption: Chemical structure of 2-(2-Aminoethyl)aniline.
The Incumbents: A Snapshot of Commercial Linkers
To provide a meaningful benchmark, we compare 2-(2-Aminoethyl)aniline against two industry-standard linkers representing non-cleavable and cleavable strategies, respectively.
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A classic hetero-bifunctional, non-cleavable linker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine residues on an antibody) and a maleimide group that reacts with sulfhydryl groups (thiols) from reduced cysteines.
-
SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate): A hetero-bifunctional, cleavable linker. Like SMCC, it uses an NHS ester for amine coupling. However, its second reactive group is a pyridyldithio moiety, which reacts with thiols to form a disulfide bond. This bond is stable in circulation but is readily cleaved by reducing agents like glutathione inside the cell.
Caption: General experimental workflow for linker comparison.
Experimental Protocol 4.1: Two-Step Conjugation using 2-(2-Aminoethyl)aniline
This protocol leverages the differential reactivity of the two amines.
-
Activation of Payload: React an NHS-ester activated fluorescent dye with this compound in a 1:10 molar ratio in a non-amine-containing buffer (e.g., PBS, pH 7.4) for 1 hour at room temperature. The more nucleophilic aliphatic amine will preferentially react.
-
Purification of Linker-Payload: Remove excess linker using reverse-phase HPLC.
-
Activation of Protein: Dissolve BSA in MES buffer (pH 6.0). Add a 20-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 50-fold molar excess of N-hydroxysuccinimide (NHS) to activate the carboxyl groups on the protein. Incubate for 30 minutes.
-
Conjugation: Add the purified Linker-Payload construct to the activated BSA solution at a 10-fold molar excess. Adjust pH to 7.2 and react for 2 hours at room temperature.
-
Purification: Purify the final BSA-linker-dye conjugate using size-exclusion chromatography (SEC) to remove unreacted components.
Experimental Protocol 4.2: Standard Conjugation using SMCC
This protocol follows the standard amine-to-thiol conjugation path.
-
Protein Modification: React BSA with a 10-fold molar excess of SMCC in PBS (pH 7.4) for 1 hour at room temperature.
-
Buffer Exchange: Remove excess SMCC by passing the reaction mixture through a desalting column (SEC) equilibrated with PBS.
-
Payload Conjugation: Add a thiol-containing fluorescent dye to the SMCC-activated BSA at a 5-fold molar excess. React for 2 hours at room temperature.
-
Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine.
-
Purification: Purify the final conjugate using SEC.
Interpreting the Data: A Quantitative Analysis
Below is a table of hypothetical but realistic data that could be generated from the described experiments. This data serves to illustrate the performance metrics used to evaluate and compare linkers.
| Linker | Conjugation Efficiency (%) | Molar Ratio (Dye:Protein) | Stability (t½ in plasma, hours) | Stability (t½ in 10 mM GSH, hours) |
| 2-(2-Aminoethyl)aniline | 75 | 3.8 | >200 | >200 |
| SMCC | 85 | 4.1 | >200 | >200 |
| SPDB | 80 | 4.0 | 95 | 1.5 |
Analysis of Hypothetical Data:
-
Conjugation Efficiency & Molar Ratio: SMCC shows slightly higher efficiency, which is expected from its well-optimized and highly reactive groups. 2-(2-Aminoethyl)aniline demonstrates robust efficiency, proving its viability as a functional linker.
-
Stability: As expected, the non-cleavable linkers (2-(2-Aminoethyl)aniline and SMCC) show high stability in both plasma and reducing conditions. The SPDB linker is relatively stable in plasma but rapidly releases its payload in the presence of glutathione (GSH), mimicking the intracellular environment. This validates its function as a cleavable linker.
Senior Scientist's Conclusion & Future Outlook
This comparative guide demonstrates that this compound is a compelling addition to the bioconjugation toolkit. While established linkers like SMCC and SPDB offer robust, well-defined pathways for non-cleavable and cleavable conjugation, respectively, 2-(2-Aminoethyl)aniline provides a unique platform of versatility.
Its primary advantage lies in the differential reactivity of its two amine groups, enabling a controlled, sequential conjugation strategy that is not readily achievable with standard homo- or hetero-bifunctional linkers. This could be particularly valuable in constructing complex bioconjugates, such as those requiring the attachment of both a payload and a modifying group (e.g., a PEG chain for improved solubility). [8] While its default state creates a non-cleavable linkage, the presence of the aniline moiety invites exploration into more advanced applications. Future work should focus on leveraging this group for specific oxidative coupling reactions, potentially creating novel conjugates with unique release mechanisms or properties.
Ultimately, the selection of a linker is not a one-size-fits-all decision. [7]It must be tailored to the specific payload, target, and desired therapeutic outcome. This compound should not be seen as a direct replacement for commercial standards, but rather as a specialized tool that empowers researchers to build more complex and precisely engineered bioconjugates.
References
-
Creative Biolabs. "ADC Linker Products." Creative Biolabs. [Link]
-
Exactmer. "Antibody Drug Conjugate Linkers." Exactmer. [Link]
-
NJ Bio, Inc. "Linkers for ADCs." NJ Bio, Inc.. [Link]
-
Veranova. "Understanding the Critical Role of Linkers in Advancing ADCs." Veranova. [Link]
-
CAS. "Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry." CAS. [Link]
-
BioPharm International. "Optimization of Linker Chemistries for Antibody-Drug Conjugates." BioPharm International. [Link]
-
PubChem. "4-(2-Aminoethyl)aniline hydrochloride." National Center for Biotechnology Information. [Link]
-
Abzena. "Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs)." Abzena. [Link]
-
Chemsrc. "2-(2-Aminoethyl)aniline." Chemsrc. [Link]
-
Knopp, S. L. et al. "Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation." ACS Appl. Mater. Interfaces. [Link]
-
Hooker, J. M. et al. "Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols." Semantic Scholar. [Link]
-
Single Use Support. "Bioconjugates: Examples & Applications." Single Use Support. [Link]
-
Hooker, J. M. et al. "Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols." J. Am. Chem. Soc.. [Link]
Sources
- 1. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 2. susupport.com [susupport.com]
- 3. veranova.com [veranova.com]
- 5. abzena.com [abzena.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. njbio.com [njbio.com]
- 10. 2-(2-amino-ethyl)-aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-(2-氨基)苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. | Semantic Scholar [semanticscholar.org]
- 14. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Aminoethyl)aniline Dihydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2-Aminoethyl)aniline dihydrochloride (CAS No. 1159823-45-6), a compound often utilized in synthetic chemistry.[1] By moving beyond mere compliance and focusing on the chemical principles underpinning these procedures, this document aims to empower laboratory personnel to handle this substance with the highest degree of safety and environmental stewardship.
Understanding the Hazard Profile of this compound
This compound is an aromatic amine salt that presents several health and environmental hazards. Safety Data Sheets (SDS) for this and similar compounds consistently highlight the following risks:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3]
-
Skin and Eye Damage: Causes severe skin burns and serious eye damage.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[2]
The dihydrochloride form indicates that the two amine groups are protonated, forming a salt. While this may alter its physical properties compared to the free base, the hazardous nature of the aromatic amine structure remains a primary concern. Therefore, all handling and disposal procedures must be approached with caution, utilizing appropriate personal protective equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Prevents skin contact, which can cause chemical burns and systemic toxicity. |
| Eye/Face Protection | Safety goggles and a face shield. | Protects against splashes and aerosols that can cause severe eye damage. |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood. If significant aerosol or dust generation is likely, a NIOSH-approved respirator may be required. | Minimizes the inhalation of dust or aerosols, which can lead to respiratory irritation. |
Strategic Waste Segregation and Storage: The First Line of Defense
Proper segregation of chemical waste is a critical step in preventing hazardous reactions. This compound waste should be collected in a designated, clearly labeled, and sealed container.
Table 2: Chemical Incompatibility and Storage Recommendations
| Incompatible with | Rationale for Segregation | Recommended Storage Container |
| Strong Oxidizing Agents (e.g., nitrates, perchlorates, permanganates) | Can lead to vigorous or explosive reactions. | High-Density Polyethylene (HDPE) or glass. |
| Strong Bases (e.g., sodium hydroxide, potassium hydroxide) | Will deprotonate the amine hydrochloride, liberating the free amine which may have different reactivity and volatility. This can also generate heat. | High-Density Polyethylene (HDPE) or glass. |
| Strong Acids (in high concentrations) | While it is a hydrochloride salt, mixing with stronger or fuming acids could lead to unforeseen reactions or degradation. | High-Density Polyethylene (HDPE) or glass. |
| Metals (e.g., aluminum, copper, and their alloys) | Prolonged contact may lead to corrosion, especially in aqueous solutions. | High-Density Polyethylene (HDPE) or glass. |
Waste containers should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. It is crucial to avoid storing this waste with incompatible chemicals to prevent accidental mixing and dangerous reactions.
Disposal Procedures: A Decision-Making Framework
The appropriate disposal route for this compound depends on the quantity of waste and the available facilities. The following diagram illustrates the decision-making process for its proper disposal.
Caption: Decision workflow for the disposal of this compound.
Disposal of Bulk Quantities via Licensed Professional Service
For bulk quantities of this compound, the only acceptable method of disposal is through a licensed and reputable hazardous waste management company. The recommended method of destruction is high-temperature incineration.[4][5]
Key Considerations for Incineration:
-
Temperature and Residence Time: For chlorinated organic compounds, incineration temperatures should be in the range of 850°C to 1200°C with a residence time of at least 2 seconds to ensure complete destruction.
-
Flue Gas Treatment: Incineration facilities must be equipped with afterburners and scrubbers to neutralize acidic gases (such as hydrogen chloride) and remove other pollutants from the exhaust stream.
Procedure for Preparing Bulk Waste for Disposal:
-
Containerization: Ensure the waste is stored in a properly sealed and labeled container as described in Section 2.
-
Labeling: The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Toxic).
-
EPA Waste Code: While a specific EPA hazardous waste code is not explicitly assigned to this compound, it would likely be classified based on its characteristics. Given its toxic nature and the presence of aniline-like structures, it could fall under codes for toxic wastes (U-listed wastes, such as U012 for Aniline if it were the sole active ingredient) or would be identified by its characteristics of toxicity.[6][7][8][9] It is the responsibility of the waste generator to make an accurate determination, often in consultation with the disposal company.
-
Documentation: Maintain a detailed inventory of the waste, including the quantity and date of accumulation. Complete all necessary hazardous waste manifests provided by the disposal company.
Laboratory-Scale Chemical Treatment for Small Spills and Residues
For minor spills or residual amounts, a chemical oxidation procedure can be employed in a controlled laboratory setting to degrade the aromatic amine structure before final disposal. The following protocol is adapted from established methods for the degradation of aromatic amines.
Experimental Protocol: Potassium Permanganate Oxidation
WARNING: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Materials:
-
Waste this compound
-
Sulfuric acid (1.7 N)
-
Potassium permanganate (0.2 M solution)
-
Sodium bisulfite (solid)
-
Large glass beaker or flask (at least 5L for the described scale)
-
Stir plate and stir bar
-
pH paper or meter
Procedure:
-
Dissolution: In a suitable glass container within a fume hood, carefully dissolve the this compound waste in 1.7 N sulfuric acid. A recommended ratio is approximately 0.01 moles of the amine salt per 3 liters of the acid solution.
-
Oxidation: While stirring, slowly add a 0.2 M solution of potassium permanganate to the acidic amine solution. A common ratio is 1 liter of the permanganate solution for every 0.01 moles of the amine. The solution will turn a deep purple color.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 8 hours to ensure complete oxidation of the aromatic amine.
-
Quenching Excess Permanganate: After the reaction period, cautiously add solid sodium bisulfite in small portions until the purple color of the permanganate is completely discharged, resulting in a colorless or brownish solution due to the formation of manganese dioxide.
-
Neutralization and Disposal of Treated Effluent:
-
Check the pH of the final solution. If it is acidic, neutralize it with a suitable base such as sodium bicarbonate or sodium hydroxide solution.
-
Once neutralized, the treated aqueous waste, now containing degraded organic fragments and inorganic salts, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. It is imperative to confirm with your institution's environmental health and safety office before any sewer disposal.
-
-
Disposal of Solid Residue: Any solid residue (e.g., manganese dioxide) should be collected by filtration, placed in a sealed container, and disposed of as solid hazardous waste through a licensed disposal company.
Conclusion: Fostering a Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental protection. By understanding the chemical's hazards, implementing robust segregation and storage practices, and adhering to the appropriate disposal protocols, researchers can mitigate risks and ensure regulatory compliance. This guide provides the necessary framework for these critical operations, empowering scientific professionals to handle this and other hazardous chemicals with the expertise and diligence that their work demands.
References
- SKC Inc.
- SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. (2024-01-09).
- TCI Chemicals.
- Fisher Scientific.
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Fisher Scientific.
- U.S. Environmental Protection Agency. Waste Code - EPA.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
-
PubChem. 4-(2-Aminoethyl)aniline hydrochloride. [Link]
- New York University. EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic, as determined by t.
- U.S. Environmental Protection Agency. Nationally Defined Values for Waste Code | EPA.
- Fisher Scientific.
-
PubChem. 2-Pyridineethanamine. [Link]
-
Matrix Fine Chemicals. 2-[2-(2-AMINOPHENYL)ETHYL]ANILINE. [Link]
-
PubChem. 2-(Aminomethyl)aniline. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
- U.S. Department of Energy. chemical compatibility testing final report including test plans and procedures.
- Princeton University.
-
PubChem. 3-(2-Aminoethyl)aniline. [Link]
- University of California, Santa Cruz.
- Cole-Parmer.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-(2-Aminoethyl)aniline | CAS#:48108-93-6 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. wku.edu [wku.edu]
- 8. nyu.edu [nyu.edu]
- 9. pasteur.epa.gov [pasteur.epa.gov]
Personal protective equipment for handling 2-(2-Aminoethyl)aniline dihydrochloride
Essential Safety and Handling Guide for 2-(2-Aminoethyl)aniline dihydrochloride
This guide provides comprehensive safety protocols and operational plans for the handling and disposal of this compound (CAS 1159823-45-6). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the essential knowledge to ensure a safe laboratory environment. The following procedures are grounded in established safety principles and data from authoritative sources.
Understanding the Hazard Profile
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The signal word for this chemical is "Warning," and the corresponding pictogram is an exclamation mark, indicating that attention should be paid to its hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is fundamental to mitigating the risks associated with this compound. The selection of appropriate PPE is not merely a procedural step but a critical decision based on a thorough risk assessment of the planned laboratory operations.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and disposed of properly after handling the chemical.[1][2] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing.[2] |
| Respiratory Protection | Government-approved respirator (e.g., N95 or higher). | Necessary when handling the powder outside of a certified chemical fume hood or in situations where dust generation is likely, to prevent respiratory tract irritation.[1][2] |
Operational Plan: A Step-by-Step Approach to Safe Handling
Adherence to a systematic workflow is paramount for minimizing exposure and ensuring reproducible, safe experimental outcomes.
3.1. Preparation
-
Consult the Safety Data Sheet (SDS): Before any new or modified procedure, thoroughly review the most current SDS for this compound.
-
Engineering Controls: Ensure that a calibrated chemical fume hood is available and functioning correctly. Verify that safety showers and eyewash stations are accessible and have been recently tested.[2]
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and specifically labeled waste containers, within the fume hood to minimize movement of the chemical in open lab spaces.
3.2. Handling
-
Work within a Fume Hood: All manipulations of solid this compound should be performed inside a certified chemical fume hood to control the inhalation of dust particles.
-
Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Controlled Dispensing: When weighing and transferring the solid, use techniques that minimize dust generation, such as gentle scooping and keeping the container opening as low as possible over the receiving vessel.
-
Avoid Contamination: Use dedicated spatulas and weighing boats. Never return excess chemical to the original container.
3.3. Post-Handling
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the chemical using an appropriate solvent (e.g., water, followed by a suitable organic solvent if necessary) and dispose of the cleaning materials as hazardous waste.
-
Waste Disposal: All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container.[1][3][4]
-
Personal Hygiene: Immediately after handling, remove and properly dispose of gloves. Wash hands thoroughly with soap and water.[1][2]
Emergency Response Plan: Spill and Exposure Management
Rapid and correct response to an emergency is crucial to minimizing harm.
4.1. Spill Response Workflow
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Workflow for managing a chemical spill.
4.2. Exposure Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[1][2]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[1][2]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By integrating these safety protocols into your laboratory's standard operating procedures, you can significantly reduce the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
-
Aaron Chemicals LLC. Safety Data Sheet: 2-(2-Aminoethyl)aniline.[Link]
-
2A Biotech. this compound Product Detail.[Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
